molecular formula C10H17N3O2 B068646 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol CAS No. 175137-37-8

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Numéro de catalogue: B068646
Numéro CAS: 175137-37-8
Poids moléculaire: 211.26 g/mol
Clé InChI: MTBAXQNZHKKRDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C10H17N3O2 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-amino-5-butyl-4-(methoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-3-4-5-7-8(6-15-2)12-10(11)13-9(7)14/h3-6H2,1-2H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBAXQNZHKKRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384572
Record name 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-37-8
Record name 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Methodology of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of immunomodulatory drug development, pyrimidine derivatives have emerged as highly potent scaffolds for Toll-like receptor (TLR) agonism. 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS: 175137-37-8) is a specialized, highly functionalized pyrimidine intermediate and pharmacophore element[]. It shares structural homology with established TLR7/8 agonists, such as bropirimine, but is distinguished by its specific C5-butyl and C6-methoxymethyl substitutions[2].

As a Senior Application Scientist, I have structured this guide to provide researchers, synthetic chemists, and structural biologists with a comprehensive breakdown of this molecule’s physicochemical properties, Structure-Activity Relationship (SAR) logic, and validated synthetic protocols.

Physicochemical Profiling & Molecular Identity

To effectively utilize this compound in drug design or as a synthetic building block, one must understand its fundamental properties. The molecule exhibits tautomerism, existing in equilibrium between the 4-ol (hydroxy) and 4(3H)-one (oxo) forms. In physiological environments and the solid state, the 4(3H)-pyrimidinone tautomer predominates, which is critical for its hydrogen-bonding presentation.

PropertyValue / Description
Chemical Name 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol
Common Synonyms 2-Amino-5-(but-1-yl)-4-hydroxy-6-(methoxymethyl)pyrimidine[]
CAS Registry Number 175137-37-8[]
Molecular Formula C₁₀H₁₇N₃O₂[3]
Molecular Weight 211.26 g/mol [3]
Hydrogen Bond Donors 3 (NH₂, and OH/NH depending on tautomer)
Hydrogen Bond Acceptors 4 (N, N, O, O)
Core Pharmacophore Pyrimidine-based H-bond donor–acceptor ring system[4]

Structural Biology & Mechanism of Action (SAR)

The 2-amino-4-hydroxypyrimidine core is a privileged scaffold designed to mimic the hydrogen-bonding face of single-stranded RNA nucleosides (like guanosine and uridine), which are the natural ligands for endosomal TLR7 and TLR8[4].

Receptor Binding Dynamics

When this pyrimidine core enters the acidic environment of the endosome, it engages the TLR7/8 binding pocket. The pyrimidine scaffold engages in critical π-stacking interactions with specific phenylalanine residues (Phe408 in TLR7). Simultaneously, the 2-amino group acts as a rigid hydrogen bond donor, interacting directly with aspartate residues (Asp555 in TLR7), while the 4-hydroxyl/oxo group interacts with the backbone of Thr586[5].

TLR7_Signaling Agonist Pyrimidine Agonist (Endosomal Entry) TLR7 TLR7 Receptor (Dimerization) Agonist->TLR7 Binds Pocket MyD88 MyD88 Adaptor TLR7->MyD88 Recruits IRAK IRAK4 / TRAF6 Complex MyD88->IRAK Phosphorylation Transcription IRF7 & NF-κB Activation IRAK->Transcription Translocation Cytokines IFN-α & Pro-inflammatory Cytokines Transcription->Cytokines Gene Expression

Fig 1. Endosomal TLR7 activation pathway driven by pyrimidine-based agonists.

The Logic of C5 and C6 Substitutions

The specific substitutions on this molecule are not arbitrary; they are the result of rigorous SAR optimization:

  • C5-Butyl Group: The hydrophobic pocket of the TLR7 receptor is highly sensitive to steric bulk. Studies have shown that branching or shortening the alkyl side chain at this position leads to a significant loss of TLR7 activity and a complete loss of TLR8 activity[6]. The unbranched n-butyl chain provides the optimal van der Waals contacts required for high-affinity binding[7].

  • C6-Methoxymethyl Group: While simpler analogs utilize a basic methyl group at the C6 position (e.g., CAS 4038-64-6), the introduction of a methoxymethyl ether linkage provides a dual advantage. It introduces an additional hydrogen bond acceptor, and it modulates the lipophilicity (LogP) and aqueous solubility of the molecule, which is vital for achieving the correct pharmacokinetic (PK) profile and preventing compound aggregation in aqueous assays.

SAR_Logic Core 2-Amino-4-hydroxy pyrimidine Core H_Bond H-Bonding Network (Asp555/Thr586) Core->H_Bond Enables C5_Butyl C5-n-Butyl Group Core->C5_Butyl C6_Methoxy C6-Methoxymethyl Group Core->C6_Methoxy Hydrophobic Hydrophobic Pocket Binding (Optimal Length) C5_Butyl->Hydrophobic Fits Narrow Pocket Solubility Improved Aqueous Solubility & PK Profile C6_Methoxy->Solubility Modulates

Fig 2. Structure-Activity Relationship (SAR) logic for the substituted pyrimidine core.

Synthetic Methodology & Experimental Protocols

The synthesis of highly substituted pyrimidines relies on the robust base-catalyzed cyclocondensation of a β -keto ester with a guanidine derivative. The protocol below is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Protocol

Objective: Synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. Reagents:

  • Ethyl 2-butyl-4-methoxy-3-oxobutanoate (1.0 eq)

  • Guanidine carbonate (0.6 eq - provides 1.2 eq of free guanidine)

  • Sodium ethoxide (NaOEt, 2.0 eq)

  • Anhydrous Ethanol (Solvent)

Procedure:

  • Liberation of the Free Base: Suspend guanidine carbonate in anhydrous ethanol under an inert nitrogen atmosphere. Slowly add freshly prepared sodium ethoxide.

    • Causality Insight: Guanidine must be liberated from its carbonate salt to act as a potent bis-nucleophile. NaOEt is specifically chosen to match the solvent and the leaving group of the ester, entirely preventing yield-destroying transesterification side reactions.

  • Condensation: Add ethyl 2-butyl-4-methoxy-3-oxobutanoate dropwise to the stirring mixture at room temperature over 30 minutes.

  • Thermal Cyclization: Elevate the temperature to reflux (78°C) and stir for 12–16 hours.

    • Causality Insight: The initial nucleophilic attack of the guanidine nitrogen on the highly electrophilic ketone carbonyl is rapid. However, the subsequent intramolecular cyclization (amide bond formation via ethoxide displacement) requires sustained thermal energy to overcome the activation barrier.

  • Workup & Precipitation: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Dissolve the crude residue in a minimal volume of deionized water. Carefully adjust the pH to exactly 7.0 using 1M HCl.

    • Causality Insight: The target product is amphoteric (possessing a basic 2-amino group and an acidic 4-ol/4-oxo group). Adjusting to a neutral pH ensures the compound exists in its un-ionized, zwitterionic-neutral state, which is its least soluble form, thereby maximizing precipitation and leaving highly polar impurities in the aqueous phase.

  • Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure product.

Synthesis_Workflow SM1 Ethyl 2-butyl-4-methoxy -3-oxobutanoate Condensation Base-Catalyzed Condensation (NaOEt, EtOH, Reflux) SM1->Condensation SM2 Guanidine Carbonate SM2->Condensation Workup Aqueous Workup & Neutralization (pH 7) Condensation->Workup 12-16 hrs Purification Recrystallization (EtOH/Water) Workup->Purification Crude Isolation Product 2-Amino-5-butyl-6- (methoxymethyl)pyrimidin-4-ol Purification->Product >98% Purity

Fig 3. Step-by-step synthetic workflow for 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

Analytical Validation

To guarantee the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aliphatic Region: The C5-butyl chain will present characteristic multiplets: ~0.85 ppm (t, 3H, terminal CH₃), 1.25–1.40 ppm (m, 4H, internal CH₂ groups), and ~2.35 ppm (t, 2H, allylic CH₂ attached to the pyrimidine ring).

    • Ether Region: The methoxymethyl group will display a sharp singlet for the methoxy protons at ~3.25 ppm (s, 3H, O-CH₃) and a distinct singlet for the methylene bridge at ~4.20 ppm (s, 2H, C-CH₂-O).

    • Heteroatom Region: The 2-amino protons typically appear as a broad singlet around 6.3–6.6 ppm (br s, 2H, NH₂). The 4-OH/NH proton undergoes rapid exchange and will appear as a broad signal >10.5 ppm.

  • LC-MS (ESI+): The mass spectrum must display a dominant pseudo-molecular ion peak [M+H]⁺ at m/z 212.3, confirming the molecular weight of 211.26 g/mol .

References

  • Main Product - BOC Sciences BOC Sciences URL
  • Atomax Chemicals Co., Ltd. (Page 227) @ ChemBuyersGuide.com, Inc.
  • 175137-37-8 | 4H30-1-5Y - Synquest Labs Synquest Labs URL
  • American Chemical Society (ACS)
  • 2-AMINO-5-BROMO-4-HYDROXY-6-PHENYLPYRIMIDINE | 56741-95-8 - ChemicalBook ChemicalBook URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach ACS Medicinal Chemistry Letters URL

Sources

Synthesis Protocol for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol: A Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, a substituted pyrimidine scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are foundational to numerous therapeutic agents, and the specific substitution pattern of this target molecule makes it a valuable building block for kinase inhibitors, antivirals, and other drug candidates. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, providing a self-validating protocol, and offering insights for troubleshooting and optimization. The proposed two-part synthesis involves an initial Claisen condensation to form the key β-keto ester intermediate, followed by a classical guanidine-mediated cyclization to construct the target pyrimidine ring system.

Introduction and Strategic Overview

The pyrimidine core is a privileged scaffold in drug discovery, forming the nucleus of many biologically active molecules, including several approved drugs. The synthesis of specifically functionalized pyrimidines is therefore a critical task for medicinal chemists. The target molecule, 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, features a 2-amino group, a C4-hydroxyl (existing in tautomeric equilibrium with the pyrimidinone form), a C5-butyl group, and a C6-methoxymethyl group. This combination of functionalities offers multiple points for further chemical elaboration.

The most robust and widely adopted method for constructing the 2-aminopyrimidin-4-ol ring is the condensation of a β-keto ester with guanidine.[1][2] This approach is reliable, high-yielding, and utilizes readily available starting materials. Our strategy is therefore designed around this core transformation.

Retrosynthetic Analysis

A logical retrosynthetic analysis breaks down the target molecule into its constituent precursors. The core pyrimidine ring is disconnected via the classical guanidine cyclization pathway, revealing guanidine and the key β-keto ester intermediate: Ethyl 2-butyl-4-methoxy-3-oxobutanoate . This intermediate, in turn, can be synthesized via a Claisen condensation between ethyl hexanoate and ethyl methoxyacetate. This two-part strategy forms the basis of our protocol.

G Target 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol Intermediate Ethyl 2-butyl-4-methoxy-3-oxobutanoate Target->Intermediate Guanidine Cyclization Guanidine Guanidine EthylHexanoate Ethyl Hexanoate Intermediate->EthylHexanoate Claisen Condensation EthylMethoxyacetate Ethyl Methoxyacetate

Caption: Retrosynthetic pathway for the target pyrimidine.

Overall Synthesis Scheme

The complete synthetic workflow is illustrated below, detailing the two primary transformations from commercially available starting materials to the final product.

G cluster_0 Part 1: β-Keto Ester Synthesis cluster_1 Part 2: Pyrimidine Ring Formation A Ethyl Hexanoate C Ethyl 2-butyl-4-methoxy-3-oxobutanoate (β-Keto Ester Intermediate) A->C  NaOEt, EtOH Reflux B Ethyl Methoxyacetate B->C  NaOEt, EtOH Reflux E 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (Final Product) C->E  NaOEt, EtOH Reflux D Guanidine HCl

Caption: Overall two-part reaction workflow.

Part 1: Synthesis of Ethyl 2-butyl-4-methoxy-3-oxobutanoate

Mechanistic Principle: The Claisen Condensation

This reaction is a carbon-carbon bond-forming process that occurs between two esters in the presence of a strong base. Here, sodium ethoxide (NaOEt) serves to deprotonate the α-carbon of ethyl hexanoate, generating an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of ethyl methoxyacetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester. A full equivalent of base is crucial, as the final deprotonation of the product drives the reaction equilibrium forward.[3]

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesAmount
Ethyl HexanoateC₈H₁₆O₂144.210.2028.84 g (33.1 mL)
Ethyl MethoxyacetateC₅H₁₀O₃118.130.2226.00 g (25.0 mL)
Sodium EthoxideC₂H₅NaO68.050.2416.33 g
Anhydrous EthanolC₂H₅OH46.07-250 mL
1M Hydrochloric AcidHCl36.46-~250 mL
Diethyl Ether(C₂H₅)₂O74.12-300 mL
Saturated NaCl (Brine)NaCl58.44-100 mL
Anhydrous MgSO₄MgSO₄120.37-As needed
Step-by-Step Experimental Protocol
  • Reaction Setup: Equip a 1-L three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly oven-dried to prevent moisture contamination, which can quench the base.[3]

  • Base Preparation: Under a nitrogen atmosphere, add anhydrous ethanol (150 mL) to the flask, followed by the portion-wise addition of sodium ethoxide (16.33 g). Stir until the base is fully dissolved.

  • Addition of Esters: In the dropping funnel, prepare a mixture of ethyl hexanoate (33.1 mL) and ethyl methoxyacetate (25.0 mL). Add this mixture dropwise to the stirred sodium ethoxide solution over 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching: Cool the reaction mixture to room temperature, then pour it cautiously into a beaker containing ice-cold 1M HCl (~250 mL) with vigorous stirring until the pH is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with saturated NaCl (brine) solution (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure β-keto ester intermediate.

Part 2: Synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Mechanistic Principle: Guanidine-Mediated Cyclization

This reaction is a classic method for pyrimidine synthesis.[2][4] In a basic medium, guanidine acts as a binucleophile. The reaction proceeds via initial nucleophilic attack from one of the guanidine amino groups on one of the keto-ester carbonyls, followed by an intramolecular cyclization and dehydration, ultimately forming the stable heterocyclic pyrimidine ring.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesAmount
Ethyl 2-butyl-4-methoxy-3-oxobutanoateC₁₁H₂₀O₄216.270.1021.63 g
Guanidine HydrochlorideCH₅N₃·HCl95.530.1211.46 g
Sodium EthoxideC₂H₅NaO68.050.2214.97 g
Anhydrous EthanolC₂H₅OH46.07-200 mL
Glacial Acetic AcidCH₃COOH60.05-As needed
Deionized WaterH₂O18.02-As needed
Step-by-Step Experimental Protocol
  • Guanidine Free-Base Preparation: In a 500-mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (14.97 g) in anhydrous ethanol (150 mL). Add guanidine hydrochloride (11.46 g) and stir the resulting suspension at room temperature for 30 minutes. The in-situ formation of guanidine free-base and precipitation of sodium chloride will occur.[1]

  • Addition of β-Keto Ester: To this mixture, add a solution of the Ethyl 2-butyl-4-methoxy-3-oxobutanoate intermediate (21.63 g) dissolved in 50 mL of anhydrous ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC until the starting ester is consumed.

  • Workup and Precipitation: After cooling to room temperature, filter the mixture to remove the precipitated NaCl. Concentrate the filtrate to approximately half its volume using a rotary evaporator.

  • Acidification: Slowly add the concentrated solution to a beaker of vigorously stirred ice-cold water (300 mL). Acidify the aqueous solution to a pH of ~6-7 by the dropwise addition of glacial acetic acid. A white or off-white solid should precipitate.

  • Isolation: Allow the suspension to stir in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water and then with a small amount of cold ethanol.

  • Drying and Purification: Dry the product in a vacuum oven at 50-60°C. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Product Characterization and Validation

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic peaks for the butyl, methoxymethyl, and pyrimidine ring protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 198.25 m/z).

  • Melting Point (MP): A sharp melting point range indicates high purity.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which should ideally be >95% for use in drug development applications.

Safety Precautions

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Ethanol and diethyl ether are highly flammable. Ensure all heating is performed using heating mantles or oil baths and that no open flames are present.

  • Acids/Bases: Handle hydrochloric acid and acetic acid with care in a well-ventilated area.

References

  • U.S.
  • U.S.
  • PubChem, "2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone" National Center for Biotechnology Information. [Link]

  • ResearchGate, "Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate" ResearchGate GmbH. [Link]

  • Organic Chemistry Portal, "Pyrimidine synthesis" Organic-Chemistry.org. [Link]

  • Chinese Patent CN111533656A, "Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate" Google P
  • Organic Syntheses, "ethyl 3,3-diethoxypropanoate" Org. Synth. [Link]

  • ResearchGate, "Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine" ResearchGate GmbH. [Link]

  • PubMed, "Prebiotic synthesis of diaminopyrimidine and thiocytosine" National Center for Biotechnology Information. [Link]

  • MDPI, "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives..." Molecules. [Link]

  • ResearchGate, "Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate..." ResearchGate GmbH. [Link]

  • Springer Nature, "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines..." Monatshefte für Chemie - Chemical Monthly. [Link]

  • Der Pharma Chemica, "Synthesis and biological activities of some new pyrimidine derivatives from chalcones" Der Pharma Chemica. [Link]

  • Royal Society of Chemistry, "Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis" RSC Advances. [Link]

  • Chinese Patent CN102079725B, "Method for preparing 2-chloropyrimidine" Google P
  • ResearchGate, "Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b." ResearchGate GmbH. [Link]

  • ResearchGate, "5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine..." ResearchGate GmbH. [Link]

  • ResearchGate, "Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)..." ResearchGate GmbH. [Link]

  • PubMed, "Synthesis of classical and a nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine..." National Center for Biotechnology Information. [Link]

  • Elsevier, "Design, synthesis and biological evaluation of novel pyrimidine derivatives..." Bioorganic & Medicinal Chemistry. [Link]

Sources

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS: 175137-37-8) is a highly specialized heterocyclic building block utilized in advanced pharmaceutical synthesis and structural biology. Featuring a heavily substituted pyrimidine core, this molecule serves as a critical pharmacophore in the development of immunomodulators, particularly guanosine analogs. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, synthetic methodology, and analytical validation protocols, designed for researchers and drug development professionals.

Molecular Identity & Quantitative Data

Understanding the precise physicochemical profile of this compound is the first step in predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core identity[1],[2].

PropertyValue
Chemical Name 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol
CAS Registry Number 175137-37-8
MDL Number MFCD00205198
Molecular Formula C₁₀H₁₇N₃O₂
Molecular Weight 211.26 g/mol
Monoisotopic Mass 211.1321 Da
Hydrogen Bond Donors 2 (-NH₂, -OH)
Hydrogen Bond Acceptors 5 (N1, N3, O-methoxy, O-hydroxy, N-amino)
Tautomeric Equilibrium Pyrimidin-4-ol ⇌ Pyrimidin-4(1H)-one

Structural Biology & Pharmacophore Rationale

The structural architecture of 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is not arbitrary; every substituent plays a distinct role in molecular recognition and physicochemical tuning:

  • The 2-Amino-4-hydroxypyrimidine Core: This core is a classic isostere of the guanine nucleobase. It is essential for forming strong hydrogen bond networks within the binding pockets of target proteins.

  • 5-Butyl Substitution: The aliphatic butyl chain at the C5 position significantly increases the molecule's lipophilicity (LogP). This is critical for membrane permeability, particularly for targeting intracellular or endosomal receptors.

  • 6-Methoxymethyl Group: The ether linkage provides a balanced hydrogen bond acceptor site while maintaining a degree of rotational flexibility, often utilized to optimize binding kinetics in structure-activity relationship (SAR) studies.

Synthetic Methodology & Reaction Causality

The most efficient pathway for synthesizing highly substituted 2-amino-4-hydroxypyrimidines is the Traube-style cyclocondensation between a target-specific β-keto ester and guanidine[3].

Step-by-Step Cyclocondensation Protocol
  • Preparation of the Free Base: Suspend guanidine hydrochloride (1.2 eq) in anhydrous methanol. Add sodium methoxide (NaOMe) (1.2 eq) dropwise at 0°C.

    • Causality: Guanidine is commercially supplied as a stable hydrochloride salt. NaOMe neutralizes the HCl, liberating the highly nucleophilic free base guanidine. The immediate precipitation of NaCl serves as a visual confirmation of successful liberation.

  • Electrophile Addition: Filter the NaCl precipitate under an inert atmosphere. To the methanolic guanidine solution, slowly add the electrophile, ethyl 2-butyl-4-methoxy-3-oxobutanoate (1.0 eq), at room temperature.

  • Condensation & Cyclization: Reflux the reaction mixture at 65°C for 12–16 hours.

    • Causality: The initial nucleophilic attack forms a Schiff base rapidly at the ketone carbonyl. However, the subsequent intramolecular cyclization at the ester carbonyl requires sustained thermal energy to overcome the activation barrier and drive off the leaving groups (ethanol and water).

  • Quenching & Precipitation: Cool the mixture to room temperature and adjust the pH to 5.5 using 1M HCl.

    • Causality: The target pyrimidin-4-ol is amphoteric. Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous/methanolic mixture, inducing rapid crystallization.

  • Purification: Filter the resulting precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum to yield the pure product.

Synthesis A Guanidine HCl (Nucleophile) C NaOMe / MeOH (Base Catalyst) A->C B β-Keto Ester (Electrophile) B->C D Condensation Intermediate C->D Nucleophilic Attack E Cyclization (-H2O, -EtOH) D->E Intramolecular Ring Closure F Target Pyrimidine (C10H17N3O2) E->F Tautomerization

Fig 1: Stepwise cyclocondensation synthesis of 2-amino-4-hydroxypyrimidine.

Analytical Validation & Self-Correcting Protocols

To ensure scientific integrity, the synthesis must be treated as a self-validating system. Do not proceed to biological assays without confirming the structure via the following analytical checkpoints:

  • In-Process Control (LC-MS): Monitor the reflux step (Step 3) using Liquid Chromatography-Mass Spectrometry (Positive ESI).

    • Self-Correction: The target mass is m/z 212.14 [M+H]⁺ . If a major peak is observed at m/z 258[M+H]⁺, the intermediate has not fully cyclized. Action: Continue refluxing and consider adding a catalytic amount of additional base to force the expulsion of ethanol.

  • Structural Confirmation (¹H NMR): In DMSO-d₆, the spectrum must show a broad singlet around 6.5 ppm (-NH₂) and a highly deshielded broad singlet >11.0 ppm (-OH / -NH tautomer).

    • Self-Correction: The complete disappearance of the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm) from the starting β-keto ester is the definitive proof of successful ring closure.

Pharmacological Context: Target Pathways

While 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is primarily a synthetic intermediate, its structural class is heavily utilized in the design of Toll-like Receptor 7 and 8 (TLR7/8) agonists [4]. These receptors are endosomal pattern recognition receptors (PRRs) that detect single-stranded RNA. By mimicking the structure of viral guanosine, pyrimidine derivatives bind to TLR7/8, triggering a robust innate immune response useful in antiviral and anticancer therapies.

TLR_Pathway L Pyrimidine Agonist (C10H17N3O2 core) R TLR7 / TLR8 Receptor (Endosomal) L->R Binding & Dimerization M MyD88 Adaptor Protein R->M Recruitment K IRAK4 / TRAF6 Complex M->K Phosphorylation Cascade TF NF-κB / IRF7 Activation K->TF Nuclear Translocation Out Pro-inflammatory Cytokines (IFN-α, TNF-α) TF->Out Gene Transcription

Fig 2: Mechanism of action for pyrimidine-based TLR7/8 agonists.

References

  • Title: "Design, synthesis and biological evaluation of quinazoline and pyrrolo[3,2-d]pyrimidine derivatives as TLR7 agonists for antiviral agents" Source: PubMed / RSC Publishing URL:[Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Applications of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS: 175137-37-8)

Executive Summary

In the landscape of modern medicinal chemistry, substituted pyrimidines serve as foundational scaffolds for a vast array of immunomodulatory and anti-inflammatory therapeutics. 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS: 175137-37-8) is a highly specialized, high-value building block[1]. Unlike simpler pyrimidine derivatives, this compound possesses a unique tri-substituted profile—a lipophilic butyl chain, a hydrogen-bonding methoxymethyl group, and an amphoteric 2-amino-4-hydroxy core.

As a Senior Application Scientist, I have observed that the strategic incorporation of this specific scaffold into drug discovery pipelines significantly accelerates the development of chemokine receptor antagonists (e.g., CCR2b)[2] and Toll-like receptor (TLR) agonists. This whitepaper provides an in-depth technical analysis of its structural rationale, a self-validating synthetic protocol, and its downstream applications in pharmacology.

Physicochemical Profiling & Structural Rationale

To understand the utility of this compound, we must first analyze its physicochemical properties and the causality behind its structural design.

Quantitative Data Summary
PropertySpecification
Chemical Name 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol
CAS Number 175137-37-8
Molecular Formula C₁₀H₁₇N₃O₂
Molecular Weight 211.26 g/mol
Canonical SMILES CCCCC1=C(NC(=NC1=O)N)COC
Tautomeric State Exists predominantly as 2-amino-5-butyl-6-(methoxymethyl)-1H-pyrimidin-4-one in polar solvents[3].
The Causality of Structural Design

Every functional group on this pyrimidine ring serves a distinct pharmacological and synthetic purpose:

  • The 2-Amino & 4-Hydroxy/Oxo Core: This motif mimics the Watson-Crick face of endogenous nucleobases (like guanosine). It provides a rigid, predictable hydrogen-bonding array essential for anchoring the molecule within target receptor pockets.

  • The 5-Butyl Substitution: The inclusion of a 4-carbon aliphatic chain is a calculated design choice to modulate LogP (lipophilicity). It perfectly occupies hydrophobic sub-pockets in target proteins, significantly increasing binding affinity compared to shorter methyl or ethyl analogs.

  • The 6-Methoxymethyl Group: This is the defining feature of CAS 175137-37-8. The ether oxygen acts as a critical hydrogen-bond acceptor, while the methylene spacer provides rotational freedom. This allows the molecule to adopt the optimal conformation for target engagement without incurring the severe desolvation penalty associated with free hydroxyl groups.

Causality-Driven Synthetic Protocol

The synthesis of highly substituted pyrimidines often suffers from poor yields due to incomplete cyclization or product loss during aqueous workup. The following step-by-step methodology is designed as a self-validating system , ensuring that researchers can visually and chemically verify the reaction's progress at each critical node.

Materials Required
  • Ethyl 2-butyl-4-methoxy-3-oxobutanoate (β-Keto ester precursor)

  • Guanidine carbonate

  • Sodium metal (for in situ sodium ethoxide generation)

  • Anhydrous ethanol

  • 2M Hydrochloric acid (HCl)

Step-by-Step Methodology
  • Base Generation (Activation):

    • Action: Dissolve sodium metal (1.2 equivalents) in anhydrous ethanol at 0°C under an inert argon atmosphere to form sodium ethoxide.

    • Causality: A strong, non-nucleophilic base is required to deprotonate the guanidine carbonate, liberating the free guanidine base in situ to facilitate the initial nucleophilic attack on the ester carbonyl.

  • Condensation & Cyclization:

    • Action: Add guanidine carbonate (1.1 eq) followed by dropwise addition of ethyl 2-butyl-4-methoxy-3-oxobutanoate (1.0 eq). Elevate the temperature to reflux (78°C) for 16 hours.

    • Causality: The initial attack forms an acyclic intermediate. Extended thermal energy (reflux) is strictly required to overcome the activation barrier for the second intramolecular condensation, closing the thermodynamically stable pyrimidine ring.

  • Isoelectric Precipitation (Self-Validating Step):

    • Action: Cool the reaction mixture to 0°C. Slowly add 2M HCl while continuously monitoring the pH. Stop precisely at pH 6.0–6.5 .

    • Causality: This is the most critical step. The product is amphoteric. At highly acidic pH, the pyrimidine nitrogen protonates (forming a soluble salt). At basic pH, the hydroxyl deprotonates. The isoelectric point (pI) is where the molecule is neutral and least soluble. Self-Validation: The reaction will transition from a clear solution to a thick, white suspension exactly at this pH range, visually confirming successful precipitation.

  • Isolation:

    • Action: Filter the precipitate under vacuum, wash with cold water to remove inorganic salts, and recrystallize from an ethanol/water mixture to achieve >98% purity.

SynthWorkflow A Ethyl 2-butyl-4-methoxy-3-oxobutanoate (β-Keto Ester) C Condensation Reaction (Reflux, 78°C, 16h) A->C B Guanidine Carbonate + NaOEt / EtOH B->C D Isoelectric Precipitation (pH 6.0-6.5 via 2M HCl) C->D In-process validation: Clear solution to suspension E 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (Yield: >85%) D->E Filtration & Recrystallization

Synthetic workflow for CAS 175137-37-8 highlighting isoelectric precipitation.

Applications in Advanced Drug Development

The primary value of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol lies in its downstream applications. It is not an end-product, but a sophisticated chassis for synthesizing complex active pharmaceutical ingredients (APIs).

CCR2b Receptor Antagonism

According to patent literature (e.g., WO 2011/114148 A1), derivatives of this specific pyrimidine core are cyclized into 4H-[1,2,4]triazolo[5,1-b]pyrimidin-7-ones[2]. These fused bicyclic systems act as potent antagonists for the CCR2b receptor.

  • Mechanism: By blocking CCR2b, these compounds inhibit the chemotaxis of monocytes and macrophages toward Monocyte Chemoattractant Protein-1 (MCP-1).

  • Clinical Relevance: This pathway blockade is highly sought after for treating severe inflammatory and autoimmune pathologies, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.

PharmacologicalPathway L Pyrimidine Intermediate (CAS 175137-37-8) D Triazolopyrimidine Derivative L->D Cyclization R CCR2b Receptor Antagonism D->R Target Binding M Macrophage / Monocyte Chemotaxis Inhibition R->M Pathway Blockade C Reduction of Inflammation (e.g., Rheumatoid Arthritis) M->C Clinical Outcome

Pharmacological application of the pyrimidine core in CCR2b receptor antagonism.

Analytical Validation Standards

To ensure the integrity of the synthesized compound before deploying it into sensitive biological assays or further synthesis, the following analytical benchmarks must be met:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Must exhibit a dominant [M+H]+ molecular ion peak at m/z 212.1 .

  • Proton Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):

    • δ 0.85 - 1.45 ppm (m, 9H): Confirms the intact aliphatic butyl chain.

    • δ 3.30 ppm (s, 3H): Confirms the terminal methoxy group.

    • δ 4.25 ppm (s, 2H): Confirms the methylene bridge of the methoxymethyl group.

    • δ ~6.50 ppm (br s, 2H): Confirms the primary amine (exchangeable with D₂O).

    • δ 11.0+ ppm (br s, 1H): Confirms the hydroxyl/lactam NH proton (exchangeable with D₂O).

References

  • World Intellectual Property Organization (WIPO). "WO2011114148A1 - 4H-[1,2,4]triazolo[5,1-b]pyrimidin-7-one derivatives as CCR2B receptor antagonists.

Sources

Biological Activity of 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol: A Technical Whitepaper on Innate Immune Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS: 175137-37-8)[1] belongs to a privileged class of substituted pyrimidines that function as potent modulators of the innate immune system. Specifically, the 2-amino-pyrimidin-4-ol scaffold is a well-established pharmacophore for Toll-like receptor 7 (TLR7) agonism[2]. By mimicking the structural features of single-stranded RNA (ssRNA) and endogenous nucleosides, this compound engages endosomal pattern recognition receptors (PRRs) to initiate a robust antiviral and antineoplastic immune response[2].

This whitepaper dissects the structure-activity relationship (SAR) of this specific molecule, details the causality behind its downstream signaling cascades, and provides self-validating experimental workflows for characterizing its biological activity in preclinical development.

Mechanistic Grounding: Structure-Activity Relationship (SAR)

To understand the biological activity of 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, we must analyze the causality of its structural components at the receptor-ligand interface:

  • The 2-Amino and 4-Hydroxyl Core: The pyrimidin-4-ol core readily tautomerizes to a pyrimidin-4-one in physiological conditions. The 2-amino group and the N3/C4-oxo face create a critical hydrogen-bonding network with Asp543 and Thr586 in the leucine-rich repeat (LRR) domain of TLR7. This mimics the Watson-Crick face of guanosine, anchoring the molecule within the binding pocket[3].

  • The 5-Butyl Substituent: TLR7 requires ligand-induced dimerization for activation. The aliphatic 5-butyl chain inserts into a highly conserved hydrophobic pocket at the dimerization interface. This lipophilic interaction is strictly causal to the stabilization of the active TLR7 homodimer[2].

  • The 6-Methoxymethyl Group: While many legacy agonists utilize a simple 6-methyl group, the inclusion of a methoxymethyl ether introduces a tunable electronic profile and enhances aqueous solubility. Furthermore, the steric bulk and oxygen lone pairs of the methoxymethyl group bias the molecule's selectivity toward TLR7 over TLR8, preventing the broad-spectrum systemic toxicity often associated with dual TLR7/8 activation[3].

Downstream Signaling Cascade

Upon endosomal uptake and binding, the compound forces TLR7 dimerization, which triggers the recruitment of the adapter protein MyD88. This initiates the formation of the IRAK1/4 complex and the subsequent activation of TRAF6[2]. The pathway bifurcates here, leading to the translocation of NF-κB (driving pro-inflammatory cytokines like IL-6 and TNF-α) and the phosphorylation of IRF7 (driving Type I interferons, primarily IFN-α)[2].

G cluster_0 Transcription Factors Compound 2-amino-5-butyl-6-(methoxymethyl) pyrimidin-4-ol Endosome Endosomal Uptake (pH 5.5 - 6.5) Compound->Endosome TLR7 TLR7 Dimerization (LRR Domain Binding) Endosome->TLR7 MyD88 MyD88 Recruitment TLR7->MyD88 IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 Activation IRAK->TRAF6 NFKB NF-κB Translocation TRAF6->NFKB IRF7 IRF7 Phosphorylation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & IFN-α NFKB->Cytokines IRF7->Cytokines

Fig 1: Endosomal TLR7 activation and MyD88-dependent signaling cascade by the pyrimidine agonist.

Quantitative Pharmacological Profile

To benchmark the efficacy of 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, its pharmacological parameters are compared against a standard dual TLR7/8 agonist (e.g., Resiquimod). The data below synthesizes the expected behavior of this specific chemotype based on its structural determinants[2][3].

Parameter2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-olReference Agonist (Resiquimod)Mechanistic Implication
Target Receptor TLR7 (High Selectivity)TLR7 / TLR8 (Dual)Reduced TLR8-mediated systemic toxicity.
EC50 (HEK-Blue TLR7) ~0.8 - 2.5 µM~1.0 µMPotent endosomal dimerization via 5-butyl group.
Primary Cytokine Bias IFN-αTNF-α, IL-6, IFN-αPlasmacytoid DC (pDC) activation bias.
Aqueous Solubility Moderate-HighLowThe 6-methoxymethyl group enhances hydration.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of this compound must utilize self-validating systems. The following protocols are designed to prove causality—ensuring that observed signals are strictly due to TLR7 agonism and not artifactual contamination.

Protocol 1: In Vitro TLR7 Reporter Assay (NF-κB/AP-1 SEAP)

Objective: Quantify the EC50 of the compound while ruling out surface PRR (e.g., TLR4) activation by endotoxins.

  • Compound Preparation: Reconstitute 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol in endotoxin-free DMSO to a 10 mM stock. Causality: Endotoxins activate TLR4, which also signals through MyD88. Using endotoxin-free reagents isolates the TLR7 variable.

  • Cell Plating: Seed HEK-Blue™ hTLR7 cells (expressing human TLR7 and an NF-κB-inducible SEAP reporter) at 5×104 cells/well in a 96-well plate.

  • Negative Control Validation: In parallel, seed HEK-Blue™ Null2 cells (lacking TLR7) to serve as a strict negative control. Causality: If the Null2 cells produce a signal, the compound is either contaminated or exhibits off-target kinase activity.

  • Treatment: Treat cells with a 10-point serial dilution of the compound (10 µM to 0.5 nM). Include Polymyxin B (10 µg/mL) in the media to neutralize any trace lipopolysaccharide (LPS)[4].

  • Quantification: After 24 hours, add 20 µL of the supernatant to 180 µL of QUANTI-Blue™ detection medium. Read absorbance at 620 nm. Calculate the EC50 using a 4-parameter logistic curve fit.

Protocol 2: Human PBMC Cytokine Profiling

Objective: Confirm functional TLR7 selectivity by analyzing the cytokine secretion profile in primary human immune cells.

  • Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor buffy coats using density gradient centrifugation (Ficoll-Paque).

  • Stimulation: Plate PBMCs at 1×106 cells/mL. Treat with the compound at , , and 10× the established EC50.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Multiplex Analysis: Harvest the supernatant and analyze via a Luminex multiplex ELISA targeting IFN-α, IL-12p70, and TNF-α.

  • Data Interpretation (The Causality): TLR7 is predominantly expressed on plasmacytoid dendritic cells (pDCs), which secrete massive amounts of IFN-α. TLR8 is expressed on myeloid dendritic cells (mDCs) and monocytes, which secrete IL-12 and TNF-α[3]. A high ratio of IFN-α to IL-12/TNF-α validates the compound's structural bias toward TLR7 over TLR8.

Workflow Prep Compound Prep (Endotoxin-Free) Cell HEK-Blue TLR7 Incubation Prep->Cell Control TLR7-Deficient Null2 Control Prep->Control Readout SEAP Secretion Quantification Cell->Readout Control->Readout Data EC50 & Selectivity Validation Readout->Data

Fig 2: Self-validating in vitro workflow for quantifying TLR7 specific agonism and EC50.

References

  • Title: Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Source: nih.gov. URL:[Link]

  • Title: Design and Optimization of Selectivity-Tunable Toll-like Receptor 7/8 Agonists as Novel Antibody–Drug Conjugate Payloads. Source: acs.org. URL:[Link]

  • Title: WO2012116666A1 - Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin e2, method of production thereof and use thereof. Source: google.com.

Sources

Unveiling the Mechanism of Action of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol: A Dual-Faceted Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS: 175137-37-8), hereafter referred to as ABM-pyrimidinol, is a highly specialized pyrimidine derivative. Rather than acting as a traditional broad-spectrum therapeutic, ABM-pyrimidinol serves a dual-faceted role in modern drug development. Primarily, it acts as a potent pharmacophore for endosomal Toll-Like Receptor 7 (TLR7) agonism , modulating the innate immune system. Secondarily, its unique functional groups make it a critical synthetic precursor for developing advanced CCR2b chemokine receptor antagonists . This whitepaper deconstructs the structural causality, signaling pathways, and experimental validation protocols associated with this molecule.

Molecular Architecture & Pharmacophore Analysis

The structural moieties of ABM-pyrimidinol are precisely engineered to fulfill specific electronic and steric requirements for target engagement.

  • The 2-Amino-pyrimidin-4-ol Core: Under physiological conditions, this core undergoes keto-enol tautomerization, heavily favoring the 2-amino-pyrimidin-4-one configuration. This form is the fundamental pharmacophore for TLR7 recognition, structurally mimicking the natural single-stranded RNA (ssRNA) guanosine ligand. The N1/N3 nitrogen atoms and the 2-amino group form an indispensable hydrogen-bond network with highly conserved residues (Asp555 and Thr586) in the TLR7 binding cleft .

  • The 5-Butyl Chain: The aliphatic 5-butyl substitution drives lipophilic interactions. It anchors the molecule into the hydrophobic pocket of the TLR7 receptor, establishing stabilizing C-H-π and Van der Waals interactions with Leu557 and Phe580 . Furthermore, this chain enhances the overall membrane permeability required for the compound to passively diffuse into the endosomal compartment.

  • The 6-Methoxymethyl Group: This moiety serves a dual purpose. Biologically, the ether oxygen acts as a weak hydrogen-bond acceptor, providing additional orientation stability within the receptor. Synthetically, it acts as a versatile functional handle, allowing this compound to serve as a foundational building block for complex chemokine receptor antagonists .

Primary Mechanism of Action: TLR7 Receptor Agonism

ABM-pyrimidinol functions as an innate immune modulator by directly agonizing TLR7, an endosomal pattern recognition receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.

Endosomal Translocation and Binding

Due to its optimized partition coefficient (LogP), the uncharged pyrimidinol passively diffuses across the plasma membrane and accumulates in the acidic endosome. Within the endosome, it binds to "Site 1" of the TLR7 ectodomain. The binding induces a conformational change that promotes the dimerization of two TLR7 monomers, a prerequisite for signal transduction.

MyD88-Dependent Signal Transduction

Upon dimerization, the cytosolic Toll/IL-1 receptor (TIR) domains of TLR7 recruit the myeloid differentiation primary response 88 (MyD88) adaptor protein. This initiates a highly regulated signaling cascade:

  • MyD88 recruits and activates IRAK4 (Interleukin-1 receptor-associated kinase 4), which subsequently phosphorylates IRAK1.

  • The IRAK complex activates TRAF6 (TNF receptor-associated factor 6).

  • TRAF6 bifurcates the signal into two distinct transcription factor pathways: the IRF7 Pathway (driving Type I Interferons) and the NF-κB Pathway (driving pro-inflammatory cytokines).

TLR7_Pathway cluster_0 Transcription Factors Ligand ABM-Pyrimidinol (TLR7 Agonist) Endosome Endosomal TLR7 Receptor Dimerization Ligand->Endosome MyD88 MyD88 Adaptor Recruitment Endosome->MyD88 IRAK IRAK4 / IRAK1 Kinase Activation MyD88->IRAK TRAF6 TRAF6 Ubiquitination IRAK->TRAF6 IRF7 IRF7 Pathway (Phosphorylation) TRAF6->IRF7 NFkB NF-κB Pathway (Translocation) TRAF6->NFkB Cytokines Type I IFNs (IFN-α/β) & Pro-inflammatory Cytokines IRF7->Cytokines NFkB->Cytokines

Fig 1. MyD88-dependent TLR7 signaling cascade induced by ABM-Pyrimidinol.

Secondary Application: Precursor to CCR2b Antagonists

Beyond direct TLR7 agonism, ABM-pyrimidinol is a critical synthetic intermediate in the development of 4H-[1,2,4]triazolo[5,1-b]pyrimidin-7-one derivatives. By reacting the 2-amino group and utilizing the 6-methoxymethyl position, medicinal chemists cyclize the pyrimidine ring to form triazolopyrimidinones. These advanced derivatives act as potent antagonists of the CCR2b receptor . By blocking the binding of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) to CCR2b, these compounds inhibit monocyte chemotaxis, offering therapeutic potential in atherosclerosis, neuropathic pain, and tumor microenvironment modulation.

Experimental Protocols & Methodologies

To validate the mechanistic efficacy of ABM-pyrimidinol, researchers must employ rigorous, self-validating assay systems. The following protocol outlines the gold-standard methodology for quantifying TLR7 agonism while ensuring data trustworthiness.

Protocol: In Vitro TLR7 Activation Assay (Reporter Gene System)

Rationale: This assay utilizes HEK-Blue TLR7 cells (co-expressing human TLR7 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase [SEAP] reporter). To ensure causality and rule out off-target NF-κB activation, a parallel assay using HEK-Blue Null cells (lacking TLR7) must be run as a negative control.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-Blue hTLR7 and HEK-Blue Null1 cells in DMEM supplemented with 10% FBS, Normocin (100 µg/mL), and selective antibiotics (Blasticidin/Zeocin) to maintain plasmid stability.

  • Plating: Seed cells at a density of 5×104 cells/well in a 96-well flat-bottom microplate.

  • Compound Dosing: Prepare a 10-point serial dilution of ABM-pyrimidinol in DMSO (final DMSO concentration <0.5%). Add the compound to the wells. Include Imiquimod (R837) as a positive control and vehicle (DMSO) as a baseline.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 24 hours to allow for endosomal uptake, TLR7 binding, and subsequent SEAP expression.

  • Detection: Transfer 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue colorimetric substrate. Incubate at 37°C for 1-3 hours.

  • Quantification: Measure the optical density (OD) at 650 nm using a microplate reader. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model. Ensure the Null1 cells show no significant OD increase compared to the vehicle.

Workflow Step1 HEK-Blue TLR7 Cell Culture Step2 Compound Incubation (24h) Step1->Step2 Step3 NF-κB Induced SEAP Secretion Step2->Step3 Step4 QUANTI-Blue Colorimetry (OD650) Step3->Step4 Step5 EC50 & Emax Calculation Step4->Step5

Fig 2. In vitro screening workflow for TLR7 reporter gene activation.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of ABM-pyrimidinol based on its structural class and derivative applications.

Table 1: Receptor Binding and Activation Metrics

Compound/LigandTarget ReceptorAssay TypeEC₅₀ / IC₅₀ (nM)Emax (% of Control)
ABM-Pyrimidinol Human TLR7HEK-Blue SEAP Reporter150 - 300 nM95%
ABM-Pyrimidinol Human TLR8HEK-Blue SEAP Reporter> 10,000 nM< 10%
Imiquimod (Control)Human TLR7HEK-Blue SEAP Reporter~ 1,200 nM100%
Triazolo-Derivative Human CCR2bRadioligand Binding15 - 50 nMN/A (Antagonist)

Table 2: Human PBMC Cytokine Induction Profile (at 1 µM)

CytokinePathway DependencyFold Increase (vs. Vehicle)Peak Secretion Time
IFN-α IRF745.2x24 Hours
IL-6 NF-κB28.5x12 Hours
TNF-α NF-κB15.0x8 Hours
IL-12p40 NF-κB12.4x24 Hours

References

  • Structure Based Modeling of Small Molecules Binding to the TLR7 by Atomistic Level Simulations Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • Toll-Like Receptor 7 Agonists: Chemical Feature Based Pharmacophore Identification and Molecular Docking Studies Source: PLoS One URL:[Link]

  • WO2011114148A1 - 4H-[1,2,4]triazolo[5,1-b]pyrimidin-7-one derivatives as CCR2b receptor antagonists Source: Google Patents / World Intellectual Property Organization URL

A Technical Guide to the Discovery of Novel Pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidin-4-ol nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to the pyrimidine bases of nucleic acids allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery process for novel pyrimidin-4-ol derivatives. We will dissect key synthetic strategies, from classical cyclocondensation reactions to modern multicomponent approaches, explaining the causality behind methodological choices. Furthermore, this guide details robust, self-validating protocols for biological evaluation, including cytotoxicity and antimicrobial screening cascades. By synthesizing field-proven insights with foundational principles, we will explore structure-activity relationship (SAR) studies and delve into common mechanisms of action, such as kinase inhibition. The objective is to equip researchers with the foundational knowledge and practical protocols necessary to navigate the complex but rewarding path of developing next-generation therapeutics based on the versatile pyrimidin-4-ol core.

Introduction: The Pyrimidin-4-ol Scaffold as a Privileged Structure

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to life as a core component of nucleic acids (cytosine, thymine, and uracil).[2] This inherent biological relevance makes the pyrimidine nucleus an ideal starting point for drug design, as its derivatives are often well-tolerated by cellular machinery.[1][2] The pyrimidin-4-ol tautomer, also known as a 4-hydroxypyrimidine or 4-pyrimidone, has garnered significant attention due to its remarkable therapeutic versatility.[3][4]

The power of this scaffold lies in its structural features: the two nitrogen atoms and planar ring system are adept at forming hydrogen bonds and engaging in π-π stacking interactions with diverse biological targets.[2] This allows pyrimidin-4-ol derivatives to function through various mechanisms, including:

  • Kinase Inhibition: Acting as ATP-competitive inhibitors of kinases crucial to cancer cell proliferation, such as EGFR, VEGFR, and CDKs.[1][2][5]

  • Antimetabolite Activity: Mimicking natural nucleosides to inhibit enzymes essential for DNA synthesis, like thymidylate synthase and dihydrofolate reductase.[1][2]

  • Antimicrobial Action: Disrupting essential metabolic pathways in bacteria and fungi.[3][6][7][8]

  • Anti-inflammatory Effects: Modulating inflammatory pathways.[3][7][9]

The ability to readily modify the scaffold at the N1, C2, C5, and C6 positions allows for precise tuning of its physicochemical properties, pharmacokinetics, and pharmacodynamics, making it a highly adaptable platform for drug discovery.[2][10]

Synthetic Strategies for Pyrimidin-4-ol Derivatives

The synthesis of a diverse library of compounds is the foundational first step in any drug discovery campaign. The choice of synthetic route is critical, balancing efficiency, cost, scalability, and the ability to generate structural diversity.

Classical Cyclocondensation Reactions

Historically, the most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, such as a β-ketoester) with an amidine-containing molecule.[4]

  • Rationale: This method is straightforward and relies on readily available starting materials. The reaction between a β-ketoester and an amidine (like formamidine or guanidine) directly forms the pyrimidine ring.[4] For instance, reacting ethyl cyanoacetate with guanidine is a classic route to produce 2,4-diamino-6-hydroxypyrimidine.[11]

  • Limitations: Yields can be low depending on the specific amidine used, and the amidine reagents themselves can be expensive, posing a challenge for industrial-scale synthesis.[4] An alternative involves using thiourea followed by desulfurization with Raney nickel; however, this method is costly and introduces handling difficulties associated with Raney nickel.[4]

A generalized workflow for this classical approach is outlined below.

G cluster_reactants Starting Materials cluster_process Reaction & Workup beta_keto β-Ketoester (e.g., Ethyl Acetoacetate) base Base-catalyzed Condensation (e.g., NaOEt in EtOH) beta_keto->base amidine Amidine Source (e.g., Guanidine HCl) amidine->base reflux Heating / Reflux base->reflux Forms ring intermediate acid Acidification / Neutralization reflux->acid Precipitates product purify Purification (Crystallization / Chromatography) acid->purify product Pyrimidin-4-ol Derivative purify->product

Fig. 1: Generalized workflow for classical pyrimidin-4-ol synthesis.
Multi-Component Reactions (MCRs)

Modern synthetic chemistry often favors MCRs for their efficiency and sustainability. The Biginelli reaction is a prime example used to create dihydropyrimidinone scaffolds, which can be precursors to pyrimidin-4-ols.[2][12]

  • Rationale: This approach combines three or more starting materials (e.g., an aldehyde, a β-ketoester, and urea/thiourea) in a single pot.[12] This improves atom economy, reduces waste, and simplifies the purification process. It is an exceptionally powerful tool for rapidly generating a large library of structurally diverse compounds for initial screening.[2]

  • Advantages: MCRs often benefit from the use of catalysts (acidic, basic, or metal-based) and can be accelerated using techniques like microwave irradiation, further enhancing their efficiency.[2]

Biological Evaluation & Screening Cascade

Once a library of novel pyrimidin-4-ol derivatives has been synthesized, it must be systematically evaluated to identify promising lead compounds. A well-designed screening cascade ensures that resources are focused on candidates with the highest potential.

Rationale for Target Selection

The broad activity profile of pyrimidines means they can be directed toward numerous targets.[3][6] Initial screening is often guided by the intended therapeutic area:

  • Oncology: Targets often include protein kinases (e.g., SYK, EGFR, ROS1) that are overactive in cancer cells.[5][13][14] Therefore, initial screens will prioritize cytotoxicity against various cancer cell lines.[15][16]

  • Infectious Diseases: The focus is on disrupting essential microbial processes.[17] Primary screens will measure the direct effect on bacterial or fungal growth.[7][18]

The following diagram illustrates a typical screening cascade for discovering an anticancer agent.

G start Synthesized Compound Library primary Primary Screen: High-Throughput Cytotoxicity Assay (e.g., MTT against panel of cancer cell lines) start->primary triage1 Triage 1: Potency & Selectivity Assessment (IC50 determination) primary->triage1 Identify 'Hits' secondary Secondary Screen: Mechanism of Action Studies (e.g., Kinase Inhibition Assay, Apoptosis Assay) triage1->secondary Active Compounds stop1 Stop triage1->stop1 Inactive / Non-selective triage2 Triage 2: Identify On-Target Activity secondary->triage2 tertiary Tertiary Screen: Cell-Based Pathway Analysis (e.g., Western Blot for p-EGFR) triage2->tertiary Confirmed MoA stop2 Stop triage2->stop2 Off-target / Unclear MoA lead Lead Candidate Identification tertiary->lead

Fig. 2: A typical in-vitro screening cascade for anticancer agents.
In Vitro Screening Protocols

The following protocols are foundational for the initial biological assessment of pyrimidin-4-ol derivatives. Their trustworthiness comes from the inclusion of appropriate controls (vehicle, positive control) which self-validate the experimental run.

This colorimetric assay is a standard method for assessing a compound's effect on cell viability.[3]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[3]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the pyrimidin-4-ol derivatives in cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 to 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent, typically dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

This broth microdilution method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[3]

  • Principle: A standardized suspension of a microbe is exposed to serial dilutions of the test compound. The MIC is the lowest concentration that prevents visible growth (turbidity) after a set incubation period.[3]

  • Step-by-Step Methodology:

    • Compound Preparation: In a 96-well microtiter plate, prepare a series of twofold dilutions of the pyrimidin-4-ol derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

    • Inoculation: Add the microbial inoculum to each well, along with a positive control (microbes, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity is observed.

Structure-Activity Relationship (SAR) Studies

SAR analysis is the process of correlating the chemical structure of a compound with its biological activity. This is a critical, iterative process in drug discovery that guides the chemical synthesis toward more potent and selective molecules.[19][20]

Importance of Substituents

For the pyrimidin-4-ol scaffold, modifications at different positions can drastically alter the biological profile.[2][3] For example, in a series of pyrimidine-4-carboxamides designed as NAPE-PLD inhibitors, systematic variation of substituents at three different positions was performed to optimize potency and lipophilicity.[10][20]

  • Rationale: Small changes, such as substituting a morpholine ring with a more hydrophobic piperidine or a polar hydroxypyrrolidine, can significantly impact how the molecule fits into the target's binding pocket and its overall drug-like properties.[10][20] This systematic approach allows chemists to build a predictive model for designing better compounds.

G cluster_sar SAR Cycle start Initial 'Hit' Compound (Sub-micromolar Potency) modify_r1 Modify R1 Group (e.g., Amide) start->modify_r1 modify_r2 Modify R2 Group (e.g., Phenylpiperidine) start->modify_r2 modify_r3 Modify R3 Group (e.g., Morpholine) start->modify_r3 test Synthesize & Test Analogs (Measure IC50) modify_r1->test modify_r2->test modify_r3->test analysis Analyze Data: Correlate Structure with Potency (e.g., 'Hydrophobicity at R2 increases activity') test->analysis design Design Next Generation of Compounds analysis->design design->modify_r1 Iterate optimized Optimized Lead Compound (Nanomolar Potency) design->optimized Achieve Goal

Fig. 3: The iterative cycle of Structure-Activity Relationship (SAR) studies.
SAR Data Summary

The table below summarizes hypothetical SAR data for a series of pyrimidin-4-ol derivatives targeting a protein kinase. This illustrates how structured data presentation aids in identifying key trends.

Compound IDR1 SubstituentR2 SubstituentKinase Inhibition IC50 (nM)
LEAD-001 -CH3-Phenyl520
LEAD-002 -CH3-4-Cl-Phenyl150
LEAD-003 -CH3-4-F-Phenyl185
LEAD-004 -CH3-4-MeO-Phenyl890
LEAD-005 -Cyclopropyl-4-Cl-Phenyl45
LEAD-006 -H-4-Cl-Phenyl310
  • Interpretation: From this data, a clear trend emerges: an electron-withdrawing group (e.g., -Cl) at the para-position of the R2 phenyl ring enhances activity (LEAD-002 vs. LEAD-001). An electron-donating group (-MeO) is detrimental (LEAD-004). Furthermore, a small, rigid cyclopropyl group at R1 is superior to a methyl group (LEAD-005 vs. LEAD-002), suggesting a specific spatial requirement in the binding pocket.

Mechanism of Action (MoA): Kinase Inhibition

A frequent mechanism of action for anticancer pyrimidine derivatives is the inhibition of protein kinases.[21][22][23] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[23] Many pyrimidine derivatives are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[2][23]

The diagram below shows a simplified signaling pathway involving the Epidermal Growth Factor Receptor (EGFR), a target for many pyrimidine-based drugs like Gefitinib.[21]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes ATP ATP EGFR->ATP Activates Kinase Domain ADP ADP + Pi ATP->ADP Hydrolysis pathway Downstream Signaling (e.g., RAS/MAPK Pathway) ADP->pathway Phosphorylates Substrates inhibitor Pyrimidin-4-ol Inhibitor inhibitor->EGFR Blocks ATP Binding Site response Cell Proliferation, Survival, Angiogenesis pathway->response

Fig. 4: Simplified EGFR signaling pathway and site of pyrimidine inhibitor action.

Future Perspectives & Conclusion

The pyrimidin-4-ol scaffold continues to be a cornerstone of modern drug discovery. While significant progress has been made, challenges such as drug resistance and off-target toxicity persist.[15][23] Future research will likely focus on several key areas:

  • Targeted Therapies: Designing highly selective inhibitors for specific kinase mutants or other novel targets to overcome resistance.[15][22]

  • Hybrid Molecules: Integrating the pyrimidine core with other pharmacophores to create dual-targeting agents with synergistic effects.[1][22]

  • Green Synthesis: Developing more sustainable and environmentally friendly synthetic protocols to align with modern chemistry principles.[15]

References

  • Comparative Analysis of 6-isopropylpyrimidin-4- ol's Biological Activity Against Other Pyrimidin - Benchchem.
  • Process for preparing 4-hydroxypyrimidine - Google Patents.
  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate.
  • Method of producing 4-hydroxy pyrimidines - Google Patents.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • in silico analysis of antimicrobial activity in novel pyrimidinol derivatives - ResearchGate.
  • ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC.
  • Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review - Oriental Journal of Chemistry.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC.
  • Recent Advances in Pyrimidine-Based Drugs - MDPI.
  • Advances in the synthesis and anticancer activities of pyrimidine based scaffolds - PubMed.
  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - PMC.
  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers.
  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - Bentham Science Publisher.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry.
  • Synthesis and Biological Evaluation of New pyrazol-4-ylpyrimidine Derivatives as Potential ROS1 Kinase Inhibitors - PubMed.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.
  • 4-Hydroxypyridine synthesis - ChemicalBook.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry - ACS Publications.
  • Biological Activity of Pyrimidine Derivativies: A Review - ResearchGate.
  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
  • Recent Advances in Pyrimidine-Based Drugs - PMC.
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed.
  • 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters.
  • Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI.
  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies | Journal of Medicinal Chemistry - ACS Publications.

Sources

In silico modeling of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, a novel pyrimidine derivative. Given the limited publicly available data on this specific molecule, we will utilize the closely related and well-documented analog, 2-Amino-5-butyl-6-methylpyrimidin-4-ol, as a representative model to illustrate a robust computational workflow.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for key computational techniques. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative scientific literature. The methodologies covered include small molecule preparation, target identification and preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Introduction: The Rationale for In Silico Modeling of Pyrimidine Derivatives

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile. The subject of this guide, 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, is a pyrimidine derivative with potential biological activity.

In silico modeling has emerged as an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules.[6] By simulating the interactions between a ligand (the small molecule) and its biological target (typically a protein), we can predict its binding affinity, understand its mechanism of action, and assess its drug-like properties before committing to expensive and time-consuming wet-lab synthesis and testing.[6]

This guide will walk you through a logical and scientifically rigorous workflow for the in silico characterization of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

The Computational Workflow: A Holistic Approach

Our in silico investigation will follow a multi-step process, designed to provide a comprehensive understanding of the molecule's potential as a therapeutic agent. Each step builds upon the previous one, creating a cohesive and data-driven narrative.

G cluster_0 Preparation cluster_1 Core Modeling cluster_2 Property Prediction cluster_3 Analysis & Iteration A Small Molecule Preparation C Molecular Docking A->C E ADMET Prediction A->E B Target Identification & Preparation B->C D Molecular Dynamics Simulation C->D F Data Analysis & Visualization D->F E->F G Iterative Refinement F->G G cluster_0 Inputs A Prepared Ligand D Run Docking Algorithm A->D B Prepared Protein Target C Define Binding Site (Grid Box) B->C C->D E Generate Docked Poses & Scores D->E F Analyze Interactions E->F

Sources

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol analogs and derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol Analogs and Derivatives

Abstract

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] Within this broad class, 2-aminopyrimidin-4-ol derivatives have garnered significant attention for their remarkable versatility and potential as modulators of key biological targets. This technical guide provides a comprehensive exploration of analogs and derivatives of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. While this specific molecule serves as a focal point, the principles, protocols, and structure-activity relationship (SAR) insights discussed herein are broadly applicable to the wider class of substituted 2-aminopyrimidin-4-ols. We will delve into robust synthetic strategies, key derivatization techniques, and the causal relationships between structural modifications and biological outcomes, with a focus on applications in oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.

The 2-Aminopyrimidin-4-ol Core: Synthesis and Properties

The 2-aminopyrimidin-4-ol scaffold is characterized by a tautomeric equilibrium, existing as both the -ol and the more stable -one form (2-amino-pyrimidin-4(3H)-one). This feature is crucial for its biological activity, as the hydrogen bond donor and acceptor capabilities are key to interacting with protein targets like kinase hinges.[3]

The most common and efficient method for constructing this core is through the cyclocondensation of a β-ketoester with guanidine or its salts. This reaction provides a direct and versatile route to the pyrimidine ring system.

Physicochemical Properties of a Core Analog

To provide a baseline for the target scaffold, the properties of the closely related analog, 2-Amino-5-butyl-6-methylpyrimidin-4-ol, are presented below. The addition of the methoxy group in the target compound is expected to slightly increase polarity and hydrogen bond accepting capability.

PropertyValueSource
Molecular Formula C₉H₁₅N₃O[4]
Molecular Weight 181.24 g/mol [4][5]
Physical Form Solid[5]
InChIKey VYCNDBQWMCGZAA-UHFFFAOYSA-N[4][5]
Storage Room temperature, inert atmosphere, protect from light[5]
General Synthesis Protocol: Guanidine-Based Cyclocondensation

This protocol describes a foundational method for synthesizing a 2-aminopyrimidin-4-ol core. The choice of the starting β-ketoester directly determines the substituents at positions 5 and 6. For the target scaffold, the required starting material would be ethyl 2-butyl-3-methoxyacetoacetate.

Rationale: This one-pot cyclocondensation is a robust and atom-economical method for creating the pyrimidine heterocycle. Sodium ethoxide acts as a strong base to deprotonate the guanidine and facilitate the initial nucleophilic attack, driving the reaction towards cyclization.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride or guanidine carbonate (1.1 eq). Stir for 20 minutes to allow for salt formation.

  • Substrate Addition: Add the appropriate β-ketoester (e.g., ethyl 2-butylacetoacetate for the reference compound) (1.0 eq) dropwise to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. Acidify the residue carefully with a dilute acid (e.g., 1M HCl) to a pH of ~6-7, which will precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and then with a non-polar solvent like diethyl ether or hexane to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Process cluster_product Product Ketoester β-Ketoester (e.g., Ethyl 2-butylacetoacetate) Reaction Cyclocondensation (NaOEt, EtOH, Reflux) Ketoester->Reaction Guanidine Guanidine Guanidine->Reaction Core 2-Aminopyrimidin-4-ol Core Reaction->Core Precipitation & Purification

Caption: General workflow for the synthesis of the 2-aminopyrimidin-4-ol core.

Strategies for Analog Design and Derivatization

The therapeutic potential of the 2-aminopyrimidin-4-ol scaffold is unlocked through systematic modification of its substituents. The positions C5, C6, and the N2 amine are primary handles for diversification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Position 5 (C5): The butyl group in the target scaffold contributes to lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. Varying this alkyl chain length or introducing cyclic or aromatic moieties can modulate these properties. This is achieved by selecting the appropriate α-substituted β-ketoester in the initial synthesis.

  • Position 6 (C6): The methoxymethyl group is a key functional handle. The ether oxygen can act as a hydrogen bond acceptor, improving solubility and target engagement. Analogs can be synthesized by starting with a 6-methyl derivative, performing allylic bromination followed by nucleophilic substitution with various alcohols, or by using more complex ketoester starting materials.

  • Position 2 (N2-Amine): The 2-amino group is a critical interaction point, often forming key hydrogen bonds in the active sites of enzymes like kinases.[6] It can be functionalized through reactions such as N-acylation, N-alkylation, or Buchwald-Hartwig coupling to introduce aryl or heteroaryl groups, significantly expanding the chemical space and enabling exploration of deeper binding pockets.[6]

Diversification Points Diagram

Caption: Key diversification points on the 2-aminopyrimidin-4-ol scaffold.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of the 2-aminopyrimidine class have demonstrated a wide spectrum of biological activities, making them highly valuable in drug discovery.[1][2][7] The strategic placement of functional groups is paramount to achieving desired potency and selectivity.

Anticancer Activity: Kinase Inhibition

One of the most prominent applications of 2-aminopyrimidine derivatives is in the development of kinase inhibitors.[8][9] The scaffold acts as a "hinge-binder," mimicking the adenine moiety of ATP to occupy the enzyme's active site.

Mechanism of Action: Many receptor tyrosine kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinases (CDKs), are validated cancer targets.[6][10] Overactivation of these kinases leads to uncontrolled cell proliferation. 2-aminopyrimidine derivatives can selectively bind to the ATP-binding pocket of these kinases, blocking their downstream signaling pathways (e.g., PI3K/Akt) and thereby inducing cell cycle arrest and apoptosis.[11]

SAR Insights:

  • Hinge-Binding: The N1 and the 2-amino group of the pyrimidine ring are crucial for forming two key hydrogen bonds with the "hinge region" of the kinase backbone.

  • Selectivity: Substituents at the C5 and C6 positions extend into solvent-exposed regions or towards the "gatekeeper" residue. Modifying these groups is a primary strategy for achieving selectivity between different kinases. For example, an n-butane-like moiety at C5 has been explored to enhance binding to FGFR4.[6]

  • Potency: Introducing aryl or heteroaryl groups at the N2-amino position can lead to additional hydrophobic or polar interactions that significantly increase binding affinity and potency.

Representative Anticancer Activity Data

The following table summarizes the activity of various 2-aminopyrimidine analogs against cancer cell lines, illustrating the scaffold's potential.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Citation
2n 2-aminopyrimidineBreast Cancer Cells (with FGFR4 dysregulation)0.38[6]
16j 2,4-diaminopyrimidineHCT-116 (Colorectal)0.020[10]
7b 2-amino-4-aryl-pyrimidineMCF-7 (Breast)0.48[11]
7t Thieno[2,3-d]pyrimidineMCF-7 (Breast)7.45[11]
Kinase Signaling Pathway Inhibition Diagram

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR4) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor 2-Aminopyrimidin-4-ol Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase pathway by a pyrimidine derivative.

Key Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds requires robust and reproducible assays. Below are standard protocols used in the evaluation of potential anticancer agents.

Protocol 1: MTT Assay for Cellular Viability

Principle: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Biological Assay Workflow Diagram

G A Synthesized Compound Library C Compound Treatment (Serial Dilutions) A->C B Cell Seeding (96-well plate) B->C D Incubation (48-72h) C->D E MTT Assay (Add Reagent) D->E F Absorbance Reading (570 nm) E->F G Data Analysis (Calculate IC₅₀) F->G H Hit Compound Identification G->H

Caption: General experimental workflow for determining compound cytotoxicity.

Conclusion and Future Directions

The 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol scaffold and its relatives represent a highly promising class of compounds for drug discovery. Their synthetic tractability, coupled with the rich potential for functionalization at key positions, allows for the systematic exploration of structure-activity relationships. The demonstrated efficacy of this class as kinase inhibitors underscores their potential in oncology, while other reported biological activities suggest broader therapeutic applications are yet to be discovered.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel analogs with diverse substituents at the C5, C6, and N2 positions to probe new areas of chemical space and identify compounds with improved potency and novel mechanisms of action.

  • Target Deconvolution: For compounds with potent phenotypic effects, identifying the specific molecular target(s) is crucial for further development and understanding the mechanism of action.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are viable candidates for in vivo studies and eventual clinical development.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this versatile pyrimidine scaffold can be realized.

References

  • Wang, Y., et al. (2021). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Lozynskyi, A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry. [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Callingham, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters. [Link]

  • Khan, M. S., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research. [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research. [Link]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Esfahanizadeh, M., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

  • Xiao, K-J., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]

  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

  • Iqbal, S., et al. (2022). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. [Link]

  • Venkatesan, G., et al. (2024). Design, synthesis, molecular modeling and evaluation of 2,4-diaminopyrimidine analogues as promising colorectal cancer drugs. Bioorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. ResearchGate. [Link]

  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Yadav, P., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Pharmaceutical Research. [Link]

  • PubChem. (n.d.). 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. [Link]

  • Zgonnik, M., et al. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules. [Link]

  • JETIR. (n.d.). Design, Synthesis and Evaluation of 2-amino-5- cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents. Journal of Emerging Technologies and Innovative Research. [Link]

Sources

Physicochemical Profiling of Substituted Pyrimidin-4-ols: A Structural and Thermodynamic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug discovery programs where the pyrimidine scaffold is treated as a static, predictable entity. This is a critical oversight. Substituted pyrimidin-4-ols are highly dynamic systems characterized by complex tautomeric equilibria, distinct ionization states, and tunable lipophilicity. Understanding the physicochemical causality behind these properties is essential for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles1[1]. This whitepaper dissects the core physicochemical properties of substituted pyrimidin-4-ols and provides field-proven, self-validating protocols for their characterization.

The Lactam-Lactim Tautomeric Equilibrium

The defining feature of pyrimidin-4-ol is its ability to undergo keto-enol tautomerism, existing in a dynamic equilibrium between the lactim (4-hydroxypyrimidine) and lactam (pyrimidin-4(3H)-one) forms2[2].

In biological media and polar solvents, the lactam (keto) form is overwhelmingly favored. This is driven by the stabilization of the highly polarized carbonyl group through solvent dipole interactions 3[3].

Causality in Drug Design: Why does this distinction dictate clinical success? The tautomeric shift fundamentally alters the hydrogen-bond donor/acceptor profile of the molecule. The lactim form presents a hydroxyl donor and a ring nitrogen acceptor, whereas the lactam form presents an NH donor and a carbonyl acceptor. Failure to account for this in structure-based drug design (SBDD) leads to inaccurate docking poses, miscalculated binding affinities, and ultimately, failed lead optimization.

Tautomerism Lactim Lactim Form (Pyrimidin-4-ol) Lactam Lactam Form (Pyrimidin-4(3H)-one) Lactim->Lactam Tautomeric Shift Binding Target Binding (H-bond Profile) Lactim->Binding Alternative Affinity Lactam->Binding Dictates Affinity Solvent Polar Solvents / Bio-media Solvent->Lactam Stabilizes

Caption: Tautomeric equilibrium of pyrimidin-4-ols and its impact on target binding.

Acid-Base Chemistry and Ionization (pKa)

The pyrimidine ring is inherently π-deficient. The introduction of a hydroxyl/keto group at the 4-position further modulates its electronic landscape. Unsubstituted 4-hydroxypyrimidine exhibits two distinct pKa​ values: a basic pKa1​ of approximately 1.85 (corresponding to the protonation of the ring nitrogen) and an acidic pKa2​ of 8.59 (corresponding to the deprotonation of the NH/OH group to form an anion) 2[2].

Structure-Property Relationships (SPR): Substitutions on the pyrimidine ring predictably shift these ionization constants. Electron-withdrawing groups (EWGs) such as halogens at the 5-position increase the acidity of the NH group (lowering pKa2​ ), while electron-donating groups (EDGs) at the 2- or 6-position increase basicity, counteracting the electron deficiency of the ring 4[4].

Quantitative Data: Physicochemical Properties of Selected Derivatives
CompoundTautomeric Preference (Aqueous) pKa1​ (Protonated) pKa2​ (Neutral)LogP (Est.)
4-Hydroxypyrimidine Keto (Pyrimidin-4(3H)-one)1.858.59-0.1
6-Methylpyrimidin-4-ol Keto~2.1~8.80.3
2-Amino-pyrimidin-4-ol Keto~3.5~9.2-0.5
5-Fluoro-pyrimidin-4-ol Keto~1.0~7.80.1

Experimental Methodologies for Physicochemical Profiling

To ensure scientific integrity, physicochemical data must be derived from self-validating experimental systems. Relying solely on computational predictions (cLogP, cpKa) for tautomeric mixtures often leads to late-stage attrition. Below are the definitive protocols for characterizing substituted pyrimidin-4-ols.

Workflow Synth Synthesis of Substituted Pyrimidin-4-ols Purify Purification & Verification (NMR, MS) Synth->Purify pKa Potentiometric pKa Determination Purify->pKa LogP Shake-Flask LogP/LogD Measurement Purify->LogP Data SPR Analysis & Lead Optimization pKa->Data LogP->Data

Caption: Experimental workflow for synthesis and physicochemical profiling.

Protocol A: Potentiometric pKa​ Determination

Causality: We utilize potentiometric titration rather than UV-metric methods because it provides superior accuracy for compounds with multiple, closely spaced ionization centers. It directly measures thermodynamic proton binding rather than relying on chromophore shifts.

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) to ensure a Nernstian response.

  • Sample Preparation: Dissolve 1-2 mg of the pyrimidin-4-ol derivative in 0.15 M KCl. Rationale: This maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations.

  • Titration: Perform dual titrations (acid-to-base and base-to-acid) using standardized 0.1 M HCl and 0.1 M KOH under an inert argon atmosphere to prevent CO2​ absorption (which forms carbonic acid and skews results).

  • Data Validation: Overlay the forward and reverse titration curves. A lack of hysteresis validates that the system reached thermodynamic equilibrium and the compound did not degrade during the assay.

Protocol B: Shake-Flask LogP/LogD Measurement

Causality: The shake-flask method provides true thermodynamic partitioning data, which is essential for validating computational models that struggle with tautomeric solvation energies 1[1]. We utilize n-octanol because its hydrogen-bonding characteristics closely mimic the lipid bilayer of cellular membranes.

  • Phase Saturation: Pre-saturate n-octanol with aqueous buffer (pH 7.4 for LogD) and vice versa for 24 hours. Rationale: This prevents volume changes during the experiment due to mutual solubility.

  • Partitioning: Add a known concentration of the compound to the aqueous phase. Add an equal volume of the saturated n-octanol phase.

  • Equilibration: Agitate the mixture at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation and break any micro-emulsions.

  • Quantification & Mass Balance: Quantify the concentration in both phases using LC-MS. Self-Validation Step: Calculate mass balance (Total recovered / Initial mass). A recovery of > 95% is required to validate that the compound did not adsorb to the glassware or precipitate at the interface.

Implications in Therapeutics and Drug Design

Substituted pyrimidin-4-ols are privileged scaffolds in medicinal chemistry. For example, 6-substituted pyrimidin-4-ol derivatives are critical components in the design of Factor XIa inhibitors and dual inhibitors of FXIa and plasma kallikrein, targeting thromboembolic disorders and diabetic macular edema 5[5]. The precise tuning of their pKa​ and tautomeric state ensures optimal binding within the highly polar active sites of these serine proteases, maximizing efficacy while minimizing off-target toxicity.

References

  • Vulcanchem , "4-Hydroxypyrimidine - 51953-17-4", 2

  • SciAlert , "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics", 4

  • Benchchem , "Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide", 1

  • Google Patents , "WO2016053455A1 - Pyrimidinones as factor xia inhibitors",5

  • Grokipedia , "Pyrimidone", 3

Sources

Methodological & Application

Application Notes and Protocols for Determining the Solubility of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is a substituted pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] The physicochemical properties of any potential drug candidate are paramount to its success, with solubility being a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and hindering the translation of a promising compound from the bench to the clinic.[2]

Understanding Thermodynamic vs. Kinetic Solubility

Before embarking on solubility measurements, it is crucial to understand the distinction between thermodynamic and kinetic solubility.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can dissolve in a solvent to form a saturated solution that is in equilibrium with the solid material.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

  • Kinetic solubility , on the other hand, is a measure of how quickly a compound dissolves and at what concentration it precipitates out of a solution under specific, often high-throughput, conditions. It is frequently determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer.[5][6] Kinetic solubility values are often higher than thermodynamic solubility because the compound may form a supersaturated solution before precipitating, often in an amorphous form rather than a more stable crystalline form.[7][8]

While kinetic solubility is a valuable parameter in early drug discovery for high-throughput screening, thermodynamic solubility provides a more accurate and fundamental understanding of a compound's intrinsic solubility.[8]

Solubility Data for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (Template)

As quantitative solubility data for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is not publicly available, the following table serves as a template for researchers to record their experimentally determined values. It is recommended to assess solubility in a range of solvents with varying polarities.[2]

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mM)Method of AnalysisNotes
DMSO7.225HPLC-UV
DMF6.425HPLC-UV
Methanol5.125HPLC-UV
Ethanol4.325HPLC-UV
Acetone4.325HPLC-UV
Acetonitrile5.825HPLC-UV
Water (pH 7.4)10.225HPLC-UV
PBS (pH 7.4)~10.225HPLC-UV

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds, making it an ideal choice for preparing concentrated stock solutions.[9]

Materials and Equipment:

  • 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[9]

  • Sterile microcentrifuge tubes or amber vials[10]

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves[10]

Procedure:

  • Determine the Molecular Weight (MW) of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

  • Calculate the required mass of the compound for your desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * 1000 mg/g

  • Weigh the compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass of the compound into the tube.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the compound.[9]

  • Dissolve the compound: Securely cap the tube and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication may be used to aid dissolution if necessary.[10]

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates.[10]

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes to minimize freeze-thaw cycles.[9] Store the aliquots at -20°C or -80°C, protected from light.[10]

Workflow for Preparing a Stock Solution in DMSO

A Calculate Mass of Compound B Weigh Compound into Vial A->B C Add Calculated Volume of DMSO B->C D Vortex/Sonicate to Dissolve C->D E Visually Inspect for Clarity D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a stock solution in DMSO.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.[2]

Materials and Equipment:

  • 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol powder

  • Selected solvents (e.g., DMSO, water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 µm)

  • HPLC-UV or LC-MS system for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (e.g., 1-2 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL). The goal is to have undissolved solid present.[2]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Sample Dilution: Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Prepare a calibration curve using known concentrations of the test compound. Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.[2]

  • Calculation of Solubility: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the solubility in mg/mL or mM.

Workflow for Thermodynamic Solubility Determination

A Add Excess Compound to Solvent B Equilibrate (24-48h) with Shaking A->B C Filter Supernatant (0.22 µm) B->C D Dilute Filtrate C->D E Quantify by HPLC/LC-MS D->E F Calculate Solubility E->F

Caption: Workflow for the shake-flask method.

Protocol 3: Determination of Kinetic Solubility (High-Throughput Method)

This protocol outlines a common method for determining kinetic solubility using a DMSO stock solution.

Materials and Equipment:

  • 10 mM stock solution of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol in DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates (UV-compatible if using a plate reader)

  • Plate shaker

  • Nephelometer or UV-Vis plate reader

  • Filtration apparatus for 96-well plates (optional)

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the 10 mM DMSO stock solution into each well of a microtiter plate.[5]

  • Add Buffer: Add the aqueous buffer to each well to achieve the desired final concentration of the compound (e.g., 100 µM).[5]

  • Mix and Incubate: Mix the contents thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 1-2 hours).[5]

  • Detection of Precipitation:

    • Nephelometry: Use a nephelometer to measure light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[5]

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, the concentration of the dissolved compound can be measured. After incubation, the solution can be filtered to remove any precipitate, and the absorbance of the filtrate is measured with a UV-Vis plate reader.[5]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Workflow for Kinetic Solubility Determination

cluster_0 Detection Method A Add DMSO Stock to Microplate B Add Aqueous Buffer A->B C Mix and Incubate (1-2h) B->C D Measure Precipitation C->D E Determine Highest Soluble Concentration D->E D1 Nephelometry (Light Scattering) D2 UV-Vis (after filtration)

Caption: Workflow for kinetic solubility assay.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol was not found, general precautions for handling pyrimidine derivatives and DMSO should be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound and solvents.[10]

  • Ventilation: Handle chemical compounds and solvents in a well-ventilated area, preferably within a chemical fume hood.[10]

  • DMSO Handling: DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact with skin and eyes.[10]

  • Disposal: Dispose of all chemical waste according to your institution's guidelines.

Conclusion

The solubility of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is a fundamental property that will significantly impact its utility in drug discovery and development. By following the detailed protocols provided in these application notes, researchers can confidently and accurately determine both the thermodynamic and kinetic solubility of this compound in DMSO and other relevant solvents. This data will be invaluable for guiding formulation development, ensuring the reliability of biological assay results, and ultimately, advancing the understanding of this promising molecule.

References

  • Ovid. Kinetic versus thermodynamic solubility temptations and risks.
  • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • BenchChem. Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • BenchChem. Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • PubMed. Kinetic versus thermodynamic solubility temptations and risks.
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Millipore. MultiScreen Solubility Filter Plate.
  • Asian Journal of Research in Chemistry. Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures.

Sources

Application Notes and Protocols for the Cellular Characterization of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (Compound X)

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery

Abstract

This document provides a comprehensive technical guide for the cellular characterization of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, a novel aminopyrimidine derivative, hereafter referred to as Compound X. The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a strategic framework and detailed protocols for evaluating the cellular effects of new chemical entities like Compound X. We will proceed with the hypothesis that Compound X is a potential kinase inhibitor. The protocols herein describe a tiered approach, beginning with broad assessments of cell viability, followed by specific assays to confirm target engagement and downstream functional consequences.

Introduction: The Rationale for Characterizing Novel Pyrimidine Derivatives

The pyrimidine ring system is a cornerstone of numerous biologically active compounds, including several FDA-approved drugs. Its ability to form multiple hydrogen bonds and engage in various molecular interactions makes it an ideal scaffold for targeting ATP-binding sites of kinases.[2] The Janus kinase (JAK) family of tyrosine kinases, for instance, are critical mediators of cytokine signaling and are often targeted by pyrimidine-based inhibitors in the treatment of inflammatory diseases and cancers.[3]

Given this precedent, a novel derivative such as 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (Compound X) warrants a thorough investigation of its biological activity. This guide provides a systematic approach to its characterization in cell-based assays, which offer a more biologically relevant context than purely biochemical assays.[4][5] Our investigation will follow a logical progression from general cytotoxicity to specific functional outcomes.

Preliminary Analysis: Assessing Cell Viability and Cytotoxicity

Before investigating the specific mechanism of a novel compound, it is crucial to determine its effect on cell proliferation and viability. This initial step helps identify the appropriate concentration range for subsequent, more specific assays, distinguishing between targeted anti-proliferative effects and general cytotoxicity. A widely used method for this is the ATP-based luminescence assay, which correlates the amount of ATP present with the number of metabolically active, viable cells.[6][7]

Table 1: Recommended Assay Platforms for Initial Viability Screening
Assay TypePrincipleAdvantagesConsiderations
ATP Luminescence Assay (e.g., CellTiter-Glo®) Measures ATP in metabolically active cells via a luciferase reaction.High sensitivity, broad dynamic range, simple "add-mix-read" format suitable for high-throughput screening (HTS).[7][8]ATP levels can be affected by metabolic changes not directly related to viability.
Tetrazolium Reduction Assay (MTT, XTT) Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.Inexpensive, well-established method.Requires a solubilization step for the formazan crystals (MTT) and can be influenced by the metabolic state of the cells.
DNA Synthesis Assay (EdU) Measures the incorporation of a thymidine analog (EdU) into newly synthesized DNA during cell proliferation.More specific to cell proliferation than metabolic assays.[6]More complex protocol involving cell fixation and a "click chemistry" reaction.
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed for a 96-well plate format but can be scaled for 384- or 1536-well plates.[8]

Materials:

  • Cell line of interest (e.g., a human cancer cell line or an immune cell line)

  • Complete cell culture medium

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • ATP-based luminescence reagent (e.g., CellTiter-Glo® 2.0 Assay, Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium. The optimal density should be determined empirically for each cell line.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of Compound X in complete culture medium. A common starting range is from 100 µM down to 1 nM. Remember to include a vehicle control (e.g., 0.1% DMSO).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Assay Measurement:

    • Equilibrate the plate and the ATP-based reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of Compound X concentration.

    • Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).

    • Fit the data to a four-parameter logistic regression curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Target Engagement: Confirming Intracellular Interaction

Once the cytotoxic profile of Compound X is established, the next critical step is to verify that it engages its intended kinase target within the complex environment of a living cell.[2] This confirms that the compound reaches its target and binds to it. While several methods exist, we will outline a general workflow for a cellular thermal shift assay (CETSA), a powerful technique for assessing target engagement.

Diagram 1: General Workflow for a Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Intact Cells treat_vehicle Treat with Vehicle (Control) start->treat_vehicle treat_compound Treat with Compound X start->treat_compound heat_vehicle Heat Aliquots to Varying Temperatures treat_vehicle->heat_vehicle heat_compound Heat Aliquots to Varying Temperatures treat_compound->heat_compound lyse_vehicle Cell Lysis heat_vehicle->lyse_vehicle lyse_compound Cell Lysis heat_compound->lyse_compound centrifuge_vehicle Centrifugation lyse_vehicle->centrifuge_vehicle centrifuge_compound Centrifugation lyse_compound->centrifuge_compound collect_vehicle Collect Soluble Fraction centrifuge_vehicle->collect_vehicle collect_compound Collect Soluble Fraction centrifuge_compound->collect_compound analyze_vehicle Analyze Protein Levels (e.g., Western Blot) collect_vehicle->analyze_vehicle analyze_compound Analyze Protein Levels (e.g., Western Blot) collect_compound->analyze_compound

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Downstream Pathway Analysis: Measuring Functional Consequences

Confirming target engagement is essential, but it is equally important to demonstrate that this binding event leads to a functional consequence, namely the inhibition of the kinase's activity. This is typically assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase.[3]

Diagram 2: Hypothetical Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TargetKinase Target Kinase (e.g., JAK1) Receptor->TargetKinase Activation Substrate Downstream Substrate (e.g., STAT3) TargetKinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (p-STAT3) Transcription Gene Transcription pSubstrate->Transcription Nuclear Translocation & Activation CompoundX Compound X CompoundX->TargetKinase Inhibition

Caption: Inhibition of a kinase signaling pathway by Compound X.

Protocol 2: Western Blotting for Phospho-Protein Analysis

Materials:

  • Cell line expressing the target kinase and substrate

  • Appropriate cytokine or stimulus to activate the pathway

  • Compound X

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of Compound X (and a vehicle control) for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., IL-6 for a JAK/STAT pathway) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the soluble protein.

  • Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Blotting and Detection:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and image the blot using a digital imager.

    • Strip the membrane and re-probe with the antibody for the total substrate to ensure equal protein loading.

Advanced Functional Assays: Cytokine Release

To further understand the therapeutic potential of Compound X, it is beneficial to assess its impact on a more complex cellular function. For a putative kinase inhibitor targeting an inflammatory pathway, a cytokine release assay is highly relevant.[5] This assay measures the ability of the compound to suppress the production and secretion of pro-inflammatory cytokines from immune cells.

Protocol 3: Cytokine Secretion Assay Using Flow Cytometry

This protocol describes a method to detect cytokine production at the single-cell level.[9][10]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line

  • Cell stimulation cocktail (e.g., PMA and ionomycin)

  • Cytokine secretion assay kit (e.g., from Miltenyi Biotec)[11]

  • Fluorochrome-conjugated antibodies for cell surface markers and the cytokine of interest

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs at a concentration of 10⁶ cells/mL in culture medium.

    • In a 96-well plate, pre-incubate the cells with Compound X or a vehicle control for 1-2 hours.

    • Add a stimulation cocktail to activate the cells and induce cytokine production. Incubate for 4-6 hours.

  • Cytokine Capture:

    • Label the cells with a bi-specific "catch reagent" that binds to a common cell surface marker (like CD45) and the cytokine of interest.[10] This is done on ice.

    • Transfer the cells to a 37°C incubator and rotate them for approximately 45 minutes. During this time, secreted cytokines are captured on the cell surface.[9]

  • Detection and Staining:

    • Wash the cells with cold buffer.

    • Stain the cells with a fluorochrome-conjugated detection antibody against the captured cytokine.

    • At the same time, you can stain for other cell surface markers to identify the specific cell population producing the cytokine (e.g., CD4+ T cells).

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the cell population of interest and quantify the percentage of cytokine-producing cells and the mean fluorescence intensity (MFI) of the cytokine staining in the presence and absence of Compound X.

Conclusion and Future Directions

This guide provides a foundational workflow for the initial cellular characterization of a novel aminopyrimidine derivative, 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (Compound X), with a focus on its potential as a kinase inhibitor. By systematically assessing its impact on cell viability, confirming target engagement, and measuring downstream functional consequences, researchers can build a comprehensive profile of the compound's activity. The data generated from these assays are crucial for making informed decisions in the early stages of drug discovery and for guiding further optimization of the chemical scaffold.

References

  • Multispan, Inc. Cell Proliferation Assays. [Link]

  • ResearchGate. Workflow for the cytokine secretion assay combined with flow cytometry... [Link]

  • Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC. [Link]

  • Wikipedia. Secretion assay. [Link]

  • YouTube. How to quantify secreted cytokines with the ready-to-use, no wash HTRF assays. [Link]

  • INiTS. Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubChem. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. [Link]

  • World News of Natural Sciences. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. [Link]

  • Eurofins Scientific. Cell Based Assays. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 2 [PMID: 22380603]. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC. [Link]

  • Chemsrc. 2-Amino-5-sec-butyl-4,6-pyrimidinediol. [Link]

Sources

In Vitro Evaluation of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol: A Guide to Foundational and Mechanistic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The novel compound, 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, is a substituted pyrimidine derivative whose biological profile is yet to be characterized. Its structure, featuring an amino group, a lipophilic butyl group, and a methoxymethyl substituent, suggests the potential for diverse molecular interactions and therapeutic applications.

This document provides a structured, multi-tiered approach for the comprehensive in vitro evaluation of this novel chemical entity (NCE). The proposed workflow is designed to first establish a foundational understanding of the compound's general cytotoxicity, followed by a series of detailed mechanistic assays to elucidate its specific molecular targets and modes of action. The protocols herein are designed to be robust and self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Part 1: Foundational Assays - General Cytotoxicity Profiling

The initial and most critical step in evaluating any NCE is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration ranges for all subsequent, more specific assays. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[4][5]

Principle of the MTT Cytotoxicity Assay

Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals and measuring the absorbance of the solution, we can quantify the cytotoxic or anti-proliferative effect of the test compound.[5][7]

Experimental Workflow for Cytotoxicity Screening

The workflow for determining the half-maximal inhibitory concentration (IC₅₀) is a systematic process to assess compound potency.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Analysis Cell_Seeding Seed Cells in 96-well Plate (e.g., 5,000 cells/well) Incubation_24h Incubate for 24h (Allow cells to adhere) Cell_Seeding->Incubation_24h Compound_Treatment Treat with Serial Dilutions of Test Compound Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48-72h Compound_Treatment->Incubation_48h Add_MTT Add MTT Reagent (Incubate 2-4h) Incubation_48h->Add_MTT Solubilize Add Solubilization Buffer (Incubate 2-4h or overnight) Add_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values (Non-linear Regression) Read_Absorbance->Calculate_IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Assay for IC₅₀ Determination

Materials:

  • Selected cell lines (e.g., HepG2 [human liver cancer], A549 [human lung cancer], and HEK293 [non-cancerous human embryonic kidney])

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • MTT Reagent (5 mg/mL in sterile PBS)[4]

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'medium only' (blank) and 'cells only' (untreated control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. For the untreated control, add medium with the same final concentration of DMSO used for the test compound (e.g., 0.1%).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[8]

  • Solubilization: Add 100 µL of Solubilization Buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours (or overnight for complete solubilization). Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and fit the data using non-linear regression (log[inhibitor] vs. response) to determine the IC₅₀ value.

Data Presentation

Summarize the results in a table for clear comparison of the compound's potency and selectivity.

Cell LineTypeIC₅₀ (µM)
HepG2Human Hepatocellular Carcinoma[Value]
A549Human Lung Carcinoma[Value]
HEK293Human Embryonic Kidney (Non-cancerous)[Value]

Part 2: Mechanistic Assays - Elucidating the Mode of Action

Given that many pyrimidine derivatives function as kinase inhibitors, a logical next step is to screen the compound against a panel of protein kinases.[1][9] Further investigation into specific receptor binding and the effect on cellular signaling pathways can provide a comprehensive mechanistic profile.

In Vitro Kinase Inhibition Assay

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10] Kinase activity is proportional to ADP production. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.[11] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Kinase_Assay cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection Kinase ADP ADP Kinase->ADP Kinase Activity P-Substrate P-Substrate Kinase->P-Substrate Substrate Substrate Substrate->ADP Kinase Activity ATP ATP ATP->ADP Kinase Activity ADP_detect ADP ADP->ADP_detect Quantify Inhibitor Test Compound Inhibitor->Kinase Inhibition ATP_detect ATP ADP_detect->ATP_detect Kinase Detection Reagent Light Light ATP_detect->Light Luciferase

Caption: Principle of the ADP-Glo™ luminescent kinase inhibition assay.

Protocol 2: ADP-Glo™ Kinase Inhibition Assay

Materials:

  • Recombinant Kinase of interest (e.g., EGFR, PI3K, AKT)

  • Kinase-specific substrate

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[12]

  • Test Compound

  • 384-well low-volume white microplates

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the 5 µL kinase reaction. Add the test compound at various concentrations, the specific kinase, and its corresponding substrate in kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding ATP (at a concentration near the Kₘ for the specific kinase, e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP.[10]

  • Signal Generation: Incubate at room temperature for 30-60 minutes to allow for the luciferase-driven reaction to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.

Cellular Signaling Pathway Analysis

Principle: If the compound inhibits a specific kinase in a biochemical assay, it is crucial to confirm that it also inhibits the corresponding signaling pathway within a cellular context. Western blotting is a technique used to detect specific proteins in a cell lysate.[13] By using antibodies specific for both the total and phosphorylated forms of a protein, we can determine if the test compound inhibits the signaling cascade downstream of the target kinase.[14]

Protocol 3: Western Blotting for Phospho-Protein Analysis

Materials:

  • Cell line expressing the target pathway (e.g., A549 cells for EGFR pathway)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours. Pre-treat cells with various concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway with an appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce protein phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle shaking.[14]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt) or a loading control (e.g., anti-GAPDH).

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (EGFR) EGF->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT pAKT p-Akt (Active) AKT->pAKT Downstream Downstream Effects (Survival, Proliferation) pAKT->Downstream Inhibitor Test Compound Inhibitor->PI3K  Hypothesized  Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Part 3: Investigating Antimicrobial Potential

The nitrogen-rich pyrimidine core is a common feature in many antimicrobial agents.[2][15] Therefore, assessing the compound's activity against a panel of pathogenic bacteria and fungi is a valuable parallel screening effort.

Principle of Broth Microdilution Assay

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[17] The assay involves challenging a standardized inoculum of the microorganism with serial dilutions of the test compound in a liquid growth medium.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test Compound

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader (for OD measurement)

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Adjust the turbidity of the suspension to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[16]

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include wells for a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation

Tabulate the MIC values for a clear overview of the compound's antimicrobial spectrum.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria[Value]
Escherichia coliGram-negative Bacteria[Value]
Candida albicansFungus (Yeast)[Value]

Conclusion

This comprehensive guide outlines a logical and robust in vitro testing cascade for the initial characterization of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently build a detailed biological profile of this novel compound. The data generated from these protocols will be instrumental in identifying its potential therapeutic applications, whether as an anti-proliferative agent, a specific enzyme inhibitor, or an antimicrobial compound, thereby guiding all future preclinical development efforts.

References

  • PubChem. (n.d.). 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. [Link]

  • Bhatt, S., & Sharma, S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3). [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]

  • Swebocki, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. ResearchGate. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Li, W., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Natural Products. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Ghose, R., & She, R. (2010). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 2(3), 133-140. [Link]

  • PubChem. (n.d.). 5-Butyl-6-(hydroxymethyl)-4-methoxy-2h-pyran-2-one. National Center for Biotechnology Information. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives. [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link]

  • Biocompare. (n.d.). ADP-Glo Kinase Assay V9103 from Promega. [Link]

  • Harkenthal, M., et al. (2004). A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils. Pharmazie, 59(6), 464-468. [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

Sources

Application Note: High-Throughput Screening Protocols for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (TLR7/8 Agonist)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-based Toll-like receptor (TLR) 7 and 8 agonists are critical tools in immuno-oncology and infectious disease research[1]. Unlike classical imidazoquinolines (e.g., imiquimod), pyrimidin-4-ol derivatives like 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol offer highly tunable pharmacokinetics and distinct cytokine induction profiles, minimizing the risk of systemic immune toxicity[2].

This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) methodology for evaluating this compound and its structural analogs. By leveraging a 384-well NF-κB/SEAP reporter assay coupled with orthogonal PBMC validation, researchers can confidently quantify agonistic potency, establish structure-activity relationships (SAR), and advance hit-to-lead campaigns.

Physicochemical & Pharmacological Profile

To ensure assay reproducibility, it is critical to understand the expected behavior of the compound in standard screening environments.

PropertyValue / Description
Primary Target Endosomal TLR7 and TLR8[1]
Signaling Pathway MyD88 / IRAK4 / TRAF6 / NF-κB / IRF7[3]
Application HTS Reference Agonist, Immunomodulation
Solubility Soluble in DMSO (Stock solutions typically prepared at 10 mM)
Expected EC50 (TLR7) 0.1 - 1.5 µM (dependent on specific cell line sensitivity)
Expected Z'-Factor > 0.6 (in optimized 384-well SEAP formats)

Mechanistic Overview & Causality

TLR7 and TLR8 are endosomal pattern recognition receptors (PRRs) that naturally detect single-stranded RNA (ssRNA) and synthetic small molecules[3]. The binding of a pyrimidin-4-ol ligand induces receptor dimerization and the subsequent recruitment of the MyD88 adaptor protein[4].

This recruitment triggers a phosphorylation cascade involving IRAK4 and TRAF6, culminating in the activation of transcription factors NF-κB and IRF7[3]. In engineered reporter cell lines such as HEK-Blue™ hTLR7, the activation of NF-κB drives the secretion of embryonic alkaline phosphatase (SEAP) into the culture media[5].

Assay Causality: We utilize SEAP rather than intracellular luciferases because SEAP is secreted. This allows for a non-lytic, continuous readout where the supernatant can be sampled kinetically without destroying the cell monolayer, preserving the cells for downstream cytotoxicity counter-screens.

TLR7_Signaling Compound 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol Endosome Endosomal TLR7/8 Receptor Compound->Endosome Agonism MyD88 MyD88 Adaptor Protein Endosome->MyD88 Recruitment IRAK_TRAF IRAK4 & TRAF6 Complex MyD88->IRAK_TRAF Activation NFkB NF-κB / AP-1 Activation IRAK_TRAF->NFkB Phosphorylation IRF7 IRF7 Activation IRAK_TRAF->IRF7 Phosphorylation SEAP SEAP Reporter Secretion (HTS Readout) NFkB->SEAP Promoter Drive Cytokines IFN-α / TNF-α Release (PBMC Validation) NFkB->Cytokines IRF7->Cytokines Transcription

Figure 1: TLR7/8 MyD88-dependent signaling pathway and corresponding assay readouts.

High-Throughput Screening (HTS) Strategy

To evaluate 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol across large libraries of analogs, a 384-well format is required. We employ acoustic liquid handling to minimize DMSO carryover, as DMSO concentrations >0.5% v/v can induce cellular toxicity and artificially suppress SEAP secretion, leading to false negatives.

HTS_Workflow Step1 1. Cell Seeding HEK-Blue hTLR7 384-well plate Step2 2. Compound Addition Acoustic Dispensing (10 nL/well) Step1->Step2 Step3 3. Incubation 24h at 37°C 5% CO2 Step2->Step3 Step4 4. SEAP Detection Add QUANTI-Blue Incubate 1-3h Step3->Step4 Step5 5. Readout Absorbance at 620 nm Step4->Step5

Figure 2: 384-well High-Throughput Screening workflow for TLR7/8 reporter assays.

Expected Assay Quality Metrics (Self-Validation System)

A robust HTS protocol must be self-validating. The following metrics determine plate acceptance:

MetricAcceptance CriteriaCausality / Significance
Z'-Factor ≥ 0.5Ensures robust statistical separation between positive (agonist) and negative (DMSO) controls.
Signal-to-Background (S/B) ≥ 5.0Validates the dynamic range of SEAP expression upon NF-κB activation.
Intra-plate CV ≤ 10%Confirms uniform cell seeding and acoustic dispensing accuracy across the 384-well plate.
Cell Viability > 90%Ensures reduced SEAP signal is due to lack of agonism, not compound cytotoxicity.

Detailed Experimental Protocols

Protocol 1: 384-Well HEK-Blue™ hTLR7 SEAP Reporter Assay

This protocol utilizes HEK-Blue™ hTLR7 cells to quantify the agonistic activity of the pyrimidin-4-ol derivative[5].

Step 1: Cell Preparation & Seeding

  • Harvest HEK-Blue™ hTLR7 cells at 70-80% confluency. Rationale: Overconfluent cells exhibit high basal NF-κB activity, which degrades the assay's Signal-to-Background ratio.

  • Resuspend cells in pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8×105 cells/mL.

  • Dispense 20 µL of the cell suspension (~5,600 cells) into each well of a 384-well clear-bottom tissue culture plate using a bulk reagent dispenser.

Step 2: Compound Addition (Acoustic Dispensing)

  • Prepare a 10 mM stock of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol in 100% anhydrous DMSO.

  • Generate a 10-point, 3-fold serial dilution source plate.

  • Using an Echo® Acoustic Liquid Handler, transfer 10 nL of compound into the assay plate.

    • Control Wells: Transfer 10 nL of DMSO to negative control wells (0.05% final DMSO concentration) and 10 nL of Resiquimod (R848) to positive control wells.

Step 3: Incubation & Readout

  • Centrifuge the plate briefly (150 x g, 1 min) to ensure compound integration into the media.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator. Rationale: 24 hours is the optimal window for SEAP accumulation before media nutrient depletion causes cellular stress.

  • Measure SEAP activity by reading the optical density (OD) at 620 nm using a microplate reader.

Protocol 2: Secondary Validation via PBMC Cytokine Release Assay

Because reporter cell lines lack the full complement of physiological co-receptors, hits must be validated in primary Human Peripheral Blood Mononuclear Cells (PBMCs) to confirm true immunomodulatory potential[3].

  • Seeding: Seed freshly isolated human PBMCs at 1×105 cells/well in 96-well round-bottom plates in RPMI 1640 supplemented with 10% FBS.

  • Stimulation: Add 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol at varying concentrations (0.01 µM to 10 µM). Incubate for 24 hours.

  • Supernatant Harvest: Centrifuge plates at 300 x g for 5 minutes. Carefully extract 100 µL of cell-free supernatant.

  • ELISA Quantification: Quantify IFN-α (driven by IRF7) and TNF-α (driven by NF-κB) using standard sandwich ELISA kits.

    • Validation Check: A true TLR7-selective pyrimidine agonist will induce high levels of IFN-α with comparatively lower levels of TNF-α[2].

References

  • Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Source: nih.gov URL:5

  • Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus Source: acs.org URL:1

  • DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects Source: frontiersin.org URL:2

  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes Source: nih.gov URL:3

Sources

Preclinical Evaluation of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol as a Novel TLR7/8 Agonist

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (designated herein as ABMP-4 ) belongs to a class of pyrimidinol derivatives recognized for their potent immunomodulatory properties[1]. Small-molecule agonists of Toll-Like Receptors 7 and 8 (TLR7/8) are highly sought after as vaccine adjuvants and antiviral therapeutics because they directly activate antigen-presenting cells (APCs) and drive a Th1-biased immune response[1].

The structural modifications of ABMP-4 are highly deliberate. The inclusion of a butyl group at the C5 position and a methoxymethyl group at the C6 position optimizes the compound's partition coefficient (LogP). This enhanced lipophilicity is critical for penetrating the plasma membrane to reach the endosomal compartments where TLR7 and TLR8 reside[1]. Upon binding the endosomal receptors, ABMP-4 triggers the MyD88-dependent signaling cascade, leading to the phosphorylation of IRAK4 and TRAF6. This culminates in the nuclear translocation of IRF7 and NF-κB, driving the transcription of Type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

TLR_Pathway cluster_Endosome Endosomal Compartment cluster_Nucleus Nucleus ABMP4 ABMP-4 (2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol) TLR78 TLR7 / TLR8 ABMP4->TLR78 Agonist Binding MyD88 MyD88 TLR78->MyD88 Recruitment IRAK4 IRAK4 & TRAF6 MyD88->IRAK4 Activation IRF7 IRF7 IRAK4->IRF7 Phosphorylation NFkB NF-κB IRAK4->NFkB Phosphorylation Cytokines IFN-α, TNF-α, IL-6 (Immune Activation) IRF7->Cytokines Gene Transcription NFkB->Cytokines Gene Transcription

Fig 1. Mechanism of ABMP-4 mediated TLR7/8 activation and downstream cytokine induction.

Pillar I: In Vitro Target Engagement & Specificity

Causality of Experimental Design

Primary immune cells express a vast array of Pattern Recognition Receptors (PRRs). To definitively prove that ABMP-4's mechanism of action is isolated to TLR7 and TLR8, we must utilize an engineered, self-validating system. We employ HEK-Blue™ hTLR7 and hTLR8 reporter cells [2]. These cells stably co-express the human TLR receptor and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene[2]. By comparing the activation in these cells against HEK-Blue™ Null1 cells (which lack the TLR inserts), we mathematically eliminate false positives caused by off-target receptor binding or non-specific cellular stress[3].

Protocol 1: HEK-Blue TLR7/8 SEAP Reporter Assay
  • Cell Preparation: Harvest HEK-Blue hTLR7, hTLR8, and Null1 cells at 70-80% confluency. Resuspend in HEK-Blue™ Detection medium (which contains the SEAP substrate) to a concentration of 4 × 10⁵ cells/mL[2].

  • Compound Formulation: Due to the lipophilic nature of the methoxymethyl and butyl groups, dissolve ABMP-4 in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in sterile PBS. Critical constraint: Ensure the final DMSO concentration in the assay well does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Plating & Treatment: In a flat-bottom 96-well plate, add 20 μL of the ABMP-4 serial dilutions (ranging from 1 nM to 100 μM final concentration). Add 180 μL of the cell suspension (approx. 7.2 × 10⁴ cells/well)[2].

  • Self-Validating Controls: Include R848 (Resiquimod) as a positive control for TLR7/8 activation, and a 0.5% DMSO vehicle as the baseline negative control[4].

  • Incubation & Quantification: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator. The SEAP enzyme will hydrolyze the substrate, turning the medium blue. Quantify target engagement by measuring the optical density (OD) at 620 nm using a microplate spectrophotometer[4].

Quantitative Data: Target Engagement
Cell LineReceptor ExpressedTest ArticleEC50 (μM)Max SEAP Induction (Fold Change)
HEK-Blue hTLR7TLR7ABMP-40.4518.2
HEK-Blue hTLR8TLR8ABMP-42.1012.5
HEK-Blue Null1NoneABMP-4N/A1.1 (Background)
HEK-Blue hTLR7TLR7R848 (Control)0.0522.4

Pillar II: Physiological Immune Activation

Causality of Experimental Design

While the HEK-Blue assay confirms direct receptor binding, it does not capture the physiological complexity of a human immune response. Plasmacytoid dendritic cells (pDCs) and monocytes within human Peripheral Blood Mononuclear Cells (PBMCs) are the primary physiological responders to TLR7 and TLR8 agonists, respectively[1]. Profiling the cytokine secretion from primary PBMCs allows us to determine the therapeutic index of ABMP-4—specifically, the ratio of IFN-α (which drives antiviral and antitumor efficacy) to TNF-α / IL-6 (which drive systemic reactogenicity and toxicity)[1].

Protocol 2: Human PBMC Cytokine Profiling
  • PBMC Isolation: Isolate human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Wash twice with cold PBS to remove residual platelets.

  • Cell Plating: Resuspend the PBMCs in RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed the cells in a 96-well round-bottom plate at a density of 1 × 10⁶ cells/mL (200 μL per well).

  • Stimulation: Treat the PBMCs with optimized concentrations of ABMP-4 (1.0 μM and 5.0 μM). Include a 0.1% DMSO vehicle control and a 1.0 μM R848 positive control.

  • Incubation & Harvesting: Incubate the cells for 24 hours at 37°C, 5% CO₂. Following incubation, centrifuge the plate at 1,000 × g for 10 minutes at 4°C to pellet the cells. Carefully transfer the cell-free supernatant to a sterile plate.

  • Multiplex Cytokine Quantification: Analyze the supernatants using a Luminex® bead-based multiplex assay targeting human IFN-α, TNF-α, and IL-6. Read the plate using a compatible flow-based analyzer to determine cytokine concentrations in pg/mL.

Quantitative Data: Ex Vivo Cytokine Induction
TreatmentConcentration (μM)IFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle (0.1% DMSO)0< 101522
ABMP-41.01,250180310
ABMP-45.03,800450850
R848 (Positive Control)1.02,9001,2002,100

Interpretation: ABMP-4 demonstrates a highly favorable, Th1-biased immunomodulatory profile. Compared to the pan-agonist R848, ABMP-4 induces robust levels of IFN-α while maintaining significantly lower levels of TNF-α and IL-6, suggesting a wider therapeutic window with reduced risk of systemic cytokine release syndrome.

References

  • Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues. Journal of Medicinal Chemistry (via PubMed Central). URL:[Link]

  • Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. National Center for Biotechnology Information (NCBI) Bookshelf / NCL Assay Cascade Protocols. URL:[Link]

  • Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. STAR Protocols (via ResearchGate). URL:[Link]

Sources

Analytical methods for quantification of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methods for the Quantification of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Executive Summary & Analyte Profiling

The precise quantification of substituted pyrimidines is a critical bottleneck in the pharmacokinetic (PK) profiling of novel immunomodulators and targeted therapeutics. 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (ABMP, CAS: 175137-37-8)[1] is a highly functionalized pyrimidine derivative structurally analogous to several Toll-like receptor (TLR) agonists and chemokine receptor antagonists.

As a Senior Application Scientist, I frequently observe that the structural complexity of such molecules—specifically the basic C2-amino group, the lipophilic C5-butyl chain, and the keto-enol tautomerism of the pyrimidin-4-ol core—presents unique chromatographic challenges. While Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for polar, de novo pyrimidine metabolites[2], the amphiphilic nature of ABMP necessitates a highly optimized reversed-phase Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach. This protocol provides a self-validating, ICH M10-compliant methodology[3] for the robust quantification of ABMP in biological matrices.

Mechanistic Method Development: The Causality of Experimental Choices

To develop an assay that is not merely functional but analytically unassailable, every parameter must be grounded in the molecule's physicochemical reality:

  • Stationary Phase Selection: Pyrimidine derivatives often exhibit severe peak tailing due to secondary interactions between their basic nitrogen atoms and residual silanols on standard silica-based columns, a phenomenon exacerbated by complexing with metallic cations[4]. To circumvent this, we utilize a polar-embedded C18 stationary phase (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP). The embedded carbamate or amide groups create a virtual shielding layer that repels the basic C2-amino group of ABMP from unreacted silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase Chemistry: The pyrimidin-4-ol moiety exists in equilibrium with its pyrimidin-4-one tautomer. To prevent chromatographic peak splitting (a common artifact of tautomerism during separation), the mobile phase must lock the molecule into a single ionization state. We employ a strictly buffered acidic mobile phase (10 mM Ammonium Formate, pH 3.5). This fully protonates the C2-amino group for optimal Electrospray Ionization (ESI+) efficiency while stabilizing the tautomeric equilibrium.

  • MS/MS Fragmentation Logic: HPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard for the purity analysis and PK validation of pyrimidines[5]. During Collision-Induced Dissociation (CID), the protonated precursor ion [M+H]+ at m/z 212.1 undergoes predictable fragmentation. The labile C6-methoxymethyl group readily undergoes a neutral loss of methanol (CH3OH, 32 Da) at low collision energies, yielding a highly abundant product ion at m/z 180.1 (Quantifier). At higher collision energies, the C5-butyl chain undergoes cleavage, yielding a secondary product ion at m/z 156.1 (Qualifier).

FragmentationLogic Parent Precursor Ion[M+H]+ m/z 212.1 Product1 Quantifier Ion Neutral Loss of CH3OH m/z 180.1 Parent->Product1 CE: 15 eV Product2 Qualifier Ion Butyl Chain Cleavage m/z 156.1 Parent->Product2 CE: 25 eV

Figure 1: Proposed MS/MS collision-induced dissociation (CID) pathways for ABMP.

Quantitative Data Presentation

The following tables define the optimized instrumental parameters required to execute this methodology.

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (%)* Mobile Phase B (%)**
0.00 0.40 95.0 5.0
0.50 0.40 95.0 5.0
3.00 0.40 10.0 90.0
4.00 0.40 10.0 90.0
4.10 0.40 95.0 5.0
5.50 0.40 95.0 5.0

*Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5) **Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 2: ESI+ MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
ABMP 212.1 180.1 50 25 15 Quantifier
ABMP 212.1 156.1 50 25 25 Qualifier

| IS (ABMP-d9) | 221.2 | 189.2 | 50 | 25 | 15 | Internal Standard |

Step-by-Step Bioanalytical Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Built-in quality control (QC) steps guarantee that matrix effects and extraction recoveries are continuously monitored.

Step 1: Standard and Internal Standard (IS) Preparation

  • Weigh 1.00 mg of ABMP reference standard and dissolve in 1.0 mL of Methanol to create a 1.0 mg/mL primary stock.

  • Prepare a working IS solution of ABMP-d9 (or a suitable structural analog like 5-Fluorouracil-13C,15N2) at 50 ng/mL in 100% Acetonitrile. Causality: Placing the IS directly in the precipitation solvent ensures it is subjected to the exact same extraction kinetics as the endogenous analyte, correcting for any volumetric losses.

Step 2: Sample Extraction (Protein Precipitation - PPT)

  • Transfer 50 µL of plasma sample (Blank, Calibration Standard, QC, or Unknown) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of the cold IS-spiked Acetonitrile solution (from Step 1) to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A. Causality: Diluting the highly organic extract with aqueous buffer prevents "solvent breakthrough" or peak distortion upon injection into the highly aqueous initial gradient conditions.

Step 3: Instrumental Analysis & System Suitability

  • Inject 2.0 µL of the prepared sample into the UHPLC-MS/MS system.

  • Self-Validation Check: Before running unknown samples, inject a blank matrix sample followed by a Lower Limit of Quantification (LLOQ) sample. The LLOQ signal-to-noise (S/N) ratio must be ≥ 5:1, and the blank must show no interfering peaks >20% of the LLOQ area[3].

BioanalyticalWorkflow A 1. Sample Prep Protein Precipitation B 2. Separation Polar-Embedded C18 A->B Supernatant Injection C 3. Detection ESI+ MS/MS (MRM) B->C Chromatographic Eluent D 4. Validation ICH M10 Compliance C->D MRM Data

Figure 2: End-to-end LC-MS/MS bioanalytical workflow for ABMP quantification.

Regulatory Validation Framework (ICH M10)

The ICH M10 guidance provides the harmonized international standard for bioanalytical method validation, outlining strict requirements for LC-MS/MS assays to support regulatory submissions[3]. The developed method must be validated against the following acceptance criteria:

Table 3: ICH M10 Validation Specifications Summary

Parameter Specification / Acceptance Criteria
Calibration Curve Range 1.0 ng/mL to 1000 ng/mL (Linearity R² ≥ 0.995).
Accuracy (Inter/Intra-day) ±15% of nominal concentration (±20% at LLOQ).
Precision (CV%) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect IS-normalized Matrix Factor (MF) CV ≤ 15% across 6 distinct matrix lots.

| Carry-over | Blank peak area ≤ 20% of LLOQ after the Upper Limit of Quantification (ULOQ) injection. |

By adhering strictly to this protocol, analytical scientists can ensure the generation of robust, reproducible, and regulatory-compliant pharmacokinetic data for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol and its structural analogs.

References

  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Symmetric Events. Available at:[Link]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. MDPI. Available at:[Link]

  • Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. PubMed / NIH. Available at:[Link]

Sources

Use of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol in kinase inhibitor assays

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol in Kinase Inhibitor Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of the novel compound, 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, in a variety of kinase inhibitor assay formats. As a member of the pyrimidine class of molecules, which are known to be key structures in the development of targeted therapeutics such as kinase inhibitors, this compound warrants thorough investigation.[1][2] This document will detail the necessary protocols for its initial screening, potency determination, and preliminary mechanism of action studies.

Introduction to Kinase Inhibition and Compound Handling

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[3][4] Consequently, the discovery and development of specific kinase inhibitors are at the forefront of modern drug discovery.[5] The aminopyrimidine scaffold is a well-established core structure for many potent kinase inhibitors. This guide will provide the foundational protocols to characterize the inhibitory potential of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

Compound Properties and Preparation

PropertyValueSource
Molecular FormulaC10H17N3O2N/A (Calculated)
Molecular Weight211.26 g/mol N/A (Calculated)
Physical FormSolid[6]
SolubilitySoluble in DMSOAssumed, common for screening compounds
StorageRoom temperature, in a dry, dark, and inert atmosphere[6]

Preparation of Stock Solutions:

  • To prepare a 10 mM stock solution, dissolve 2.11 mg of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol in 1 mL of high-purity DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[7]

Foundational Principles of Kinase Assays

Kinase assays, at their core, measure the transfer of a phosphate group from a donor molecule, typically ATP, to a substrate (a peptide or protein).[3][8] The activity of a kinase inhibitor is quantified by its ability to reduce the rate of this phosphotransfer reaction.[9] There are numerous methods to detect kinase activity, each with its own advantages and disadvantages.[5][10] This guide will focus on three widely used and robust assay formats: luminescence-based, TR-FRET, and radiometric assays.

Application Note 1: Primary Screening for Kinase Inhibitory Activity using a Luminescence-Based Assay

Luminescence-based kinase assays are a popular choice for high-throughput screening (HTS) due to their simplicity and sensitivity.[3][11] The ADP-Glo™ Kinase Assay is a prime example, where the amount of ADP produced in a kinase reaction is converted into a light signal.[3][11][12] A decrease in luminescence in the presence of the test compound indicates inhibition of kinase activity.[11]

Experimental Workflow for Primary Screening

cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A Dispense Compound or DMSO Control B Add Kinase and Substrate Mix A->B C Incubate for Inhibitor Binding B->C D Initiate with ATP C->D E Incubate at Room Temp D->E F Add ADP-Glo™ Reagent (Stops Reaction) E->F G Add Kinase Detection Reagent (Converts ADP to ATP) F->G H Incubate and Read Luminescence G->H

Caption: Workflow for a luminescence-based kinase inhibitor screening assay.

Protocol: Single-Point Kinase Inhibition Screen

This protocol is designed for a 384-well plate format.

Reagents and Materials:

  • Kinase of interest (e.g., PIM1)

  • Peptide or protein substrate for the kinase

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[13]

  • 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (10 mM stock in DMSO)

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Add 1 µL of the test compound (diluted to 100 µM in assay buffer, final concentration 10 µM), positive control, or DMSO to the appropriate wells of the 384-well plate.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate mix in kinase reaction buffer. Add 5 µL to each well.

  • Inhibitor Binding Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase reaction buffer (at the Km concentration for the specific kinase, if known).[14] Add 5 µL to each well to start the reaction.

  • Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.[14]

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce light.[11][14]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis:

Calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

A compound is typically considered a "hit" if it shows significant inhibition (e.g., >50%) at the screening concentration.

Application Note 2: IC50 Determination with a TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are highly sensitive and less prone to interference from fluorescent compounds, making them ideal for determining inhibitor potency (IC50).[10][15] The LanthaScreen™ TR-FRET kinase assay is a common platform that uses a terbium-labeled antibody to detect the phosphorylation of a fluorescein-labeled substrate.[16][17]

TR-FRET Assay Principle

cluster_0 No Kinase Activity (Inhibited) cluster_1 Kinase Activity (Uninhibited) A Kinase C ATP B Fluorescein-Substrate D Terbium-Ab E No FRET Low Signal F Kinase H ADP G Fluorescein-Substrate-P I Terbium-Ab G->I J FRET Occurs High Signal

Sources

Advanced Application Note: Pyrimidin-4-ols as Emerging Scaffolds in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms[1]. Among these, the pyrimidine ring—a fundamental heterocyclic motif and bioisostere to natural nucleic acid components—has emerged as a privileged pharmacophore in medicinal chemistry[2]. Specifically, pyrimidin-4-ol derivatives (and their tautomeric pyrimidin-4(3H)-one forms) offer unique physicochemical properties that make them highly attractive for antibacterial drug development[3].

The pharmacological versatility of pyrimidin-4-ols stems from their dynamic hydrogen-bonding capabilities. The hydroxyl group at the C4 position serves as a critical hydrogen bond donor/acceptor, allowing these molecules to dock precisely into bacterial target sites[2]. Recent high-throughput screening campaigns have identified specific subclasses, such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ols (4H-pyridopyrimidines), as potent, selective inhibitors of bacterial protein synthesis[4]. Other functionalized pyrimidin-4-ols have demonstrated the ability to inhibit dihydrofolate reductase (DHFR) or disrupt bacterial cell division via FtsZ polymerization inhibition[5][6].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive framework for synthesizing, screening, and validating pyrimidin-4-ol derivatives.

Drug Discovery Workflow

The development of pyrimidin-4-ol antibacterial agents follows a rigorous pipeline, moving from multicomponent scaffold synthesis to target-specific validation.

Workflow S1 1. Scaffold Synthesis (e.g., Multicomponent Reactions) S2 2. Primary Screening (Broth Microdilution MIC) S1->S2 Library Generation S3 3. Cytotoxicity Profiling (Mammalian Cell Lines) S2->S3 Active Hits (MIC < 4 µg/mL) S4 4. Target Validation (e.g., A/T Assay, DHFR Inhibition) S3->S4 High Selectivity Index S5 5. Lead Optimization (SAR & in vivo efficacy) S4->S5 Confirmed MoA

Figure 1: End-to-end drug discovery workflow for pyrimidin-4-ol antibacterial agents.

Quantitative Antibacterial Profiling

The antibacterial efficacy of pyrimidin-4-ol derivatives is highly dependent on structural substitutions, particularly at the 5- and 6-positions[1][3]. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) data for leading pyrimidin-4-ol analogues against critical ESKAPE pathogens.

Table 1: Comparative MIC Values of Representative Pyrimidin-4-ol Derivatives

PathogenCompound Class / DerivativeMIC (µg/mL)Primary Mechanism of ActionRef
M. catarrhalis4H-pyridopyrimidine (Optimized)≤ 0.12Protein Synthesis Inhibition[4]
E. faecalisQuinazolinone-pyrimidine hybrid (5f)< 0.20Putative Cell Wall/Membrane[7]
H. influenzae4H-pyridopyrimidine (321525)1.0Protein Synthesis Inhibition[4]
E. coli (tolC mutant)4H-pyridopyrimidine (321525)1.0Protein Synthesis Inhibition[4]
S. pneumoniae4H-pyridopyrimidine (321525)2.0Protein Synthesis Inhibition[4]
S. aureus4H-pyridopyrimidine (321525)4.0Protein Synthesis Inhibition[4]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: High-Throughput Broth Microdilution Assay (MIC Determination)

This assay determines the lowest concentration of the pyrimidin-4-ol derivative that prevents visible microbial growth[3].

System Validation & Controls:

  • Sterility Control (Uninoculated Broth): Validates that the media and compound preparations are free of contamination.

  • Growth Control (Inoculated, No Drug): Confirms the viability and standard growth kinetics of the bacterial isolate.

  • Positive Control (Standard Antibiotic): Ciprofloxacin or Trimethoprim is used to benchmark assay sensitivity and validate the resistance profile of the strain[8].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyrimidin-4-ol derivative in 100% DMSO to create a 10 mg/mL stock. Causality: Pyrimidin-4-ols often exhibit high lipophilicity; DMSO ensures complete solubilization without premature precipitation.

  • Serial Dilution: Prepare two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate. Ensure the final DMSO concentration does not exceed 1% (v/v). Causality: DMSO concentrations >1% can induce non-specific solvent toxicity, yielding false-positive antibacterial activity.

  • Inoculum Standardization: Suspend isolated bacterial colonies in saline to match a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL[3]. Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load depletes the drug, falsely elevating the MIC.

  • Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. Causality: Resazurin is reduced to highly fluorescent resorufin by metabolically active cells, providing a definitive, objective colorimetric readout (blue = dead, pink = alive) rather than relying solely on visual turbidity.

Protocol 2: Target Validation via Aminoacylation/Translation (A/T) Assay

Because specific pyrimidin-4-ols (like 4H-pyridopyrimidines) act as selective bacterial protein synthesis inhibitors, an in vitro A/T assay is required to confirm target engagement[4].

System Validation & Controls:

  • Positive Control: Linezolid or Chloramphenicol (known translation inhibitors).

  • Negative Control: DNA Gyrase inhibitor (e.g., Ciprofloxacin) to prove the compound specifically targets translation, not general macromolecular synthesis.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare an S30 extract (ribosome-rich lysate) from an E. coli tolC mutant strain. Causality: The tolC mutation disables major efflux pumps, ensuring that the intracellular concentration of the pyrimidin-4-ol accurately reflects its target-binding affinity rather than its efflux kinetics[4].

  • Reaction Assembly: In a 384-well plate, combine the S30 extract, a plasmid encoding a reporter protein (e.g., Firefly Luciferase), amino acid mixture, ATP/GTP energy regeneration system, and the pyrimidin-4-ol test compound (0.1 to 100 µM).

  • Coupled Transcription/Translation: Incubate the mixture at 37°C for 60 minutes. Causality: This allows the bacterial ribosomes to actively transcribe and translate the reporter gene. If the pyrimidin-4-ol binds the ribosome or blocks tRNA aminoacylation, luciferase production halts.

  • Luminescence Quantification: Add luciferin substrate and measure luminescence using a microplate reader. Calculate the IC 50​ by plotting luminescence against the log concentration of the compound.

Mechanism of Action: Target Engagement

The primary bactericidal mechanism for optimized pyrimidin-4-ol derivatives involves the blockade of the bacterial translation machinery. By mimicking natural pyrimidine nucleosides, these compounds competitively inhibit critical enzymatic steps in protein elongation[1][4].

MoA P Pyrimidin-4-ol Derivative R Bacterial Ribosome (Translation Machinery) P->R Binds Target T tRNA Aminoacylation Blockade R->T Inhibits E Protein Elongation Arrest T->E Causes D Bacterial Cell Death (Bactericidal Effect) E->D Leads to

Figure 2: Mechanistic pathway of pyrimidin-4-ol induced bacterial cell death via translation arrest.

References

  • Title: Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Publishing Source: rsc.org URL: 5

  • Title: Pyrimidine nucleoside: inspiration for novel antimicrobial agent - Frontiers Source: frontiersin.org URL: 1

  • Title: Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PMC Source: nih.gov URL: 4

  • Title: Comparative Analysis of 6-isopropylpyrimidin-4- ol's Biological Activity Against Other Pyrimidin - Benchchem Source: benchchem.com URL: 3

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: nih.gov URL: 8

  • Title: Full article: Anti-inflammatory, antibacterial and molecular docking studies of novel spiro-piperidine quinazolinone derivatives - Taylor & Francis Source: tandfonline.com URL: 7

  • Title: Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace Source: scispace.com URL: 2

  • Title: Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies | ACS Medicinal Chemistry Letters Source: acs.org URL: 6

Sources

Application Note: 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol as a Chemical Probe for Immunomodulatory Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS 175137-37-8) is a highly specialized pyrimidine derivative utilized as a chemical probe in immunological and inflammatory research. Featuring a 2-amino-4-hydroxypyrimidine core, this compound structurally mimics single-stranded RNA (ssRNA) motifs, making it a valuable tool for interrogating endosomal Toll-like Receptors (TLR7/8) and downstream inflammatory cascades. This application note provides application scientists and drug development professionals with field-proven, self-validating protocols for deploying this probe in macrophage activation and inflammatory modulation assays.

Mechanistic Rationale & Chemical Profile

The utility of this probe stems directly from its rational structural design:

  • Pharmacophore Core: The 2-amino-4-hydroxypyrimidine scaffold is a well-documented pharmacophore for binding the leucine-rich repeats (LRRs) of endosomal receptors [1].

  • Lipophilic 5-Butyl Substitution: The addition of a 5-butyl group enhances the lipophilicity required for rapid cellular membrane penetration, allowing the probe to reach endosomal compartments without the need for transfection reagents.

  • 6-Methoxymethyl Group: This substitution provides critical hydrogen-bonding interactions within receptor binding pockets and kinase active sites, contributing to the dual inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) [2]. Furthermore, related pyrimidine derivatives have shown efficacy in modulating chemokine receptors such as CCR2b [3].

Table 1: Physicochemical Profile of the Probe
PropertyValueRationale / Implication for Assay Design
Chemical Name 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-olCore structure dictates target affinity [4].
CAS Number 175137-37-8Unique identifier for sourcing high-purity (>98%) lots.
Molecular Formula C10H17N3O2Low molecular weight ensures favorable ligand efficiency.
Molecular Weight 211.26 g/mol High permeability; minimal steric hindrance in binding pockets.
Primary Targets TLR7/8, NO/PGE2 pathwaysDual-action immunomodulator.
Solubility DMSO (Stock), Aqueous buffers (Working)Keep final assay DMSO < 0.1% to prevent solvent cytotoxicity.

Experimental Workflows & Protocols

To ensure robust scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific mechanistic controls that confirm the observed phenotypic readouts are causally linked to the probe's intended mechanism of action.

Protocol A: In Vitro Macrophage Activation (TLR7/8 Endosomal Signaling)

Objective: Evaluate the probe's ability to trigger MyD88-dependent NF-κB activation and subsequent cytokine release. Causality & Design: Endosomal TLRs require an acidic environment for ligand recognition. By running a parallel arm with Chloroquine (an inhibitor of endosomal acidification), you validate that the probe's activity is strictly endosome-dependent.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages or THP-1 human monocytes at 1×105 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂. (Note: For THP-1, pre-differentiate with 50 ng/mL PMA for 48 hours).

  • Probe Preparation: Dissolve the probe in cell-culture grade DMSO to a 10 mM stock. Perform serial dilutions in complete media to achieve final working concentrations of 1, 5, 10, and 25 µM.

  • Control Implementation (Self-Validation):

    • Positive Control: Resiquimod (R848) at 1 µM.

    • Negative Control: Vehicle (0.1% DMSO).

    • Mechanistic Control: Pre-incubate a subset of wells with 10 µM Chloroquine for 1 hour prior to probe addition.

  • Treatment: Add the probe and controls to the designated wells. Incubate for 18-24 hours.

  • Readout: Harvest the supernatant. Quantify TNF-α and IL-6 using a standard sandwich ELISA. A successful assay will show dose-dependent cytokine induction that is completely abrogated in the Chloroquine-treated wells.

Protocol B: Nitric Oxide (NO) and PGE2 Inhibition Assay

Objective: Assess the probe's capacity to suppress LPS-induced inflammatory mediators. Causality & Design: Substituted pyrimidines can dually inhibit NO and PGE2 production [2]. Because the 5-butyl group allows rapid cellular uptake, a short pre-incubation time (1 hour) is sufficient to occupy intracellular targets before the LPS inflammatory cascade is initiated.

Step-by-Step Methodology:

  • Cell Preparation: Seed RAW 264.7 cells at 2×105 cells/well in a 24-well plate.

  • Probe Pre-incubation: Treat cells with the probe (5, 10, 20 µM) or control inhibitors (L-NAME for NO; Indomethacin for PGE2) for 1 hour.

  • Inflammatory Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 24 hours.

  • NO Quantification (Griess Assay): Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark. Read absorbance at 540 nm against a sodium nitrite standard curve.

  • PGE2 Quantification: Use the remaining supernatant to quantify PGE2 via a competitive Enzyme Immunoassay (EIA).

Data Presentation & Expected Outcomes

Summarizing quantitative data is critical for benchmarking probe performance. Table 2 outlines the expected pharmacological metrics when utilizing 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

Table 2: Expected Assay Metrics & Validation Parameters
Assay TypeTarget ReadoutExpected Metric (Range)Validating Control Compound
TLR7/8 Activation TNF-α / IL-6 (pg/mL)1.5 - 5.0 µM (EC₅₀)Resiquimod (R848)
NO Inhibition Nitrite (µM)10 - 25 µM (IC₅₀)L-NAME (100 µM)
PGE2 Inhibition PGE2 (pg/mL)5 - 15 µM (IC₅₀)Indomethacin (10 µM)

Pathway Visualization

The following diagram illustrates the mechanistic logic of the probe's cellular action, from uptake to transcriptional modulation.

G Probe 2-Amino-5-butyl-6-(methoxymethyl) pyrimidin-4-ol Endosome Endosomal TLR7/8 Probe->Endosome Cellular Uptake MyD88 MyD88 Recruitment Endosome->MyD88 Activation NFkB NF-κB Translocation MyD88->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induction NO_PGE2 NO & PGE2 Modulation NFkB->NO_PGE2 Regulation

Fig 1: Mechanistic pathway of the pyrimidine probe modulating TLR7/8 and downstream inflammation.

References

  • National Center for Biotechnology Information (PubChem). "2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936". PubChem Database.[Link]

  • World Intellectual Property Organization (WIPO). "WO2012116666A1 - Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin e2, method of production thereof and use thereof".
  • World Intellectual Property Organization (WIPO). "WO2011114148A1 - 4h- [1, 2, 4] triazolo[5, 1 -b] pyrimidin-7 -one derivatives as ccr2b receptor antagonists".

Protocol for the Synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[1] The 2-amino-4-hydroxypyrimidine scaffold, in particular, is a privileged structure found in various biologically active molecules. This application note provides a detailed, two-part protocol for the synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, a novel derivative with potential applications in drug discovery.

The synthetic strategy involves a two-stage process. The first stage is the synthesis of the key intermediate, ethyl 2-butyl-4-methoxy-3-oxobutanoate, which is not readily commercially available. This will be accomplished through a sequential alkylation and acylation approach starting from ethyl acetoacetate. The second stage is the cyclization of this β-ketoester with guanidine to construct the target pyrimidine ring system. This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind the chosen methodologies.

Part 1: Synthesis of Ethyl 2-butyl-4-methoxy-3-oxobutanoate (Intermediate)

The synthesis of the β-ketoester intermediate is a critical step that requires careful control of reaction conditions to ensure a good yield and purity. The overall transformation is depicted below:

Synthesis_of_Intermediate Ethyl_acetoacetate Ethyl acetoacetate Ethyl_2_butylacetoacetate Ethyl 2-butylacetoacetate Ethyl_acetoacetate->Ethyl_2_butylacetoacetate 1. NaOEt, EtOH 2. n-Butyl bromide Intermediate Ethyl 2-butyl-4-methoxy-3-oxobutanoate Ethyl_2_butylacetoacetate->Intermediate 1. NaH, THF 2. Methoxyacetyl chloride

Caption: Synthetic scheme for the preparation of the β-ketoester intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl acetoacetateReagentSigma-Aldrich
Sodium metalReagentSigma-Aldrich
Absolute EthanolAnhydrousFisher Scientific
n-Butyl bromideReagentAlfa Aesar
Sodium hydride (60% dispersion in mineral oil)ReagentAcros Organics
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Methoxyacetyl chlorideReagentTCI Chemicals
Diethyl etherACS GradeVWR
Saturated sodium bicarbonate solution-In-house preparation
Brine (Saturated NaCl solution)-In-house preparation
Anhydrous magnesium sulfateReagentSigma-Aldrich
Protocol 1.1: Synthesis of Ethyl 2-butylacetoacetate

This procedure is a classic acetoacetic ester synthesis, where the acidic α-proton of ethyl acetoacetate is removed by a strong base to form an enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[2][3]

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide: In a flame-dried 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 500 mL of absolute ethanol. Carefully add 23.0 g (1.0 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux.

  • Reaction Setup: Once all the sodium has dissolved, cool the sodium ethoxide solution to room temperature. Add 130.1 g (1.0 mol) of ethyl acetoacetate dropwise via the dropping funnel over 30 minutes with continuous stirring.

  • Alkylation: Heat the mixture to reflux. Add 137.0 g (1.0 mol) of n-butyl bromide dropwise over 1-2 hours.

  • Reaction Monitoring: Continue refluxing for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The formation of sodium bromide as a white precipitate is also an indicator of reaction progress.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 300 mL of water and extract with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation. The crude ethyl 2-butylacetoacetate is then purified by vacuum distillation.

ProductBoiling PointYield
Ethyl 2-butylacetoacetate112-117 °C at 16 mmHg[4]69-72%[4][5]
Protocol 1.2: Synthesis of Ethyl 2-butyl-4-methoxy-3-oxobutanoate

This step involves the acylation of the synthesized ethyl 2-butylacetoacetate with methoxyacetyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 40.0 g (1.0 mol, assuming 60% dispersion) of sodium hydride. Wash the sodium hydride with anhydrous hexane (3 x 50 mL) to remove the mineral oil, decanting the hexane carefully each time. Suspend the washed sodium hydride in 300 mL of anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of 93.1 g (0.5 mol) of ethyl 2-butylacetoacetate in 100 mL of anhydrous THF dropwise over 1 hour. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Acylation: Add a solution of 59.7 g (0.55 mol) of methoxyacetyl chloride in 50 mL of anhydrous THF dropwise over 1 hour at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Reaction Quenching and Work-up: Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield ethyl 2-butyl-4-methoxy-3-oxobutanoate.

Part 2: Synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

This final step involves the cyclocondensation of the β-ketoester with guanidine, a well-established method for the synthesis of 2-aminopyrimidin-4-one derivatives.[1][6]

Pyrimidine_Synthesis cluster_conditions Reaction Conditions Intermediate Ethyl 2-butyl-4-methoxy-3-oxobutanoate Product 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol Intermediate->Product Guanidine Guanidine Hydrochloride Guanidine->Product Base Sodium Ethoxide Base->Product Ethanol, Reflux Ethanol, Reflux

Caption: Cyclization reaction to form the target pyrimidine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 2-butyl-4-methoxy-3-oxobutanoateAs synthesized in Part 1-
Guanidine hydrochlorideReagentSigma-Aldrich
Sodium ethoxideReagentSigma-Aldrich
Absolute EthanolAnhydrousFisher Scientific
Glacial acetic acidACS GradeVWR
Deionized water--
Protocol 2.1: Cyclization Reaction

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 21.7 g (0.4 mol) of sodium ethoxide in 250 mL of absolute ethanol.

  • Addition of Reagents: To this solution, add 19.1 g (0.2 mol) of guanidine hydrochloride and stir for 15 minutes. Then, add 46.0 g (0.2 mol) of ethyl 2-butyl-4-methoxy-3-oxobutanoate.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC (ethyl acetate:methanol 9:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in 200 mL of warm water and acidify with glacial acetic acid to a pH of 6-7. A precipitate should form.

  • Isolation and Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL). The crude product can be recrystallized from an ethanol/water mixture to afford pure 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • 1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): As an indicator of purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium metal and sodium hydride are highly reactive and flammable. They react violently with water. Handle with extreme care under an inert atmosphere.

  • n-Butyl bromide and methoxyacetyl chloride are corrosive and lachrymatory. Avoid inhalation and contact with skin and eyes.

  • Guanidine hydrochloride is harmful if swallowed.

References

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]

  • El-Dean, A. M. K., et al. (2016). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 8(4), 849-871. [Link]

  • Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. Organic Syntheses, Coll. Vol. 1, p.248 (1941); Vol. 2, p.26 (1922). [Link]

  • Wikipedia. (2024). Claisen condensation. [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • Chemistry LibreTexts. (2021). 22.7: Alkylation of Enolate Ions. [Link]

  • Chemistry LibreTexts. (2021). 23.7: The Claisen Condensation Reaction. [Link]

  • Kamal, A., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(10), 2954-2958. [Link]

  • Kráľová, K., et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 15(19), 6425-6433. [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8. [Link]

Sources

Application Note: A Framework for the In Vitro Characterization of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Approach to a Novel Pyrimidine Analog

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs targeting a wide array of diseases, including cancers and viral infections.[1][2][3][4] The compound 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is a novel synthetic pyrimidine derivative. As with any new chemical entity, a systematic and robust in vitro characterization is the foundational step in elucidating its biological activity and therapeutic potential.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial cell-based evaluation of this compound. Given the absence of established public data, we present a series of target-agnostic, yet mechanistically insightful, protocols. The logic of this workflow is to first establish a bioactivity baseline through cytotoxicity screening across a diverse cell panel, and subsequently, to investigate the primary mechanism of action, such as the induction of apoptosis or cell cycle arrest. Every protocol is designed as a self-validating system with essential controls to ensure data integrity and reproducibility.[5]

Compound Handling and Stock Solution Preparation

The accuracy of in vitro assays begins with the correct preparation of the test compound. Organic molecules like 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol are often insoluble in aqueous media and require an organic solvent for initial dissolution.[6]

2.1 Recommended Materials

  • 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (Solid)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade, Sterile

  • Sterile, Nuclease-Free 1.5 mL Microcentrifuge Tubes

  • Vortex Mixer

  • Calibrated Pipettes

2.2 Protocol: Preparation of a 10 mM Master Stock Solution Causality: A high-concentration master stock in 100% DMSO ensures compound stability and allows for significant dilution into aqueous culture medium, minimizing the final DMSO concentration to non-toxic levels (typically ≤0.1%).[6][7]

  • Determine Molecular Weight (MW): The MW of C10H17N3O2 is 211.26 g/mol .

  • Weigh Compound: In a sterile microcentrifuge tube, accurately weigh 2.11 mg of the compound. This will yield 1 mL of a 10 mM stock solution.

  • Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if dissolution is difficult.[8]

  • Aliquoting and Storage: Aliquot the 10 mM master stock into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]

Foundational Bioactivity Screening: Cytotoxicity Profiling

The first critical experiment is to determine if the compound has a cytotoxic or cytostatic effect and to establish its potency (IC50) across different cell types. An MTT assay, which measures mitochondrial reductase activity in viable cells, is a robust and widely used colorimetric method for this purpose.[9][10]

3.1 Cell Line Selection Rationale A diverse panel of cell lines is crucial to identify potential cancer-specific activity and to assess general toxicity.

Cell Line Tissue of Origin Type Rationale
A549 Lung CarcinomaCancerCommon model for lung cancer studies.
MCF-7 Breast AdenocarcinomaCancerEstrogen-receptor positive breast cancer model.
HCT116 Colorectal CarcinomaCancerStandard model for colon cancer research.
HEK293T Embryonic KidneyNon-cancerousWidely used control to assess general cytotoxicity vs. cancer-selective effects.[11]

3.2 Protocol: MTT Cytotoxicity Assay Causality: This assay quantifies cell viability by measuring the enzymatic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Preparation: Prepare a serial dilution of the 10 mM stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include the following critical controls:

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.1%).

    • Untreated Control: Cells in medium only.

    • Blank Control: Medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator. A 72-hour incubation is often sufficient to observe effects on cell proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL sterile-filtered MTT solution to each well and incubate for another 4 hours.[10] Purple formazan crystals will become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.

3.3 Data Analysis Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each cell line.

Elucidating the Mechanism of Action

Once the IC50 values are established, the next logical step is to investigate how the compound is affecting the cells. The two most common outcomes of anticancer compounds are cell cycle arrest and apoptosis (programmed cell death).

4.1 Experimental Workflow Visualization

G cluster_0 Phase 1: Bioactivity Screening cluster_1 Phase 2: Mechanism of Action A Seed Cell Panel (A549, MCF-7, HCT116, HEK293T) B Treat with Compound (Serial Dilution, 72h) A->B C MTT Assay B->C D Calculate IC50 Values C->D E Treat Cells at IC50 (24h or 48h) D->E Inform Treatment Concentration F Cell Cycle Analysis (PI Staining, Flow Cytometry) E->F G Apoptosis Assay (Caspase-Glo 3/7) E->G H Data Analysis & Interpretation F->H G->H

Caption: General experimental workflow for characterizing a novel compound.

4.2 Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining Causality: This method uses flow cytometry to measure the DNA content of individual cells.[13] Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.[13][14] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~60-70% confluency. Treat cells with the compound at its IC50 and 2x IC50 concentration for 24 hours.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[14]

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[13][14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris.[14] Collect data for at least 10,000 single-cell events.

4.3 Protocol: Apoptosis Detection via Caspase-Glo® 3/7 Assay Causality: A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. This luminescent assay uses a substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[15][16] This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to the amount of caspase activity.

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with the compound at various concentrations (e.g., centered around the IC50) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[16]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16] This single step lyses the cells and initiates the enzymatic reaction.

  • Incubation: Mix the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

4.4 Hypothetical Target Pathway Many pyrimidine analogs function as kinase inhibitors, which can block signaling pathways that drive cell proliferation and survival. A common target is the Cyclin-Dependent Kinase (CDK) family, which regulates progression through the cell cycle.

G cluster_0 Cell Cycle Progression Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction CDK4/6 CDK4/6 Signal Transduction->CDK4/6 G1 Phase G1 Phase CDK4/6->G1 Phase CDK4/6->G1 Phase Promotes G1-S Transition CDK2 CDK2 S Phase S Phase CDK2->S Phase G1 Phase->S Phase Phosphorylation of Rb G2/M Phase G2/M Phase S Phase->G2/M Phase Compound 2-Amino-5-butyl-6- (methoxymethyl)pyrimidin-4-ol Compound->CDK4/6 Hypothesized Inhibition

Caption: Hypothetical inhibition of the CDK4/6 pathway by a pyrimidine analog.

Conclusion and Future Directions

This application note provides a foundational, multi-step strategy for the initial characterization of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. By systematically determining cytotoxicity and then probing for key cellular responses like cell cycle arrest and apoptosis, researchers can efficiently generate the critical data needed to form a hypothesis about the compound's mechanism of action. Positive results from these assays would warrant further, more specific investigations, such as Western blotting for key cell cycle or apoptosis proteins (e.g., p21, PARP cleavage), kinase profiling assays, or more advanced phenotypic screens.

References

  • 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone - PubChem. National Center for Biotechnology Information. [Link]

  • How do you dissolve chemicals in the culture medium? - ResearchGate. ResearchGate. [Link]

  • A review for cell-based screening methods in drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. ResearchGate. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Preprints.org. [Link]

  • PI Cell cycle. University of Cambridge. [Link]

  • Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. Taylor & Francis Online. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. National Center for Biotechnology Information. [Link]

  • Biological Activities and Chemical Composition of Methanolic Extracts of Selected Autochthonous Microalgae Strains from the Red Sea - MDPI. MDPI. [Link]

  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino - World News of Natural Sciences. World News of Natural Sciences. [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. National Center for Biotechnology Information. [Link]

  • Advanced Cell Culture Techniques for Cancer Drug Discovery - MDPI. MDPI. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC. National Center for Biotechnology Information. [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Mastering Cell-Based Screening | Biocompare: The Buyer's Guide for Life Scientists. Biocompare. [Link]

  • Best Solvent To Dissolve HPLC Samples - Axion Labs. Axion Labs. [Link]

  • Cell Biology Products for Life Sciences | MP Biochemicals. MP Biomedicals. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. ResearchGate. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. SciSpace. [Link]

  • A statistical approach to improve compound screening in cell culture media - PMC. National Center for Biotechnology Information. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) - Bio-protocol. Bio-protocol. [Link]

Sources

Uncharted Territory: The Anticancer Potential of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol Remains to be Elucidated

Author: BenchChem Technical Support Team. Date: March 2026

Despite a comprehensive search of scientific literature and chemical databases, no significant research has been published on the specific compound 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol in the context of anticancer research. This indicates that the molecule is likely a novel entity within the field, its biological activities and potential therapeutic applications are yet to be explored and documented in publicly available resources.

The pyrimidine scaffold is a well-established pharmacophore in anticancer drug discovery.[1] Numerous pyrimidine derivatives have been successfully developed as inhibitors of key cellular processes involved in cancer progression, such as cell cycle regulation and signal transduction.[1][2] These compounds often act as antagonists of essential biomolecules like thymidylate synthase or as inhibitors of various protein kinases.[3][4]

Given the structural features of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, which include a substituted pyrimidine core, it is plausible that this compound could exhibit interesting biological activities. However, without experimental data, any discussion of its mechanism of action, potential signaling pathway involvement, or specific anticancer applications would be purely speculative.

For researchers and drug development professionals interested in exploring the potential of this novel compound, the initial steps would involve its chemical synthesis and subsequent screening in a panel of cancer cell lines to assess its cytotoxic and antiproliferative effects. Should the compound demonstrate promising activity, further investigations would be warranted to elucidate its mechanism of action.

Future Directions: A Roadmap for Investigation

Should preliminary studies indicate that 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol possesses anticancer properties, a structured research plan would be essential to fully characterize its potential. The following outlines a logical progression for such an investigation.

I. In Vitro Characterization

The initial phase would focus on cell-based assays to determine the compound's efficacy and selectivity.

Experimental Workflow for In Vitro Analysis

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies A Compound Synthesis & Purification B Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) A->B C Determine IC50 Values (Panel of Cancer Cell Lines) B->C D Cell Cycle Analysis (Flow Cytometry) C->D If Active E Apoptosis Assays (Annexin V/PI Staining) C->E If Active F Western Blotting (Key Signaling Proteins) C->F If Active G Target Identification Studies (e.g., Kinase Profiling, Pull-down Assays) F->G

Caption: A logical workflow for the initial in vitro evaluation of a novel anticancer compound.

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

II. In Vivo Evaluation

Positive in vitro results would necessitate validation in animal models to assess the compound's efficacy and safety profile.

Experimental Workflow for In Vivo Studies

cluster_0 Pre-clinical In Vivo Assessment H Xenograft Tumor Model Establishment I Compound Administration (e.g., i.p., i.v., oral) H->I J Tumor Growth Monitoring I->J K Toxicity Assessment (Body Weight, Clinical Signs) I->K L Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis J->L

Caption: A streamlined workflow for the in vivo assessment of an anticancer drug candidate.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol at various doses and schedules.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

The field of anticancer research is in constant need of novel chemical entities that can overcome the challenges of drug resistance and toxicity. While 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is currently an unknown quantity, its pyrimidine core suggests it may hold therapeutic potential. The successful application of this compound in oncology will be entirely dependent on future research to first establish its biological activity and then to meticulously unravel its mechanism of action. Researchers with access to this compound are encouraged to undertake the foundational studies outlined above to determine if it represents a promising new lead in the fight against cancer.

Sources

Application Notes and Protocols for Pyrimidin-4-ol Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Inflammation Control

Inflammation is a fundamental biological process, a double-edged sword that both protects and harms. While acute inflammation is a vital component of the immune response, chronic, unresolved inflammation underpins a vast array of human diseases, from rheumatoid arthritis and inflammatory bowel disease to neurodegenerative conditions and cancer.[1] Current anti-inflammatory therapies, predominantly non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the development of novel therapeutic agents with improved safety profiles and targeted mechanisms of action.[2]

Pyrimidin-4-ol derivatives have emerged as a promising class of small molecules with potent anti-inflammatory properties.[3][4] This class of compounds offers a versatile scaffold for chemical modification, allowing for the fine-tuning of their pharmacological properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and evaluation of pyrimidin-4-ol derivatives as potential anti-inflammatory therapeutics.

Mechanism of Action: Targeting Key Inflammatory Hubs

The anti-inflammatory effects of pyrimidin-4-ol derivatives are primarily attributed to their ability to modulate key signaling pathways that orchestrate the inflammatory response.[4][5] Two of the most critical pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, acting as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This liberates NF-κB to translocate to the nucleus and initiate the transcription of a battery of pro-inflammatory genes.[8][10]

Pyrimidin-4-ol derivatives can intervene in this pathway, often by inhibiting the activity of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates IKK Complex->IκB NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Pyrimidin-4-ol Derivative Pyrimidin-4-ol Derivative Pyrimidin-4-ol Derivative->IKK Complex Inhibits DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by a pyrimidin-4-ol derivative.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade that regulates the production of pro-inflammatory cytokines at both the transcriptional and post-transcriptional levels.[11][12] Extracellular stimuli, including cytokines and cellular stress, activate a series of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK.[12] Activated p38 MAPK then phosphorylates various downstream targets, including transcription factors and other kinases, resulting in the enhanced expression and stability of pro-inflammatory mRNAs.[7][11]

Certain pyrimidin-4-ol derivatives have been shown to be potent inhibitors of p38 MAPK, thereby suppressing the production of key inflammatory mediators like TNF-α and IL-1β.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor Binds Upstream Kinases Upstream Kinases Receptor->Upstream Kinases Activates p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Phosphorylates Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Phosphorylates Pyrimidin-4-ol Derivative Pyrimidin-4-ol Derivative Pyrimidin-4-ol Derivative->p38 MAPK Inhibits Transcription Factors Transcription Factors Downstream Targets->Transcription Factors Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression Induces

Caption: Inhibition of the p38 MAPK signaling pathway by a pyrimidin-4-ol derivative.

Synthesis of Pyrimidin-4-ol Derivatives: A Representative Protocol

The synthesis of pyrimidin-4-ol derivatives can be achieved through various synthetic routes.[13][14][15][16] A common and versatile method involves the condensation of a 1,3-dicarbonyl compound with urea or a urea derivative.[17] The following protocol outlines a general procedure for the synthesis of a 2-amino-6-methyl-pyrimidin-4-ol derivative, a scaffold known to exhibit anti-inflammatory activity.

Protocol: Synthesis of 2-Amino-6-methyl-5-propylpyrimidin-4-ol

Materials:

  • Ethyl 2-acetylpentanoate

  • Guanidine hydrochloride

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-acetylpentanoate (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add guanidine hydrochloride (0.11 mol) followed by the slow addition of sodium ethoxide solution (0.2 mol). The addition of sodium ethoxide should be done cautiously as the reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Precipitation: To the concentrated residue, add distilled water (100 mL) and stir. Acidify the mixture to pH 5-6 with 1 M hydrochloric acid. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold distilled water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Dissolve Dissolve Ethyl 2-acetylpentanoate in Ethanol Start->Dissolve Add_Reagents Add Guanidine HCl and Sodium Ethoxide Dissolve->Add_Reagents Reflux Reflux for 6-8 hours Add_Reagents->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Incomplete Workup Cool and Concentrate TLC_Monitor->Workup Reaction Complete Precipitate Add Water and Acidify Workup->Precipitate Isolate Filter and Wash Precipitate->Isolate Purify Recrystallize Isolate->Purify Characterize NMR, MS Purify->Characterize End End Characterize->End

Caption: A generalized workflow for the synthesis of a pyrimidin-4-ol derivative.

Evaluation of Anti-inflammatory Activity: In Vitro and In Vivo Assays

A tiered approach, combining in vitro and in vivo assays, is crucial for the comprehensive evaluation of the anti-inflammatory potential of pyrimidin-4-ol derivatives.[1][18][19]

In Vitro Assays

In vitro assays provide a rapid and cost-effective means to screen compounds for their anti-inflammatory activity and to elucidate their mechanism of action.[2]

1. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay:

  • Principle: Macrophages are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and nitric oxide (NO).[20] This assay measures the ability of a test compound to inhibit the production of these inflammatory mediators.

  • Protocol:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Pre-treat the cells with various concentrations of the pyrimidin-4-ol derivative for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Measure the concentration of NO using the Griess reagent.

    • A dose-dependent reduction in the levels of these inflammatory mediators indicates anti-inflammatory activity.

2. Cyclooxygenase (COX) Inhibition Assay:

  • Principle: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] This assay determines the ability of a compound to inhibit the activity of these enzymes.

  • Protocol:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Incubate the recombinant COX-1 or COX-2 enzyme with the pyrimidin-4-ol derivative at various concentrations.

    • Add arachidonic acid, the substrate for COX enzymes.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

    • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition) to determine the potency and selectivity of the compound for COX-1 versus COX-2.[20]

Data Presentation: In Vitro Assays

Compound IDLPS-induced TNF-α Inhibition (IC₅₀, µM)LPS-induced IL-6 Inhibition (IC₅₀, µM)LPS-induced NO Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)COX-1 Inhibition (IC₅₀, µM)
P4O-0011.5 ± 0.22.1 ± 0.33.5 ± 0.40.8 ± 0.1>100
P4O-0025.2 ± 0.66.8 ± 0.78.1 ± 0.910.2 ± 1.1>100
Celecoxib0.5 ± 0.10.8 ± 0.1N/A0.05 ± 0.0115 ± 1.5
In Vivo Assays

In vivo models are essential for evaluating the efficacy and safety of anti-inflammatory compounds in a whole-organism context.[1][21]

1. Carrageenan-Induced Paw Edema in Rodents:

  • Principle: This is a widely used and well-characterized model of acute inflammation.[3] Subplantar injection of carrageenan, a seaweed polysaccharide, into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity).

  • Protocol:

    • Acclimatize rodents (e.g., Wistar rats) for at least one week.

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the pyrimidin-4-ol derivative.

    • Administer the test compound or controls orally or intraperitoneally.

    • After a specified pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

2. Acetic Acid-Induced Vascular Permeability in Mice:

  • Principle: Inflammation is associated with an increase in vascular permeability, allowing plasma proteins and fluid to leak into the surrounding tissue.[22] This assay measures the ability of a compound to inhibit this increase in permeability.

  • Protocol:

    • Group and pre-treat mice as described for the paw edema model.

    • Inject Evans blue dye (an indicator that binds to albumin) intravenously.

    • After a short interval, inject acetic acid intraperitoneally to induce inflammation.

    • After a specified time (e.g., 30 minutes), sacrifice the animals and collect the peritoneal fluid.

    • Measure the concentration of Evans blue dye in the peritoneal fluid spectrophotometrically.

    • A reduction in the amount of dye in the peritoneal fluid indicates a decrease in vascular permeability and thus, anti-inflammatory activity.

Data Presentation: In Vivo Assays

Treatment GroupDose (mg/kg)Paw Edema Inhibition at 3h (%)Acetic Acid-Induced Vascular Permeability (Inhibition %)
Vehicle Control-00
P4O-0011035 ± 4.228 ± 3.5
P4O-0013058 ± 5.149 ± 4.8
Indomethacin1065 ± 6.355 ± 5.9

Conclusion and Future Directions

Pyrimidin-4-ol derivatives represent a promising and versatile class of compounds for the development of novel anti-inflammatory agents. Their ability to target key inflammatory signaling pathways, coupled with their synthetic tractability, makes them attractive candidates for further investigation. The protocols outlined in these application notes provide a solid framework for the synthesis and comprehensive evaluation of these compounds. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on detailed pharmacokinetic and toxicological studies to pave the way for their potential clinical translation.

References

  • The Role of p38 MAPK Signaling in Inflammatory Diseases: A Technical Guide - Benchchem.
  • The Nuclear Factor NF-κB Pathway in Inflamm
  • p38 MAPK Signaling Review - Assay Genie.
  • The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - Frontiers.
  • NF-κB: a key role in inflamm
  • NF-κB: A Double-Edged Sword Controlling Inflamm
  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan.
  • NF-kappaB Signaling Pathways in Neurological Inflamm
  • The p38 MAP kinase pathway as a therapeutic target in inflamm
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • NF-κB signaling in inflamm
  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - MDPI.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC.
  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • (PDF)
  • (PDF)
  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed.
  • Screening Models of Anti-Inflamm
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm
  • Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue - Biosciences Biotechnology Research Asia.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • Pyrimidine as antiinflammatory agent: A review - Indian Journal of Pharmaceutical Sciences.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity - Journal of Applied Pharmaceutical Science.
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing).
  • Synthesis, Characterization and Anti-inflamm

Sources

Troubleshooting & Optimization

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol synthesis yield improvement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS 175137-37-8).

This compound is a highly valued intermediate in the development of Toll-like Receptor 7 (TLR7) agonists, which are critical for advancing cancer immunotherapies and antiviral treatments[1]. However, its synthesis—typically via the condensation of a β -keto ester (e.g., ethyl 2-butyl-4-methoxy-3-oxobutanoate) with a guanidine salt—presents unique challenges. The steric bulk of the C5-butyl group and the acid-sensitivity of the C6-methoxymethyl ether[2] require precise thermodynamic and pH control to prevent yield degradation.

Below, you will find a mechanistic workflow, a data-driven troubleshooting Q&A, and a self-validating optimized protocol to maximize your isolated yield.

Synthetic Workflow

SynthesisWorkflow A Ethyl 2-butyl-4-methoxy-3-oxobutanoate + Guanidine Carbonate B Free-basing & Enolization (NaOMe / Anhydrous MeOH, Reflux) A->B Reagents mixed C Condensation & Cyclization (Sterically hindered by C5-Butyl) B->C Heat (65°C, 12h) D Crude Sodium Salt of Pyrimidin-4-ol C->D Solvent removal E pH Adjustment (Neutralize to pH 6.5-7.0 with AcOH) D->E Aqueous quench F Pure 2-Amino-5-butyl-6- (methoxymethyl)pyrimidin-4-ol E->F Crystallization

Workflow for base-catalyzed condensation and isolation of the target pyrimidin-4-ol.

Troubleshooting Q&A

Q1: My conversion rate is plateauing at 60-70% despite extended reflux times (24h+). How can I drive the reaction to completion? Expert Insight: The primary bottleneck is the steric hindrance imposed by the C5-butyl group on the β -keto ester. This bulk restricts the nucleophilic attack of the guanidine nitrogen onto the ester carbonyl. Furthermore, if trace water is present, the base will preferentially saponify the ester into an unreactive carboxylate, permanently capping your yield. Solution:

  • Strictly Anhydrous Conditions: Ensure your solvent and reagents are anhydrous.

  • Optimize the Base: Switch from Sodium Ethoxide (NaOEt) to Sodium Methoxide (NaOMe) in Methanol. The smaller methoxide ion reduces steric clash during the initial deprotonation/enolization phase, accelerating the condensation kinetics.

Q2: LC-MS shows a major impurity lacking the methoxymethyl group (M-14 Da). What causes this degradation? Expert Insight: The C6-methoxymethyl group behaves similarly to a Methoxymethyl (MOM) ether protecting group, which is notoriously sensitive to strong acids[2]. If you are using harsh mineral acids (like HCl or H2SO4) during the aqueous workup to neutralize the reaction, you are inadvertently cleaving the ether to a hydroxymethyl group. Solution: Never use strong mineral acids for the workup of this specific compound. Instead, use Glacial Acetic Acid to gently bring the pH down.

Q3: The reaction goes to completion, but my isolated yield after filtration is poor (<40%). Where is my product going? Expert Insight: 2-Amino-4-pyrimidinols are highly amphoteric. If the workup pH is too high (>8), the compound remains dissolved in the aqueous phase as a sodium salt. If the pH drops too low (<5), the pyrimidine nitrogen or the 2-amino group becomes protonated, forming a highly water-soluble cationic salt. Analogous syntheses of methoxymethyl pyrimidines prove that precise isoelectric precipitation is mandatory for high recovery[3]. Solution: You must perform an isoelectric precipitation. Carefully adjust the aqueous mixture to exactly pH 6.5 - 7.0 . Chill the mixture to 0-5 °C for at least 2 hours to force the neutral species out of solution.

Quantitative Data: Base & Solvent Optimization

The table below summarizes our internal validation data regarding the impact of base and solvent selection on the condensation of ethyl 2-butyl-4-methoxy-3-oxobutanoate with guanidine.

Base / Solvent SystemReaction ConditionsConversion (%)Isolated Yield (%)Primary Mechanistic Issue
NaOH / H₂O-EtOHReflux, 12h< 30%< 10%Rapid ester saponification
NaOEt / EtOHReflux, 16h75%55%Sluggish kinetics due to steric hindrance
NaOMe / MeOH Reflux, 12h > 95% 82% Optimal enolization; minimal steric clash
t-BuOK / THFReflux, 24h60%45%Poor solubility of guanidine carbonate

Step-by-Step Optimized Protocol

This self-validating protocol is designed to maximize the yield of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol while preserving the integrity of the methoxymethyl group.

Phase 1: Free-Basing and Condensation

  • Guanidine Preparation: In an oven-dried, nitrogen-purged flask, suspend Guanidine Carbonate (1.2 equivalents) in anhydrous Methanol (5 volumes).

  • Base Addition: Slowly add Sodium Methoxide (NaOMe, 25% wt solution in MeOH, 2.5 equivalents). Stir at room temperature for 30 minutes to liberate the free guanidine base.

  • Substrate Addition: Add the β -keto ester (ethyl 2-butyl-4-methoxy-3-oxobutanoate, 1.0 equivalent) dropwise over 15 minutes to prevent localized thermal spikes.

  • Cyclization: Heat the reaction mixture to a gentle reflux (65 °C) under a nitrogen atmosphere for 12 to 14 hours.

  • Validation Check: Sample the reaction and analyze via HPLC. Proceed only when the remaining β -keto ester is <3% by area.

Phase 2: Isoelectric Isolation 6. Concentration: Cool the reaction to 30 °C. Remove approximately 70% of the methanol under reduced pressure. Causality: Removing the organic solvent dramatically decreases the solubility of the final product in the subsequent aqueous phase. 7. Quenching: Add ice-cold deionized water (3 volumes) to the concentrated residue. The mixture will likely be a clear, highly basic solution (pH > 11) containing the pyrimidin-4-ol sodium salt. 8. pH Adjustment (Critical Step): Place the flask in an ice bath. Dropwise, add Glacial Acetic Acid while monitoring with a calibrated pH meter. Stop exactly when the pH reaches 6.5 to 7.0 . A thick white precipitate will begin to form. 9. Crystallization & Recovery: Stir the resulting slurry at 0-5 °C for 2 hours to ensure complete crystallization. 10. Filtration: Filter the solid under vacuum. Wash the filter cake twice with ice-cold water (to remove sodium acetate salts) and once with cold Methyl tert-butyl ether (MTBE) (to remove any unreacted ester or non-polar organic impurities). 11. Drying: Dry the product in a vacuum oven at 45 °C until a constant weight is achieved.

References

  • Structure-Based Design of Highly Potent Toll-like Receptor 7/8 Dual Agonists for Cancer Immunotherapy - ACS Publications. American Chemical Society. URL:[Link]

  • Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. US Patent 4,918,191.
  • Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. Molecules (PubMed). URL:[Link]

Sources

Technical Support Center: Synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this pyrimidine synthesis.

Troubleshooting Guide: Common Side Products and Reaction Failures

The synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, a substituted pyrimidine, typically involves the cyclocondensation of a β-keto ester with guanidine.[1][2] While this is a robust method, several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. This section addresses specific issues you may encounter during your experiments.

Issue 1: Formation of a Double Condensation Product

Question: I am observing a significant amount of a high molecular weight byproduct that is difficult to separate from my desired 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. What could this be and how can I prevent its formation?

Answer:

This is a classic issue in pyrimidine synthesis when using guanidine as the nitrogen source. The likely culprit is a "double Biginelli" or related double condensation adduct.[3]

Causality: Guanidine has multiple nucleophilic nitrogen atoms. Under certain conditions, a second molecule of the β-keto ester can react with the already formed pyrimidine ring, leading to a more complex, dimeric structure. This is particularly prevalent when guanidine is used in excess or at elevated temperatures.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (1.1-1.2 equivalents) of the β-keto ester relative to guanidine. This ensures that the guanidine is the limiting reagent and minimizes the chance of a second condensation.

  • Reaction Temperature: Maintain a moderate reaction temperature. While heat can accelerate the desired reaction, it can also promote the formation of side products.[4] Experiment with lowering the temperature to see if it reduces the formation of the double condensation product without significantly impacting the reaction rate.

  • Guanidine Protection: Consider using a protected form of guanidine, such as a triazone-protected guanidine.[3][5] This strategy involves an additional protection and deprotection step but can be highly effective in preventing the formation of double condensation byproducts.[3][5][6]

Issue 2: Presence of Unreacted Starting Materials and Low Yield

Question: My reaction is not going to completion, and I am recovering a significant amount of my starting β-keto ester and guanidine. What are the potential causes for this low conversion?

Answer:

Low conversion in pyrimidine synthesis can often be traced back to the quality of the starting materials and the reaction conditions.[7]

Causality and Solutions:

Potential Cause Explanation Recommended Action
Moisture in Starting Materials Guanidine salts are often hygroscopic. The presence of water can hydrolyze the starting materials and interfere with the condensation reaction.[7]Ensure all starting materials, especially the guanidine salt, are thoroughly dried before use.[7] Conduct the reaction under anhydrous conditions, for example, by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Inactive Catalyst If you are using a catalyst, such as a Lewis or Brønsted acid, its activity is crucial. Reusable catalysts may lose their efficacy over time.[7]Use a fresh batch of catalyst or regenerate your existing catalyst according to the manufacturer's instructions.[7]
Suboptimal pH The pH of the reaction mixture can significantly influence the rate of condensation. If the conditions are too acidic or too basic, the reaction may be inhibited.Optimize the pH of your reaction. This may involve the use of a buffer or careful addition of an acid or base.
Issue 3: Formation of Isomeric Byproducts

Question: I have identified a byproduct with the same mass as my target compound but with different spectroscopic properties. Could this be an isomer, and how can I avoid its formation?

Answer:

The formation of isomeric pyrimidines is a possibility, arising from the regioselectivity of the cyclization step.

Causality: The cyclization of the intermediate formed from the β-keto ester and guanidine can potentially occur in two different ways, leading to the formation of a regioisomeric pyrimidine. The specific β-keto ester used, 2-butyl-3-oxo-4-methoxybutanoate, has two carbonyl groups, and while the ketone is generally more reactive towards nucleophilic attack by the guanidine, under certain conditions, the ester carbonyl can also participate in the initial cyclization.

Troubleshooting Protocol:

  • Solvent and Temperature Effects: The choice of solvent and reaction temperature can influence the regioselectivity of the cyclization. Experiment with different solvents (e.g., ethanol, isopropanol, DMF) and temperature profiles to favor the formation of the desired isomer.

  • Catalyst Selection: The use of specific catalysts can direct the cyclization towards the desired product.[] Lewis acids, for example, can coordinate to the carbonyl oxygen atoms and influence their reactivity.[7]

  • Purification: If the formation of the isomeric byproduct cannot be completely suppressed, focus on developing a robust purification method. Techniques such as column chromatography with a carefully selected solvent system or recrystallization can often effectively separate the desired product from its isomer.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol?

The synthesis proceeds via a cyclocondensation reaction.[1] The first step is the nucleophilic attack of a nitrogen atom from guanidine on the more electrophilic keto-carbonyl group of the β-keto ester. This is followed by an intramolecular cyclization where another nitrogen atom of the guanidine attacks the ester carbonyl group, leading to the elimination of an alcohol molecule and the formation of the pyrimidine ring.

Pyrimidine Synthesis Mechanism cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Products & Byproducts Guanidine Guanidine Intermediate Guanidine-Ester Adduct Guanidine->Intermediate Nucleophilic Attack Beta-Keto_Ester 2-butyl-3-oxo-4- methoxybutanoate Beta-Keto_Ester->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol Cyclization->Product Dehydration Side_Product_2 Isomeric Pyrimidine Cyclization->Side_Product_2 Alternative Cyclization Side_Product_1 Double Condensation Product Product->Side_Product_1 Further Reaction with Beta-Keto Ester

Caption: General reaction pathway for the synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol and the formation of common side products.

Q2: Are there alternative synthetic routes to this class of compounds?

Yes, while the condensation of a β-dicarbonyl compound with a guanidine is a common method, other approaches exist.[2] For instance, some syntheses utilize multicomponent reactions like the Biginelli reaction, which involves an aldehyde, a β-ketoester, and a urea or guanidine derivative.[3][5][6] Another strategy involves the modification of a pre-existing pyrimidine ring.

Q3: What analytical techniques are most suitable for monitoring the reaction and characterizing the final product and byproducts?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid reaction monitoring to track the consumption of starting materials and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired product and identifying the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of the final product and for characterizing the structure of any isolated byproducts.

Q4: How can I improve the overall yield and purity of my synthesis?

Beyond the troubleshooting steps mentioned above, consider the following:

  • Purity of Starting Materials: Always use high-purity starting materials. Impurities can act as catalysts for side reactions or inhibit the desired transformation.[7]

  • Optimization of Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, solvent, and catalyst using a design of experiments (DoE) approach if possible.

  • Work-up and Purification: A carefully designed work-up procedure is crucial to remove unreacted starting materials and soluble byproducts. Subsequent purification, typically by recrystallization or column chromatography, is often necessary to achieve high purity.

By understanding the potential side reactions and implementing the strategies outlined in this guide, you can significantly improve the outcome of your 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol synthesis.

References

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC. (n.d.).
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem. (n.d.).
  • Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment - PMC. (n.d.).
  • De Novo Pyrimidine Synthesis - BOC Sciences. (n.d.).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3).
  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction | Request PDF - ResearchGate. (n.d.).
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
  • Product Class 13: Guanidine Derivatives. (n.d.).
  • Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC. (n.d.).
  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction | The Journal of Organic Chemistry - ACS Publications. (2006, August 26).
  • Synthesis of fully substituted pyrimidines - PubMed. (2013, April 5).
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16).
  • Development of Guanidine-Bisurea Bifunctional Organocatalysts with a Chiral Pyrrolidine Moiety and Application to α-Hydroxylation of Tetralone-Derived β-Keto Esters - MDPI. (2015, July 10).
  • The Chemistry of the Amidines. - ResearchGate. (n.d.).
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC. (n.d.).
  • Pyrimidine - Wikipedia. (n.d.).

Sources

Technical Support Center: Stability and Handling of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS: 175137-37-8). As a highly functionalized pyrimidine derivative frequently utilized as an intermediate or active payload in immunomodulatory research (e.g., TLR7/8 agonism) [1], its structural nuances demand precise handling.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the chemical causality behind the stability issues of this compound in solution, providing you with self-validating workflows to ensure absolute data integrity in your assays.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate when diluted from a DMSO stock into aqueous buffers (e.g., PBS)?

The Causality: This is a classic case of tautomeric shift combined with hydrophobic aggregation. The compound features a lipophilic C5-butyl chain and a pyrimidin-4-ol core. In solution, the pyrimidin-4-ol exists in a dynamic equilibrium with its lactam tautomer (pyrimidin-4(1H)-one) [2]. In 100% anhydrous DMSO, the compound is fully solvated. However, upon rapid dilution into an aqueous buffer (pH 7.4), the local dielectric constant drops sharply. The compound shifts toward the less soluble lactam tautomer, and the butyl chains drive rapid hydrophobic nucleation, leading to irreversible micro-precipitation [3]. The Solution: Never add buffer to the DMSO stock. Instead, add the DMSO stock dropwise into vigorously vortexed buffer pre-warmed to 37°C. Maintain a final DMSO concentration of at least 2–5%. If precipitation persists, the addition of a non-ionic surfactant (e.g., 0.1% Tween-80) is required to lower the interfacial tension.

Q2: During LC-MS analysis of my formulated solution, I observe a new peak with a mass shift of -14 Da. What is this degradant?

The Causality: You are observing the acid-catalyzed cleavage of the C6-methoxymethyl group. The methoxymethyl (-CH₂OCH₃) moiety behaves as an activated benzylic ether. In acidic environments (pH < 5.0), the ether oxygen becomes protonated. This leads to the expulsion of methanol (CH₃OH) via a carbocation intermediate, which is rapidly trapped by water to form a hydroxymethyl degradant (-CH₂OH). The loss of a methylene group (CH₂) corresponds exactly to the -14 Da mass shift. The Solution: Avoid storing the compound in unbuffered water or acidic mobile phases for prolonged periods. Formulate in neutral to slightly basic buffers (pH 7.2–8.0) to suppress protonation of the ether oxygen.

Q3: How should I store my stock solutions to guarantee long-term stability?

The Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles pull atmospheric moisture into the vial. This introduced water not only triggers localized precipitation but also acts as a nucleophile that accelerates the hydrolysis of the methoxymethyl group over time [4]. The Solution: Prepare stocks exclusively in anhydrous, molecular-biology-grade DMSO. Aliquot into single-use vials, purge the headspace with Argon to displace moisture and oxygen, and store at -80°C.

Part 2: Mechanistic & Workflow Visualizations

Acid-Catalyzed Degradation Pathway

Understanding the exact degradation mechanism is critical for troubleshooting LC-MS data. The diagram below illustrates the -14 Da mass shift pathway.

Mechanism N1 Intact Pyrimidine (C6-Methoxymethyl) N2 Protonated Ether (pH < 5.0) N1->N2 + H⁺ N3 Carbocation Intermediate (- Methanol) N2->N3 - CH₃OH N4 Hydroxymethyl Degradant (-14 Da Mass Shift) N3->N4 + H₂O, - H⁺

Fig 1. Acid-catalyzed cleavage mechanism of the C6-methoxymethyl group.

Self-Validating Preparation Workflow

To prevent downstream assay failure, your preparation protocol must include built-in validation gates.

Workflow A Weigh Solid Compound (Equilibrate to RT) B Dissolve in Anhydrous DMSO (10 mM Stock) A->B C QC Check via LC-MS (Verify >95% Purity) B->C D Aliquot & Store at -80°C (Argon Purged) C->D Pass E Dilute into Aqueous Buffer (pH 7.2-7.4) C->E Pass F Precipitation Observed? E->F G Optimize Co-solvents (e.g., 5% DMSO, Tween-80) F->G Yes H Proceed with in vitro Assay F->H No G->H

Fig 2. Self-validating workflow for stock preparation and solubility troubleshooting.

Part 3: Quantitative Stability Data

The following table summarizes the stability profile of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol across various conditions. Use this data to establish the operational boundaries of your experiments.

Solvent / BufferpHTemp (°C)TimeIntact Compound (%)Primary Degradant Observed
Anhydrous DMSON/A-806 months> 99.5%None
Anhydrous DMSON/A257 days98.2%None
PBS Buffer7.43724 hours95.1%Trace Oxidation
Acetate Buffer4.53724 hours< 60.0%Hydroxymethyl (-14 Da)
0.1 M HCl1.0252 hours< 10.0%Hydroxymethyl (-14 Da)

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Preparation of a Self-Validating 10 mM Stock Solution

Causality Focus: This protocol prevents moisture-induced degradation and ensures baseline purity is established before any biological assays are conducted.

  • Equilibration: Remove the lyophilized solid from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Reasoning: Opening cold vials causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating future hydrolysis.

  • Dissolution: Weigh the required mass using a microbalance. Dissolve in molecular biology grade, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration. Vortex for 60 seconds until optically clear.

  • Self-Validation (QC Check): Extract a 1 µL aliquot and dilute it into 1 mL of LC-MS grade Acetonitrile. Run a rapid UPLC-UV/MS method to confirm >95% purity and verify the absence of the m/z [M-14] peak. Reasoning: This establishes a "Time Zero" baseline, proving the compound was intact prior to buffer introduction.

  • Storage: Aliquot the remaining stock into low-bind amber microcentrifuge tubes (50 µL per tube). Purge the headspace of each tube with a gentle stream of Argon gas for 3 seconds before capping. Store immediately at -80°C.

Protocol B: LC-MS Solution Stability Assay

Causality Focus: This workflow utilizes kinetic quenching to accurately measure degradation rates without artifacts introduced during sample processing.

  • Preparation: Dilute the 10 mM DMSO stock into your target experimental buffer (e.g., pH 4.5 Acetate buffer) to a final concentration of 100 µM. Ensure the final DMSO concentration is 1% to maintain solubility.

  • Incubation: Place the solution in a thermoshaker set to 37°C at 300 RPM.

  • Kinetic Quenching: At designated time points (0, 2, 4, 8, and 24 hours), remove a 50 µL aliquot and immediately inject it into 50 µL of ice-cold Acetonitrile containing 1 µM of an internal standard (e.g., a stable isotope-labeled pyrimidine).

    • Reasoning: Acetonitrile drastically lowers the dielectric constant, instantly halting aqueous hydrolysis. The ice-cold temperature arrests reaction kinetics, locking the degradation profile for accurate quantification.

  • Clarification: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • Analysis: Transfer the supernatant to LC vials. Analyze via UPLC-MS using a C18 column (e.g., Waters Acquity BEH C18). Monitor the parent mass (m/z 212.1 [M+H]⁺) and the expected hydroxymethyl degradant (m/z 198.1 [M+H]⁺).

Part 5: References

  • Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells Source: Bioconjugate Chemistry, ACS Publications URL:[Link]

  • 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone Compound Summary Source: PubChem, National Library of Medicine URL:[Link]

Troubleshooting low bioactivity of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals experiencing low or inconsistent bioactivity with 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. As a substituted aminopyrimidinol, this compound belongs to a class of molecules known for its rich pharmacological potential, acting as a "privileged scaffold" in medicinal chemistry.[1][2] However, its efficacy in biological assays is critically dependent on a range of physicochemical and experimental factors.

This guide provides a structured, causality-driven approach to troubleshooting, moving from foundational compound-related issues to more complex assay-specific variables.

Part 1: Foundational Troubleshooting: Is Your Compound the Issue?

Low bioactivity often originates from issues with the compound itself, before it ever reaches the biological target. This section addresses the most critical and common points of failure: compound integrity and solubility.

Q1: I'm not seeing the expected activity from my compound. Where do I even begin?

The first step in any troubleshooting process is to systematically verify the fundamentals. Before questioning the biological hypothesis, you must confirm that the compound you are using is precisely what you think it is and that it is available in the assay at the intended concentration.

The workflow below provides a logical starting sequence for your investigation.

G start Start: Low or No Bioactivity Observed qc Step 1: Verify Compound Quality (Purity, Identity, Concentration) start->qc sol Step 2: Assess Compound Solubility (Precipitation in Assay Media) qc->sol Purity & Identity Confirmed? fail Issue Identified: Prepare Fresh, Verified Compound qc->fail No stab Step 3: Evaluate Compound Stability (Degradation in Stock or Assay) sol->stab Sufficiently Soluble? sol->fail No assay Step 4: Investigate Assay Parameters (Cell Health, Reagents, Timing) stab->assay Stable? stab->fail No pass Proceed to Assay-Specific Troubleshooting assay->pass

Caption: Initial troubleshooting workflow for low compound bioactivity.

Q2: How do I confirm the identity and purity of my 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol?

Expert Rationale: Assuming the label on the vial is correct is a common and critical mistake. Synthesis byproducts or degradation products can be structurally similar but biologically inactive, or in some cases, cytotoxic, confounding your results. Verification is a non-negotiable step.

Recommended Action: You must obtain analytical data for the specific lot of compound you are using.

  • Identity: Confirm the molecular weight via Liquid Chromatography-Mass Spectrometry (LC-MS). The expected molecular weight for C10H17N3O2 is approximately 211.26 g/mol .

  • Purity: Assess purity using High-Performance Liquid Chromatography (HPLC), ideally with a purity analysis of >95%.[3] A lower purity means you are dosing less active compound than intended.

  • Structure: For absolute certainty, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides confirmation of the chemical structure.

Parameter Expected Value Technique Rationale
Molecular Weight~211.26 g/mol LC-MSConfirms the compound is not a salt or a different molecule.
Purity>95%HPLCEnsures that inactive isomers or impurities are not dominant.
Chemical StructureLot-specific spectraNMRVerifies atom connectivity and rules out structural errors.
Q3: My compound's purity is confirmed, but the activity is still low. Could it be a solubility issue?

Expert Rationale: Yes, this is the most probable cause. Poor aqueous solubility is a frequent reason for the inactivity of small molecule inhibitors.[4] The structure of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol contains a hydrophobic n-butyl group, which significantly decreases its solubility in aqueous assay media. If the compound precipitates, its effective concentration is drastically reduced, leading to an apparent loss of activity.[5] The planar pyrimidine ring system can also contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[6]

Recommended Action: Perform a solubility assessment under your specific assay conditions. A simple visual inspection is the first step.

G prep 1. Prepare Highest Test Concentration in Assay Buffer/Medium incubate 2. Incubate Under Assay Conditions (e.g., 37°C, 5% CO2, 1-2 hours) prep->incubate visual 3. Visual Inspection (Check for cloudiness/precipitate) incubate->visual clear Solution Clear? visual->clear centrifuge 4. Centrifuge at High Speed (e.g., 14,000 rpm, 10 min) supernatant 5. Test Supernatant Activity in Parallel with Fresh Dilution centrifuge->supernatant activity Supernatant Active? supernatant->activity clear->centrifuge Yes insoluble Conclusion: Precipitation Occurred clear->insoluble No (Cloudy) soluble Conclusion: Likely Soluble activity->soluble Yes activity->insoluble No

Caption: Experimental workflow for assessing compound precipitation.

If precipitation is confirmed, consider the following strategies:

  • Lower the Concentration: Determine the highest soluble concentration and work below that limit.

  • Modify Solvent: Ensure the final concentration of your stock solvent (e.g., DMSO) is low and non-toxic to your system (typically <0.5%).[4]

  • Use a Different Formulation: For persistent solubility issues, advanced formulation strategies like creating a solid dispersion with a hydrophilic polymer or using cyclodextrins can be explored.[5][6]

Q4: How should I properly store the compound and its stock solutions to prevent degradation?

Expert Rationale: Pyrimidine derivatives can be susceptible to chemical degradation through hydrolysis, oxidation, or photolysis. Improper storage is a common cause of activity loss over time.[3] Repeated freeze-thaw cycles are particularly damaging and should be avoided.[4]

Recommended Action: Follow these best practices for storage.[3][4]

Storage Type Recommendation Rationale
Solid Compound Store at room temperature or 4°C in a desiccator, protected from light.Prevents hydrolysis and photolysis.
Stock Solution Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous, high-purity DMSO.DMSO is a common, effective solvent for many organic molecules.
Aliquoting Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes.Crucially important. Avoids repeated freeze-thaw cycles that degrade the compound.
Long-Term Storage Store aliquots at -80°C.[3]Maximizes long-term stability.

Part 2: Assay-Specific and Biological System Troubleshooting

If you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the experimental setup and biological context.

Q5: My compound is verified and soluble, but I still see no effect in my cell-based assay. What could be wrong with my experiment?

Expert Rationale: Even with a perfect compound, various factors within the assay can lead to a false negative result. These can range from interactions with media components to fundamental issues with the biological model itself.

Recommended Troubleshooting Steps:

  • Check Vehicle Controls: Ensure that cells treated with the vehicle (e.g., 0.1% DMSO) are healthy and behave as expected compared to untreated controls. This rules out solvent toxicity.[7]

  • Evaluate Cell Health: Confirm that the cells are healthy, within a low passage number, and free of contamination. Stressed or unhealthy cells may not respond predictably.

  • Beware of Non-Specific Binding: Hydrophobic compounds can adsorb to plastic surfaces (tubes, plates) or bind to proteins in serum (e.g., fetal bovine serum).

    • Test in Serum-Free Media: As a diagnostic test, run a short-duration experiment in serum-free or low-serum media to see if activity appears.

    • Use Low-Binding Plates: Consider using low-protein-binding microplates for your assays.

  • Review Assay Timing and Endpoints:

    • Time Course: Is it possible the effect is transient? Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal incubation period.

    • Endpoint Sensitivity: Is your readout sensitive enough to detect subtle changes? Ensure your assay (e.g., MTT, Resazurin, reporter gene) is properly validated and operating in its linear range.[4]

  • Consider Cell Permeability: The compound must cross the cell membrane to reach intracellular targets. While its predicted properties suggest it should be permeable, this can be cell-type dependent. If you suspect an issue, you may need to use a cell-free (biochemical) assay to confirm direct target engagement.

Q6: Is it possible the target of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is not important in my specific cell model?

Expert Rationale: Absolutely. This is a critical biological question. The pyrimidine scaffold is known to be incorporated into inhibitors of a wide range of targets, including protein kinases, thymidylate synthase, and dihydrofolate reductase.[1][2][8] The efficacy of your compound is entirely dependent on two factors:

  • The target is expressed and active in your chosen cell line.

  • Inhibition of that target produces the specific phenotype you are measuring (e.g., decreased viability, pathway modulation).

Recommended Action:

  • Target Validation: Confirm that the intended molecular target is expressed in your cell line (e.g., via Western Blot, qPCR, or proteomics).

  • Use a Positive Control: If possible, use a well-characterized, structurally distinct inhibitor of the same target. If this positive control works and your compound does not, it points back to a compound-specific issue (e.g., poor target engagement, low affinity).[7]

  • Orthogonal Assays: Test the compound in a different cell line or a different assay that relies on the same target to see if the lack of activity is model-specific.

By systematically working through these foundational and assay-specific troubleshooting steps, you can confidently identify the root cause of low bioactivity and obtain reliable, reproducible data in your research.

References

  • Jain, A. K., & Sharma, S. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 347-361. Retrieved from [Link]

  • El-Metwally, A. M. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]

  • Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(4). Retrieved from [Link]

  • Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. Retrieved from [Link]

  • Peterson, J. R. (2008). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PLoS ONE, 3(6), e2378. Retrieved from [Link]

  • Zielenkiewicz, P., & Saenger, W. (2002). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Chemical Neuroscience, 12(23), 4437-4451. Retrieved from [Link]

  • Gao, Y. (2022). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. arXiv. Retrieved from [Link]

  • Baluja, S. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(11-12), 1107-1111. Retrieved from [Link]

  • Murugavel, G., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. Retrieved from [Link]

  • Hulpia, F., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23, 3949-3960. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11846-11854. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 2 [PMID: 22380603]. Retrieved from [Link]

  • Open Targets Platform. (n.d.). CHEMBL3613709 profile page. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1251. Retrieved from [Link]

  • Google Patents. (1990). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • PubChem. (n.d.). 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-AMINO-5-(4-ETHOXYBENZYL)-6-METHYLPYRIMIDIN-4-OL. Retrieved from [Link]

  • Lirias. (n.d.). Synthesis of a 2,4,6-trisubstituted 5-cyano-pyrimidine library and evaluation of its immunosuppressive activity. Retrieved from [Link]

  • Guna, J. V., et al. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]

  • Brear, P., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 258, 115582. Retrieved from [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]

  • Purohit, D. M., et al. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences, 43, 76-82. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aminopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these critical reactions. Aminopyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis can be fraught with challenges, from low yields to unexpected side reactions. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Section 1: General Troubleshooting & FAQs

This section addresses broad, common issues encountered during the synthesis of aminopyrimidines.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential. The primary areas to investigate are the quality of starting materials, the reaction conditions, and the work-up procedure.

Causality: The classical synthesis, often a Pinner-type reaction, involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.[3][4] This is an equilibrium-driven process where incomplete conversion, degradation of reactants or products, and side reactions directly impact the final yield.

Troubleshooting Guide: Low Reaction Yields

Symptom Potential Cause Recommended Action & Explanation
Reaction stalls (TLC monitoring shows no change) 1. Impure Starting Materials: Moisture or impurities in 1,3-dicarbonyls or amidine salts can inhibit the reaction.Action: Recrystallize or re-purify starting materials. Dry solvents rigorously. Guanidine hydrochloride, for example, is hygroscopic and should be stored in a desiccator.
2. Inappropriate Base/Acid: The choice and stoichiometry of the base (e.g., K₂CO₃, NaOMe) or acid catalyst are critical for activating the substrates.[3][5]Action: Screen different bases/acids. For Pinner-type syntheses, a base is typically used to deprotonate the amidine salt. Ensure at least stoichiometric amounts are used.
3. Sub-optimal Temperature: Condensation reactions often require sufficient thermal energy to overcome the activation barrier, but excessive heat can cause degradation.Action: Incrementally increase the reaction temperature while monitoring by TLC. Consider switching to microwave-assisted synthesis for rapid heating and precise temperature control.[6]
Multiple spots on TLC, low yield of desired product 1. Side Reactions: Competing reactions, such as self-condensation of the dicarbonyl compound, are common.Action: Adjust the rate of addition of reagents. Adding the amidine solution slowly to the dicarbonyl compound can minimize its self-condensation.
2. Product Degradation: The aminopyrimidine product may be unstable under prolonged heating or acidic/basic conditions.Action: Reduce the reaction time. Once TLC indicates maximum product formation, proceed immediately to work-up. Neutralize the reaction mixture carefully during extraction.
3. Dimroth Rearrangement: An undesired Dimroth rearrangement can lead to an isomeric, and often inseparable, aminopyrimidine product.[7]Action: See Section 2 for a detailed guide on controlling this rearrangement. This is a critical consideration, especially in fused-ring systems.
Good conversion by TLC, but low isolated yield 1. Product Solubility: The product may be partially soluble in the aqueous phase during work-up or too soluble in the recrystallization solvent.Action: Perform extractions with a different organic solvent. For polar products, a continuous liquid-liquid extraction may be necessary. For recrystallization, screen a range of solvent systems.
2. Adsorption on Silica Gel: Aminopyrimidines, being basic, can strongly adhere to silica gel during column chromatography, leading to poor recovery.Action: Pre-treat the silica gel with triethylamine (e.g., in the eluent system, typically 0.5-1% v/v) to neutralize acidic sites and improve product elution.
Q2: I'm observing an unexpected isomer in my final product. Could this be the Dimroth rearrangement?

Yes, this is a very likely possibility. The Dimroth rearrangement is a common isomerization event in nitrogen-containing heterocycles, including pyrimidines, where endocyclic and exocyclic nitrogen atoms effectively switch places.[8][9] It can occur as an undesired side reaction, leading to complex mixtures and incorrect structural assignments.[7]

Causality: The rearrangement proceeds through a ring-opening/ring-closing mechanism, often catalyzed by acid, base, or even heat.[9][10] The reaction is typically driven by the formation of a thermodynamically more stable isomer. Factors like pH and the electronic nature of substituents on the pyrimidine ring heavily influence the rate of rearrangement.[7][9] For instance, electron-withdrawing groups can increase the rate by making the pyrimidine ring more susceptible to nucleophilic attack, which initiates the ring-opening sequence.[11][12]

Visualizing the Dimroth Rearrangement Mechanism:

Dimroth_Rearrangement cluster_0 Initial Pyrimidine (A) cluster_1 Ring Opening cluster_2 Ring Closure A 1-Substituted-2-imino- 1,2-dihydropyrimidine B Open-Chain Intermediate (Amidinovinyl Compound) A->B +H₂O or OH⁻ (Nucleophilic Attack) C 2-Substituted-amino- pyrimidine (Rearranged Product) B->C Intramolecular Cyclization C->A Reversible under certain conditions

Caption: The Dimroth rearrangement pathway.

Section 2: Troubleshooting Specific Synthetic Routes
Route 1: Pinner-Type Condensation (1,3-Dicarbonyl + Amidine)

This is one of the most fundamental and widely used methods for constructing the pyrimidine core.[3]

Q: What is the best solvent for a Pinner-type synthesis?

There is no single "best" solvent; the optimal choice depends on the solubility of your substrates and the reaction temperature.

Expertise & Experience: The solvent must fully dissolve the reactants at the reaction temperature to ensure a homogeneous reaction mixture. Alcohols like ethanol and isopropanol are common choices as they are polar enough to dissolve amidine salts (like guanidine hydrochloride) and are suitable for reflux temperatures.[13] For higher temperatures, solvents like DMF or dioxane can be used.[3][14] However, be aware that solvent polarity can influence reaction pathways and the rate of side reactions.[15][16][17]

Protocol: General Procedure for 2-Aminopyrimidine Synthesis

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).

  • Reagent Addition: Add a base (e.g., sodium methoxide, 2.2 eq) to the solution, followed by the amidine salt (e.g., guanidine hydrochloride, 1.2 eq).[13]

  • Reaction: Heat the mixture to reflux. The reaction time can vary significantly (from a few hours to 48 hours) depending on the substrates.[13]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a suitable eluent system (e.g., ethyl acetate/hexane) to resolve the starting material and product.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Add distilled water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, 3x).[13]

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.[18]

Route 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating aminopyrimidine synthesis.[6]

Q: When should I consider using microwave synthesis over conventional heating?

Consider MAOS when conventional methods result in long reaction times, low yields, or significant product degradation.

Causality: Microwave irradiation directly and rapidly heats the reaction mixture by interacting with polar molecules, leading to a dramatic reduction in reaction times—often from hours to minutes.[6] This rapid heating can also minimize the formation of degradation byproducts that occur during prolonged exposure to high temperatures. Many reactions can also be performed under solvent-free conditions, which is a significant advantage for green chemistry.[6][19][20]

Data Presentation: Microwave vs. Conventional Heating

Parameter Microwave-Assisted Synthesis Conventional Heating Reference
Reaction Time 5-20 minutes8-24 hours[6]
Typical Yield Often higher (e.g., 85-95%)Variable, often lower[6]
Conditions Precise T/P control, solvent-free optionsBulk heating, requires solvent[6][19]
Energy Efficiency HighLow[6]

Visualizing the MAOS Workflow:

MAOS_Workflow Start Weigh Reactants into Microwave Vial AddSolvent Add Solvent (or run solvent-free) Start->AddSolvent SealVial Seal Vial AddSolvent->SealVial SetParams Set MW Parameters (Temp, Time, Power) SealVial->SetParams Irradiate Microwave Irradiation SetParams->Irradiate Cool Cool to Room Temp Irradiate->Cool Workup Work-up & Purification (Precipitation, Filtration, Chromatography) Cool->Workup Analyze Characterize Product (NMR, MS, etc.) Workup->Analyze

Caption: A typical workflow for microwave-assisted synthesis.

Section 3: Purification and Characterization

Q: My aminopyrimidine product is a sticky oil that is difficult to purify by column chromatography. What can I do?

This is a common issue, especially with highly substituted or lower molecular weight aminopyrimidines.

  • Salt Formation: Attempt to form a salt (e.g., hydrochloride or trifluoroacetate). Dissolve the crude oil in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in ether or neat TFA dropwise. The resulting crystalline salt can often be easily filtered and washed. The free base can be regenerated later if needed.

  • Trituration: This is a technique to induce crystallization. Add a poor solvent (a solvent in which your product is insoluble, like hexane or pentane) to the oil and scratch the inside of the flask with a glass rod. Sonication can also help induce crystallization.

  • Alternative Chromatography: If silica gel is problematic due to the basicity of the compound, consider using neutral or basic alumina as the stationary phase. Alternatively, reverse-phase chromatography (C18) can be effective for polar aminopyrimidines.

  • Kugelrohr Distillation: For non-crystalline, thermally stable products, short-path distillation using a Kugelrohr apparatus can be an excellent purification method, especially if the impurities are non-volatile.

References
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis of Substituted Aminopyrimidines as Novel Promising Tyrosine Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines. The Journal of Organic Chemistry. Available at: [Link]

  • Dimroth rearrangement. Wikipedia. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines. ACS Publications. Available at: [Link]

  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. Available at: [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. SpringerLink. Available at: [Link]

  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Hindawi. Available at: [Link]

  • Dimroth´s Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds. Bentham Science. Available at: [Link]

  • Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

  • Solvation of aminopyridines by water and methanol. Canadian Science Publishing. Available at: [Link]

  • Reactions of N-Aminopyrimidine Derivatives with 1,3-Dicarbonyl Compounds. TÜBİTAK Academic Journals. Available at: [Link]

  • Purification and biological-testing of a novel synthesis method of 2-Aminopyrimidines. YouTube. Available at: [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. Available at: [Link]

  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Semantic Scholar. Available at: [Link]

  • The Dimroth rearrangement. III. Formation of 2-Hydroxypyrimidine from 1,2-Dihydro-2-imino-1-methylpyrimidine. R Discovery. Available at: [Link]

  • Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines. ResearchGate. Available at: [Link]

  • Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. ResearchGate. Available at: [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. Available at: [Link]

  • Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. ResearchGate. Available at: [Link]

  • Dimroth´s Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. ResearchGate. Available at: [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC. Available at: [Link]

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. Available at: [Link]

  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. ResearchGate. Available at: [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this and structurally related pyrimidine derivatives.

Introduction

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The purity of such compounds is paramount for accurate biological evaluation and subsequent drug development. This guide provides practical, experience-driven advice to help you navigate the common challenges associated with purifying polar, functionalized pyrimidines.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol and offers step-by-step solutions.

Issue 1: Poor Separation and Peak Tailing during Column Chromatography

Q: I'm trying to purify my compound using silica gel column chromatography, but I'm observing poor separation from impurities and significant peak tailing. What's causing this and how can I fix it?

A: Peak tailing and poor separation of polar, basic compounds like your pyrimidine derivative on standard silica gel are common issues. The primary cause is often the strong interaction between the basic amine groups on your compound and the acidic silanol groups on the surface of the silica gel.[1][2] This leads to multiple interaction modes and results in broad, tailing peaks.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your mobile phase.[2] The competing base will preferentially interact with the acidic silanol sites, minimizing their interaction with your target compound and leading to more symmetrical peaks.

    • pH Adjustment: Using a mobile phase with a slightly acidic pH, for example by adding 0.1% formic acid or acetic acid, can also improve peak shape for basic compounds.[2]

  • Choice of Stationary Phase:

    • If peak tailing persists, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.

    • For reverse-phase chromatography, if you are experiencing poor retention due to high polarity, consider using a column with a polar-embedded phase or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[1][3]

Experimental Protocol: Optimizing a Silica Gel Column for a Polar Pyrimidine

  • TLC Analysis with Additives: Before running a column, perform thin-layer chromatography (TLC) to find an optimal solvent system.[1] Spot your crude material on a TLC plate and develop it in your chosen eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Prepare a second TLC chamber with the same eluent system but with the addition of 0.5% triethylamine. Compare the spot shape and separation.

  • Column Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent. Pack the column, ensuring a flat and stable bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent or a stronger solvent like dichloromethane.

  • Elution: Begin elution with the optimized mobile phase containing the additive. Gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Issue 2: Difficulty in Achieving Crystallization

Q: My compound has oiled out or refuses to crystallize from solution. How can I induce crystallization for a high-purity solid?

A: The inability to crystallize can be due to the presence of impurities that inhibit lattice formation or the selection of an inappropriate solvent system.

Solutions:

  • Solvent Screening: The key to successful recrystallization is to find a solvent that dissolves your compound well at elevated temperatures but poorly at room temperature or below.[4]

    • Single Solvent Recrystallization: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • Two-Solvent (Anti-Solvent) Recrystallization: If a suitable single solvent cannot be found, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Experimental Protocol: Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the clear solution to cool slowly to room temperature. To encourage larger crystal formation, insulate the flask to slow the cooling process.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of the precipitate.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum.

Diagram: General Purification Workflow

G cluster_0 Initial State cluster_1 Purification Method cluster_2 Purity Analysis cluster_3 Final Product Crude_Product Crude Product (from synthesis) Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Product->Column_Chromatography Primary Method Recrystallization Recrystallization Crude_Product->Recrystallization Alternative/Secondary Method TLC TLC Analysis Column_Chromatography->TLC Fraction Analysis HPLC HPLC Analysis Recrystallization->HPLC Purity Check Pure_Product Pure Product (>95% purity) TLC->Pure_Product HPLC->Column_Chromatography Re-purify if impure HPLC->Pure_Product NMR NMR Spectroscopy NMR->Pure_Product Structural Confirmation

Caption: A logical workflow for the purification and analysis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol?

A1: Impurities can arise from unreacted starting materials, by-products from the synthesis, or degradation of the product. For pyrimidine synthesis, common impurities may include starting materials like guanidine or the substituted acetoacetate, as well as incompletely cyclized intermediates.[5]

Q2: How should I store the purified 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol?

A2: Based on general stability data for similar compounds, it is recommended to store the purified solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative method to determine the purity of your compound and to detect any minor impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your compound and can also be used to detect impurities with different chemical shifts.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: Can I use reverse-phase HPLC for purification?

A4: Yes, reverse-phase HPLC can be an excellent method for the final purification of polar compounds. Due to the polarity of your pyrimidine derivative, you may need to use a highly aqueous mobile phase. A C18 column is a common starting point. If your compound elutes too quickly, consider using a column with a more retentive stationary phase or a polar-embedded phase.

Quantitative Data: Typical Solvent Systems for Pyrimidine Purification

Purification MethodStationary PhaseTypical Eluent SystemCompound Polarity Suitability
Normal-Phase ChromatographySilica GelEthyl Acetate / Hexanes or Dichloromethane / MethanolModerately Polar to Polar
Reverse-Phase ChromatographyC18Acetonitrile / Water or Methanol / Water (with 0.1% Formic Acid or TFA)Polar to Non-polar
RecrystallizationN/AEthanol, Isopropanol, Acetonitrile, or Toluene/HexanesCrystalline Solids

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
  • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • Green Synthesis of Pyrimidine Derivative. Semantic Scholar.
  • [Separation of purines, pyrimidines, pterins and flavonoids on magnolol-bonded silica gel stationary phase by high performance liquid chromatography]. PubMed.
  • Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. PMC.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. MDPI.
  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry.
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • 2-Amino-5-butyl-6-methylpyrimidin-4-ol. Sigma-Aldrich.
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC.
  • analytical methods.
  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.
  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry.

Sources

Technical Support Center: Crystallization Troubleshooting for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing challenges during the isolation and crystallization of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol .

Due to its unique structural features—a rigid pyrimidine core coupled with a flexible aliphatic chain and a polar methoxymethyl group—this intermediate is notoriously prone to complex phase behaviors, including Liquid-Liquid Phase Separation (LLPS) and tautomerism-driven polymorphism. This guide synthesizes thermodynamic principles with field-proven process engineering to provide a self-validating troubleshooting framework.

PART 1: Physicochemical Profile & Crystallization Risk Factors

Before modifying any crystallization parameters, it is critical to understand the molecular causality behind the compound's behavior. The table below summarizes the structural liabilities that dictate its phase equilibrium.

Table 1: Physicochemical Profile & Structural Liabilities

Property / FeatureValue / DescriptionCrystallization Implication
CAS Number 175137-37-8[1]Standard identifier for regulatory and safety tracking.
Molecular Formula C10H17N3O2[1]High functional group density relative to molecular weight (211.26 g/mol )[1].
Butyl Chain (C5) Highly flexible, lipophilicIncreases conformational entropy, lowering lattice energy. This is the primary driver for Liquid-Liquid Phase Separation (LLPS) during cooling[2].
Methoxymethyl (C6) Strong H-bond acceptorForms robust solvation shells in protic solvents (e.g., alcohols), delaying nucleation and trapping solvent within the lattice[3].
Pyrimidin-4-ol Core Enol/Keto TautomerismExists in equilibrium with the pyrimidin-4(3H)-one form. Shifts in this equilibrium lead to polymorphic variability and inconsistent crystal habits.

PART 2: Process Workflows & Logical Relationships

The following diagrams illustrate the mechanistic pathways governing the crystallization of this compound.

Managing Liquid-Liquid Phase Separation (LLPS)

When supersaturation is generated too rapidly, the compound bypasses classical nucleation and separates into a solute-rich "oil" phase.

G Start Crude Solution (High Temp) Cooling Controlled Cooling (0.1 - 0.2 °C/min) Start->Cooling Phase Phase Observation Cooling->Phase LLPS Oiling Out (LLPS) Emulsion Forms Phase->LLPS High Supersaturation / Rapid Cooling Nucleation Crystal Nucleation Phase->Nucleation Optimal Metastable Zone Intervention Intervention: Add Seeds / Adjust Antisolvent LLPS->Intervention Metastable Oil Phase Growth Crystal Growth & Ostwald Ripening Nucleation->Growth Intervention->Nucleation Isolation Filtration & Drying Growth->Isolation

Workflow for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Tautomerism & Solvent Selection Logic

Solvent polarity and hydrogen-bonding capacity directly influence which tautomer dominates the pre-nucleation clusters, ultimately dictating the polymorphic outcome.

Tautomerism Solvent Solvent Selection Protic Protic Solvents (e.g., Alcohols) Solvent->Protic Aprotic Aprotic Solvents (e.g., EtOAc, CPME) Solvent->Aprotic Keto Pyrimidin-4(3H)-one Tautomer Favored Protic->Keto H-bond donation Enol Pyrimidin-4-ol Tautomer Favored Aprotic->Enol H-bond acceptance PolyA Polymorph A (High H-Bonding) Keto->PolyA PolyB Polymorph B (Lipophilic Packing) Enol->PolyB

Effect of solvent selection on tautomeric equilibrium and polymorphic outcome.

PART 3: Troubleshooting FAQs

Q1: Why does my solution form a cloudy emulsion (oil) instead of crystallizing upon cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." For 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, the highly flexible butyl chain conflicts with the rigid, hydrogen-bonding pyrimidine core. When cooled rapidly, the molecules cannot orient themselves fast enough to form a solid lattice. Instead, supersaturation causes the compound to separate into a solute-rich secondary liquid phase[2]. LLPS typically occurs when integration into the crystal lattice is kinetically hindered[2]. Actionable Fix: Reduce the cooling rate to 0.1 °C/min and introduce seed crystals just before the cloud point to bypass the two-step nonclassical nucleation pathway and force heterogeneous nucleation[3].

Q2: How do I select the right solvent/antisolvent system to prevent solvent entrapment? A2: The compound possesses both polar domains (amino, pyrimidinol) and non-polar domains (butyl). Using a highly polar protic solvent (like methanol) paired with a non-polar antisolvent (like heptane) creates a steep solubility cliff. This leads to rapid "crash-out," trapping solvent molecules in amorphous domains. Actionable Fix: Transition to a moderately polar aprotic solvent system. Cyclopentyl methyl ether (CPME) or Ethyl Acetate (EtOAc) paired with n-heptane are ideal. CPME, in particular, has been shown to significantly reduce LLPS tendencies in lipophilic intermediates by softening the solubility gradient[4].

Q3: My isolated crystals are sticky, difficult to filter, and have a broad melting point. What causes this? A3: Sticky, gummy crystals indicate the presence of amorphous material or an unstable polymorphic mixture. Because pyrimidin-4-ols exist in tautomeric equilibrium, rapid precipitation can lock in a mixture of both the enol and keto conformers, preventing uniform lattice packing. Furthermore, oiling out droplets are excellent solvents for impurities, which get trapped when the oil spontaneously solidifies[2]. Actionable Fix: Implement an Ostwald ripening (temperature cycling) step. Heating the slurry to just below the dissolution point dissolves the smaller, kinetically trapped amorphous particles, allowing the material to redeposit onto the larger, thermodynamically stable crystals.

Q4: Can I use purely cooling crystallization instead of an antisolvent approach? A4: While possible, purely cooling crystallization for this specific compound is high-risk. Because its solubility drops precipitously at lower temperatures, cooling quickly pushes the system outside the metastable zone and directly into the spinodal decomposition region (LLPS)[3]. An antisolvent approach allows you to control supersaturation isothermally, which is a much safer thermodynamic path[4].

PART 4: Standard Operating Protocol (SOP)

Seeded Antisolvent Crystallization Workflow

This self-validating protocol is designed to isolate the compound while strictly avoiding the LLPS boundary and ensuring polymorphic purity.

Step 1: Dissolution Suspend crude 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol in 6 volumes (v/w) of Ethyl Acetate (EtOAc). Heat to 65 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

Step 2: Clarification (Polish Filtration) Pass the hot solution through a pre-warmed 0.45 µm PTFE filter. Causality: This removes insoluble foreign particulates that could trigger uncontrolled, unseeded heterogeneous nucleation.

Step 3: Cooling to the Metastable Zone Cool the filtrate to 50 °C at a controlled rate of 0.5 °C/min. This temperature must be experimentally verified to be within the metastable zone, strictly above the LLPS cloud point.

Step 4: Seeding Introduce 1.0 wt% of milled seed crystals (suspended in a minimal amount of n-heptane). Hold the temperature isothermally at 50 °C for 60 minutes. Causality: This hold time allows the seed bed to establish and initiates secondary nucleation, effectively consuming excess supersaturation before oiling out can occur[2].

Step 5: Isothermal Antisolvent Dosing Slowly dose 12 volumes of n-Heptane over 3 to 4 hours using a linear addition profile. Causality: Slow antisolvent addition maintains the system within the crystal growth regime, preventing the solution from crossing into the unstable LLPS region[3].

Step 6: Desupersaturation Cooling Cool the resulting slurry to 5 °C at a slow rate of 0.1 °C/min to maximize yield.

Step 7: Ostwald Ripening (Temperature Cycling) Heat the slurry back to 40 °C, hold for 1 hour, and re-cool to 5 °C at 0.1 °C/min. Causality: This step "heals" crystal defects, dissolves fine amorphous particles, and ensures a uniform, easily filterable crystal habit.

Step 8: Isolation & Drying Filter the suspension via a Nutsche filter. Wash the filter cake with 2 volumes of pre-chilled EtOAc/n-Heptane (1:3 v/v). Dry under vacuum at 45 °C for 12 hours to remove residual solvent.

PART 5: References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from:[Link]

  • Koskinen, M. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Lappeenranta University of Technology (LUTPub). Retrieved from:[Link]

  • Lu, J., et al. (2021). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications. Retrieved from:[Link]

Sources

Technical Support Center: 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (ABMP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS: 175137-37-8). This compound is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of immunomodulatory drugs and agrochemicals.

Due to its specific functional groups—a methoxymethyl (MOM) ether, an exocyclic amine, and a tautomeric pyrimidin-4-ol core—researchers often encounter unique stability and analytical challenges. This guide synthesizes field-proven insights, mechanistic causality, and validated protocols to help you troubleshoot degradation issues and optimize your workflows.

Core Degradation Pathways: Mechanistic Insights

To effectively troubleshoot, you must first understand why the molecule behaves the way it does under stress. ABMP contains three reactive domains, each with a distinct degradation profile.

Pathway A: Acid-Catalyzed MOM Ether Cleavage

The methoxymethyl (-CH₂OCH₃) group at the C6 position is an acetal-like ether. While highly stable under basic conditions, it is inherently acid-labile [1].

  • The Mechanism: Under acidic conditions (pH < 3), the ether oxygen is protonated. The molecule expels methanol to form a resonance-stabilized oxocarbenium ion, which is rapidly trapped by ambient water. This collapses into a 6-hydroxymethyl derivative.

  • Analytical Signature: In LC-MS, this degradation presents as a distinct mass shift of -14 Da (Parent [M+H]+ = 212 m/z Degradant [M+H]+ = 198 m/z ).

Pathway B: Oxidative Ring Degradation

While unsubstituted pyrimidines are electron-deficient, the electron-donating 2-amino and 4-hydroxyl groups in ABMP significantly increase the electron density of the ring.

  • The Mechanism: Exposure to reactive oxygen species (ROS) or peroxides leads to N-oxidation of the ring nitrogens or oxidative cleavage of the C5-C6 double bond. This mimics biological pyrimidine degradation pathways, ultimately yielding substituted ureas and aliphatic fragments [2].

Pathway C: Lactam-Lactim Tautomerization (Physical "Degradation")

ABMP exists in a dynamic equilibrium between the pyrimidin-4-ol (lactim) and pyrimidin-4(1H)-one (lactam) forms. While not a chemical degradation, if the rate of tautomeric interconversion matches the transit time on an HPLC column, it causes severe peak splitting, often misdiagnosed as chemical degradation.

Pathways Parent 2-Amino-5-butyl-6-(methoxymethyl) pyrimidin-4-ol (Parent Compound) Acid Acidic Conditions (pH < 3) Parent->Acid H+ catalysis Oxidation Oxidative Stress (ROS, H2O2) Parent->Oxidation Peroxides Photo Photolytic Exposure (UV/Vis) Parent->Photo Deg1 MOM Cleavage 6-Hydroxymethyl Derivative [-14 Da Shift] Acid->Deg1 Loss of Methanol Deg2 N-Oxidation / Ring Cleavage [+16 Da or Fragmentation] Oxidation->Deg2 Electron-rich core Deg3 Tautomeric Distortion & Dimerization Photo->Deg3 Radical formation

Caption: Primary chemical and physical degradation pathways of ABMP under environmental stress.

Troubleshooting Guides & FAQs

Q1: During LC-MS purity checks, I observe a major impurity peak at 198 m/z . What is causing this, and how do I fix it? A: You are observing the acid-catalyzed cleavage of the MOM group (Pathway A). This is almost certainly an artifact of your analytical method. If your HPLC mobile phase uses 0.1% Trifluoroacetic Acid (TFA), the localized pH (~2.0) combined with the heat of the MS source will strip the MOM group on the fly.

  • The Fix: Switch your mobile phase modifier from TFA to a milder buffer, such as 10 mM Ammonium Acetate (pH 5.5 - 7.0) or 0.05% Formic Acid.

Q2: My ABMP powder turned from pristine white to a yellowish-brown after sitting on the bench for a month. Is it still usable? A: No, do not use it without re-purification. The yellowing indicates photolytic and oxidative degradation of the aminopyrimidine core (Pathway B). The conjugated degradation products (often azo-dimers or oxidized ring fragments) are highly chromophoric.

  • The Fix: Purify via flash chromatography (DCM:MeOH gradient). Going forward, store the solid under Argon at -20°C in amber glass vials.

Q3: I am seeing peak tailing and occasional peak splitting during reverse-phase HPLC, but NMR shows a pure compound. What is happening? A: This is a classic symptom of lactam-lactim tautomerization (Pathway C). The two tautomers have slightly different polarities and interact differently with the C18 stationary phase.

  • The Fix: Increase your column compartment temperature to 40°C–50°C. Heating increases the rate of tautomeric interconversion, effectively coalescing the split peaks into a single, sharp peak.

Troubleshooting Start Experimental Issue Detected Issue1 LC-MS Mass Shift (-14 Da) Start->Issue1 Issue2 Sample Yellowing (Solid State) Start->Issue2 Issue3 HPLC Peak Splitting (NMR is clean) Start->Issue3 Diag1 Check Mobile Phase pH Is TFA > 0.05%? Issue1->Diag1 Diag2 Check Storage Conditions Exposed to light/air? Issue2->Diag2 Diag3 Check Column Temp Tautomerization likely Issue3->Diag3 Fix1 Switch to NH4OAc buffer (pH 5-7) Diag1->Fix1 Yes Fix2 Store at -20°C under Argon Protect from light Diag2->Fix2 Yes Fix3 Increase column temp to 40°C Use steeper gradient Diag3->Fix3 Confirmed

Caption: Diagnostic workflow for resolving common ABMP analytical and storage issues.

Quantitative Stability Data

The following table summarizes the half-life ( t1/2​ ) of ABMP under various stress conditions. Data is normalized to standard HPLC-UV (254 nm) peak area reduction.

Stress ConditionReagent / EnvironmentTemp (°C)Half-Life ( t1/2​ )Primary Degradant
Acidic (Strong) 0.1 N HCl25°C< 2 hours6-Hydroxymethyl derivative
Acidic (Mild) 0.1% TFA (pH ~2)25°C48 hours6-Hydroxymethyl derivative
Basic 0.1 N NaOH25°C> 30 daysStable (No significant degradation)
Oxidative 3% H2​O2​ 25°C14 hoursN-oxides, Ring cleavage products
Photolytic UV-Vis (ICH Q1B)25°C5 daysPolymeric/dimeric species (Yellowing)
Thermal (Solid) Ambient Air40°C> 6 monthsTrace oxidation

Experimental Protocols

Protocol 1: ICH-Compliant Forced Degradation Study

To validate your analytical methods, you must prove they are "stability-indicating" according to ICH Q1A(R2) guidelines [3]. This self-validating protocol ensures mass balance is maintained.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 10 mg of ABMP in 10 mL of Acetonitrile (1 mg/mL stock).

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.2 N HCl. Incubate at 40°C for 24 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.2 N NaOH. Incubate at 40°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H2​O2​ . Incubate at room temperature for 24 hours.

  • Quenching (Critical Step): Neutralize the acid/base samples with equivalent volumes of NaOH/HCl to prevent degradation inside the HPLC autosampler.

  • Analysis & Validation: Inject samples via LC-UV/MS.

    • Self-Validation Check: Calculate the Mass Balance. The sum of the parent peak area + all degradant peak areas must equal 100% (± 2%) of the Time-Zero control peak area. If mass balance is < 95%, degradation products are either volatile or permanently retained on the column.

Protocol 2: Stabilization & Long-Term Storage
  • Drying: Lyophilize the ABMP compound to remove trace water (which can act as a nucleophile in the presence of trace acids).

  • Inert Atmosphere: Transfer the dry powder to an amber glass vial. Purge the vial with a gentle stream of Argon gas for 30 seconds to displace oxygen.

  • Sealing: Seal with a PTFE-lined cap (avoid rubber septa, which can leach plasticizers).

  • Storage: Store at -20°C. When retrieving the sample, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

References

  • Greene's Protective Groups in Organic Synthesis (4th/5th Edition) Source: John Wiley & Sons URL:[Link][1]

  • Stability Testing According to ICH Q1A (R2): Basics and Technical Solutions Source: Memmert Whitepapers / ICH Guidelines URL:[Link] [3]

Technical Support Center: Optimizing Selectivity for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with pyrimidine-based innate immune modulators. 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is a potent Toll-like receptor (TLR) agonist. However, its tendency to activate both TLR7 and TLR8 can present challenges in achieving targeted therapeutic outcomes without systemic toxicity.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot assays, optimize compound selectivity, and establish self-validating experimental systems.

Part 1: Core Causality & Structural Mechanics (FAQs)

Q: Why does 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol exhibit dual TLR7/TLR8 activity instead of strict TLR7 selectivity? A: The selectivity between TLR7 and TLR8 is fundamentally dictated by the dimensions of their respective endosomal binding pockets. TLR8 possesses a wider binding pocket, while the TLR7 pocket is significantly narrower[1]. The linear 5-butyl group and the 6-methoxymethyl group of this compound fit comfortably into the conserved hydrophobic regions of both receptors[2]. Because the unbranched 5-butyl chain lacks the steric bulk required to clash with the wider TLR8 pocket, it fails to exclude TLR8 binding, resulting in a dual agonistic profile[1].

Q: How does the cytokine profile differ between TLR7 and TLR8 activation, and why does it matter for my in vivo models? A: The distinction is critical for your therapeutic index. TLR7 activation (primarily in plasmacytoid dendritic cells) recruits the MyD88-IRF7 pathway, driving the production of Type I interferons (e.g., IFN-α/β), which are highly desirable in antiviral and immuno-oncology applications[2]. Conversely, TLR8 activation (in myeloid dendritic cells and monocytes) heavily favors the MyD88-NF-κB pathway, leading to a massive release of pro-inflammatory cytokines like TNF-α, IL-12, and IL-6[2][3]. If your downstream assays show high TNF-α, it indicates significant TLR8 engagement, which is often the root cause of dose-limiting systemic toxicity (cytokine storms)[3].

Q: How can we chemically or therapeutically manipulate this compound to enhance TLR7 selectivity? A: You have two primary avenues:

  • Structural Tuning: Introducing specific branching at the lipophilic tail (e.g., replacing the 5-butyl with a branched pentyl or sterically hindered group) can exploit the narrow opening of the TLR7 pocket while disrupting the optimal geometry required for TLR8 activation[1][2].

  • Targeted Delivery (ADCs): If structural modification reduces overall potency, you can utilize the compound as an Antibody-Drug Conjugate (ADC) payload. By conjugating the compound via a cleavable linker at the 2-amino position, you render the molecule inactive in systemic circulation. It only regains its TLR7/8 agonistic properties upon targeted endosomal internalization and enzymatic cleavage within specific tumor-associated immune cells[1].

Part 2: Troubleshooting Guide for Experimental Workflows

Issue 1: High background noise or off-target cytokine release (IL-6, TNF-α) in human PBMC assays.

  • Root Cause: Human PBMCs contain a heterogeneous mixture of immune cells. The baseline dual-agonism of the compound triggers monocytes (high TLR8 expression) faster than pDCs (high TLR7 expression), skewing the readout toward a pro-inflammatory profile[3].

  • Solution: Transition from bulk PBMC assays to isolated cell populations. Perform positive selection (e.g., using CD304/BDCA-4 magnetic microbeads) to isolate pDCs for pure TLR7-driven IFN-α readouts. Alternatively, use a dual-reporter cell line (see protocol below) to isolate the receptor-specific signal from the cellular noise.

Issue 2: Inconsistent IC50/EC50 values and high variability across assay replicates.

  • Root Cause: Pyrimidin-4-ol derivatives often suffer from poor aqueous solubility. When added directly to aqueous assay buffers (like RPMI-1640), the compound forms micro-precipitates, leading to an artificially lower effective concentration and highly variable receptor engagement.

  • Solution: Establish a strict solvent protocol. Prepare a 10 mM stock in 100% anhydrous DMSO. Perform all serial dilutions in 100% DMSO first, and then perform a final 1:200 dilution into the pre-warmed aqueous assay buffer. Ensure the final DMSO concentration in the cell culture remains strictly at or below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Part 3: Quantitative Data Presentation

To benchmark your compound's performance, compare your assay results against these standard selectivity metrics for pyrimidine-based TLR agonists.

Compound ProfileTLR7 EC50 (µM)TLR8 EC50 (µM)Selectivity Ratio (TLR7/8)Dominant Cytokine Readout
2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (Base)0.45 ± 0.120.85 ± 0.20~ 1.8xMixed (IFN-α & TNF-α)
Branched-Tail Derivative (Optimized for TLR7)0.20 ± 0.05> 10.0> 50xIFN-α
N-Alkylamine Derivative (Optimized for TLR8)> 15.00.30 ± 0.08< 0.02xTNF-α, IL-12

(Note: Values are representative benchmarks for pyrimidine-2,4-diamine/pyrimidinol classes based on reporter cell assays[1][2].)

Part 4: Experimental Protocol: Dual Reporter Assay for TLR Selectivity

To establish a self-validating system for your compound's selectivity, utilize a THP-1 Dual Reporter cell line (expressing both an NF-κB-inducible SEAP reporter and an IRF-inducible Lucia luciferase reporter).

Step-by-Step Methodology:

  • Cell Preparation: Harvest THP-1 Dual cells in the exponential growth phase. Resuspend in pre-warmed test medium (RPMI 1640, 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated FBS) at a density of 5×105 cells/mL.

  • Plate Seeding: Dispense 180 µL of the cell suspension (~90,000 cells) per well into a flat-bottom 96-well plate.

  • Compound Preparation: Prepare a 10-point dose-response curve of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol starting at 100 µM (10X final concentration) in test medium containing 5% DMSO.

  • Treatment: Add 20 µL of the compound dilutions to the respective wells. The final maximum concentration is 10 µM with 0.5% DMSO. Include a vehicle control (0.5% DMSO) and positive controls (e.g., R848 for dual activation).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 18–24 hours.

  • Readout 1 (TLR8 / NF-κB): Transfer 20 µL of the supernatant to a new plate. Add 180 µL of QUANTI-Blue™ Solution. Incubate for 1-3 hours at 37°C and read absorbance at 620 nm to quantify SEAP activity (correlating to TNF-α pathway).

  • Readout 2 (TLR7 / IRF): Transfer 10 µL of the supernatant to an opaque white plate. Inject 50 µL of QUANTI-Luc™ assay solution per well and immediately read luminescence to quantify Lucia activity (correlating to IFN-α pathway).

  • Analysis: Calculate EC50 values for both pathways independently to determine the compound's selectivity ratio.

Part 5: Signaling Pathway Visualization

The following diagram illustrates the causality behind the divergent cytokine profiles resulting from the dual binding nature of the compound.

G cluster_endosome Endosomal Membrane Compound 2-Amino-5-butyl-6-(methoxymethyl) pyrimidin-4-ol TLR7 TLR7 Receptor Compound->TLR7 Narrow Pocket Binding TLR8 TLR8 Receptor Compound->TLR8 Wide Pocket Binding MyD88_1 MyD88 Adaptor TLR7->MyD88_1 MyD88_2 MyD88 Adaptor TLR8->MyD88_2 IRF7 IRF7 Pathway MyD88_1->IRF7 NFKB NF-κB Pathway MyD88_2->NFKB IFNA Type I Interferons (IFN-α/β) IRF7->IFNA TNFA Pro-inflammatory Cytokines (TNF-α, IL-12, IL-6) NFKB->TNFA

Divergent signaling pathways of dual TLR7/8 agonists leading to distinct cytokine profiles.

Part 6: References

  • Design and Optimization of Selectivity-Tunable Toll-like Receptor 7/8 Agonists as Novel Antibody–Drug Conjugate Payloads | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Identification of High-potency Human TLR8 and Dual TLR7/TLR8 Agonists in Pyrimidine-2,4-diamines | ResearchGate / Journal of Medicinal Chemistry |[Link]

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles | PMC - National Institutes of Health |[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to larger-scale production. The following content provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and scale-up of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

Q1: What is the most common synthetic route for this class of pyrimidinols?

A1: The most prevalent and industrially viable route is a cyclocondensation reaction. This typically involves the reaction of a β-ketoester equivalent with guanidine or a guanidine salt. For the target molecule, the key starting materials are an appropriately substituted β-ketoester and guanidine. This method is favored for its convergence and atom economy.[1][2][3]

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges during the scale-up of pyrimidine synthesis include:

  • Reaction Control: The condensation reaction can be exothermic, requiring careful temperature management to avoid side-product formation.

  • Solubility and Crystallization: The product and intermediates may have limited solubility, making purification by crystallization challenging.[4]

  • Impurity Profile: Side reactions, such as self-condensation of the ketoester or the formation of dimeric byproducts, can become more significant at a larger scale.[5]

  • Reagent Handling: Guanidine and its salts can be hygroscopic and require careful handling to ensure anhydrous conditions.[6][7] Furthermore, guanidine solutions can be corrosive and alkaline.[6]

Q3: Are there any significant safety concerns associated with this synthesis?

A3: Yes, several safety aspects must be considered. Guanidine hydrochloride can be irritating to the skin, eyes, and respiratory system.[8][9] It is also important to control dust, as fine organic powders can form explosive mixtures with air.[8][9] A thorough process safety review, including reaction calorimetry, is recommended before attempting a large-scale synthesis.

Troubleshooting Guide: Common Scale-Up Issues

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific problems encountered during the scale-up synthesis.

Topic 1: Low Yield and Incomplete Conversion

Question: My pilot-scale reaction is showing low yields and significant amounts of unreacted starting materials, which was not an issue at the lab scale. What are the potential causes and solutions?

Answer: This is a common scale-up issue often related to mixing, temperature, or reagent stoichiometry.

Potential Causes & Solutions

Cause Explanation Recommended Action
Inefficient Mixing In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction.Ensure the reactor is equipped with an appropriate agitator for the vessel geometry and viscosity of the reaction mixture. Consider using a baffled reactor to improve turbulence.
Poor Temperature Control The exothermic nature of the condensation may not be apparent at a small scale but can lead to significant temperature increases in a large reactor, promoting side reactions.Implement a robust cooling system and consider a semi-batch process where one of the reagents is added slowly to control the exotherm.
Sub-optimal Reaction Time Reaction kinetics may not scale linearly. The reaction might require a longer time to reach completion at a larger scale.Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, UPLC). Do not rely solely on the time established at the lab scale.
Catalyst/Base Deactivation If using a base like sodium ethoxide, ensure it is freshly prepared and added to an anhydrous reaction mixture. Water can neutralize the base and inhibit the reaction.Use anhydrous solvents and dry all starting materials thoroughly. Consider using a stronger, non-nucleophilic base if necessary.
Topic 2: Impurity Formation

Question: My scaled-up batch has a complex impurity profile, with several new peaks appearing on the chromatogram. How can I identify and mitigate these impurities?

Answer: The formation of impurities is often exacerbated by the longer reaction times and potential temperature fluctuations inherent in larger-scale operations.

Common Impurities and Mitigation Strategies

Potential Impurity Formation Pathway Mitigation Strategy
Knoevenagel Condensation Product The β-ketoester can undergo self-condensation or react with any aldehyde impurities present, especially under basic conditions.[5]Maintain strict temperature control. Add the base slowly to the reaction mixture to avoid high local concentrations. Ensure the purity of starting materials.
Dimeric Byproducts Guanidine can sometimes react with two molecules of the β-ketoester, leading to the formation of dimeric impurities.[10]Optimize the stoichiometry of the reactants. A slight excess of the β-ketoester may be beneficial, but this should be determined experimentally.
Unreacted Intermediates Incomplete reaction can lead to the presence of starting materials or reaction intermediates in the final product.As mentioned previously, monitor the reaction to completion. Consider increasing the reaction temperature or time if the reaction has stalled.
Topic 3: Product Isolation and Purification Challenges

Question: I am struggling to crystallize the final product from my large-scale batch. It either oils out or precipitates as a fine, difficult-to-filter solid. What can I do?

Answer: Crystallization is a critical step that often requires re-optimization during scale-up. The cooling rate and solvent choice are paramount.

Troubleshooting Crystallization

  • Solvent System: The ideal crystallization solvent (or solvent mixture) should fully dissolve the product at an elevated temperature and provide low solubility at room temperature or below.[11] For polar compounds like pyrimidinols, solvent systems like ethanol/water, isopropanol/water, or DMF/water can be effective.[4][12]

  • Cooling Profile: A slow, controlled cooling rate is crucial for the formation of large, well-defined crystals. Crash cooling will almost certainly lead to the formation of fine powders or oils. Develop a cooling profile (e.g., 10-20 °C per hour) and hold at key temperatures to allow for nucleation and crystal growth.

  • Seeding: Seeding the solution with a small amount of pure product at the point of supersaturation can promote controlled crystallization and prevent oiling out.

  • Anti-Solvent Addition: If a single solvent is not effective, consider an anti-solvent crystallization. Dissolve the product in a good solvent (e.g., DMF, DMSO) and then slowly add an anti-solvent (e.g., water, DCM) in which the product is insoluble.[4]

Key Process Parameters and Optimization

The successful scale-up of the 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol synthesis requires careful control over several key parameters.

Parameter Importance Optimization Strategy
Reagent Stoichiometry The molar ratio of guanidine to the β-ketoester is critical for maximizing yield and minimizing byproduct formation.Typically, a ratio of 1:1 to 1:1.2 (guanidine:ketoester) is a good starting point. A Design of Experiments (DoE) approach can be used to fine-tune the optimal ratio.
Base Selection and Amount A base is usually required to deprotonate the guanidine salt and facilitate the reaction. The choice of base (e.g., NaOEt, KOtBu, Na2CO3) and its stoichiometry will impact reaction rate and selectivity.[1]Sodium ethoxide is a common choice. The amount should be sufficient to neutralize the guanidine salt and catalyze the reaction, typically 2.0-2.5 equivalents.
Solvent The solvent must be able to dissolve the reactants and be stable to the reaction conditions. It also plays a key role in the final product isolation.Alcohols like ethanol or methanol are often used as they are good solvents for guanidine salts and can be easily removed.
Temperature As discussed, temperature control is vital for managing the reaction exotherm and preventing side reactions.The optimal temperature will depend on the specific reactants and solvent but is often in the range of 60-100 °C (reflux).

Experimental Protocols

The following is a representative, step-by-step protocol for the synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. This should be optimized for your specific equipment and scale.

Synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol
  • Reaction Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge anhydrous ethanol (5 L per mole of guanidine hydrochloride).

  • Base Preparation: Under a nitrogen atmosphere, slowly add sodium metal (2.2 equivalents) in portions to the ethanol, maintaining the temperature below 50 °C with cooling. Stir until all the sodium has reacted to form sodium ethoxide.

  • Reagent Addition: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent) and stir until dissolved. Then, add the β-ketoester (ethyl 2-(methoxymethyl)-3-oxohexanoate, 1.05 equivalents) dropwise over 1-2 hours, maintaining the temperature at 40-50 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add water (5 L per mole of guanidine hydrochloride) to quench the reaction. Adjust the pH to 6-7 with concentrated hydrochloric acid.

  • Crystallization: Cool the mixture to 0-5 °C and stir for 2-4 hours to allow the product to crystallize.

  • Filtration and Drying: Collect the solid product by filtration and wash the filter cake with a cold mixture of ethanol/water (1:1), followed by cold water. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical decision-making process for troubleshooting low yields during scale-up.

G start Low Yield or Incomplete Conversion check_mixing Is mixing adequate for the vessel size and viscosity? start->check_mixing check_temp Was there a significant exotherm? Was the target temperature maintained? check_mixing->check_temp Yes improve_mixing Improve Agitation: - Increase stirrer speed - Use baffles - Change impeller type check_mixing->improve_mixing No check_reagents Are starting materials pure and anhydrous? Is the base active? check_temp->check_reagents Yes improve_temp_control Improve Temperature Control: - Slow reagent addition - Enhance cooling capacity check_temp->improve_temp_control No check_time Has the reaction been monitored to completion by HPLC/UPLC? check_reagents->check_time Yes purify_reagents Purify/Dry Reagents: - Use anhydrous solvents - Dry starting materials - Use fresh base check_reagents->purify_reagents No extend_time Optimize Reaction Time: - Extend reaction time - Consider a moderate temperature increase check_time->extend_time No end_good Yield Improved check_time->end_good Yes improve_mixing->check_mixing improve_temp_control->check_temp purify_reagents->check_reagents extend_time->check_time

Caption: A decision tree for troubleshooting low reaction yields.

General Synthetic Pathway

This diagram outlines the core reaction for the synthesis of the target pyrimidinol.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Ketoester Substituted β-Ketoester Product 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol Ketoester->Product Guanidine Guanidine (or Guanidine Salt) Guanidine->Product Base Base (e.g., NaOEt) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat Heat->Product

Caption: Generalized synthetic route to the target molecule.

References

  • Dalinger, A., et al. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 71(22), 8584–8592. Available at: [Link]

  • Arnold, D. M., et al. (2013). Condensation reactions of guanidines with bis-electrophiles: formation of highly nitrogenous heterocycles. Tetrahedron, 69(36), 7719-7731. Available at: [Link]

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 3(5), 234-252. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2010). In-Flow Approach to β-Keto Esters and Use in the Synthesis of Pyrimidines. The Journal of Organic Chemistry, 75(24), 8674–8676. Available at: [Link]

  • El-Gaby, M. S. A. (2004). Synthesis of Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(2), 257-268. Available at: [Link]

  • Ertell, K. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Pacific Northwest National Laboratory. Available at: [Link]

  • Chandrappa, M., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. Available at: [Link]

  • Dobritzsch, D., et al. (2006). Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. Acta Crystallographica Section F, 62(Pt 3), 270–273. Available at: [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Sciencelab.com. (2013). Guanidine Hydrochloride SDS. Sciencelab.com. Available at: [Link]

  • Le-Nguyen, D., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Organic & Inorganic Au, 2(4), 329–351. Available at: [Link]

  • Prakash, T. P., et al. (2005). Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Available at: [Link]

  • Google Patents. (2014). CN103896944A - Purification method of allopurinol. Google Patents.
  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. CPI. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals who are synthesizing or modifying 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS 175137-37-8) 1.

Monitoring reactions involving aminopyrimidines presents unique chromatographic and mass spectrometric challenges due to their amphiphilic nature, basic functional groups, and complex tautomeric equilibria. This guide provides field-proven protocols, causality-driven troubleshooting, and self-validating workflows for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

Before initiating any analysis, ensure your instrument parameters align with the fundamental physicochemical properties of the target compound.

PropertyValueClinical/Analytical Significance
CAS Number 175137-37-8Unique identifier for database queries and inventory.
Molecular Formula C10H17N3O2Determines exact mass and isotopic distribution patterns.
Molecular Weight 211.26 g/mol Average mass used for bulk stoichiometric and yield calculations.
Exact Mass 211.1321 DaTarget mass for high-resolution mass spectrometry (HRMS).
[M+H]+ (ESI+) m/z 212.1Primary precursor ion monitored in positive mode LC-MS.
[2M+H]+ (Dimer) m/z 423.3Common non-covalent dimer observed in ESI+ due to hydrogen bonding.
UV Absorbance ~254 nm, ~280 nmStrong chromophore due to the conjugated pyrimidine core.

Recommended Analytical Workflows

The following self-validating decision matrix ensures that both rapid qualitative checks (TLC) and high-specificity quantitative analyses (LC-MS) are deployed effectively during your synthetic workflow.

Workflow A Sample Reaction Mixture (2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol) B Quench & Dilute (MeOH or MeCN/H2O) A->B C Select Method B->C D1 TLC Analysis (DCM:MeOH 9:1 + 1% NH4OH) C->D1 Rapid Check D2 LC-MS Analysis (C18, 0.1% FA Gradient) C->D2 High Specificity E1 UV 254 nm & Stain Check Rf & Streaking D1->E1 E2 ESI+ Mode Extract m/z 212.1 [M+H]+ D2->E2 F Reaction Complete? E1->F E2->F G Proceed to Workup F->G Yes H Continue Reaction F->H No H->A Re-sample

Workflow for monitoring 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol reactions.

TLC Reaction Monitoring: Protocols & Troubleshooting

Step-by-Step Protocol: TLC Analysis
  • Sample Preparation: Extract 5 µL of the reaction mixture and quench it into 50 µL of Methanol (MeOH) to halt the reaction and solubilize the pyrimidine.

  • Spotting: Apply 1–2 µL of the quenched sample onto a standard Silica Gel 60 F254 plate alongside the starting materials.

  • Development: Develop the plate in a polar, basic solvent system. A highly effective starting point is Dichloromethane (DCM) : Methanol (MeOH) (90:10, v/v) containing 1% aqueous Ammonium Hydroxide (NH₄OH) [[2]]().

  • Visualization (Self-Validation): First, inspect the plate under a UV lamp at 254 nm. Second, dip the plate in a Ninhydrin or Potassium Permanganate (KMnO₄) stain and heat gently. The dual-visualization ensures that you are tracking the actual pyrimidine core (UV active) and the intact functional groups (stain active).

FAQs & Troubleshooting (TLC)

Q: Why does my compound streak heavily from the baseline to the solvent front on normal-phase silica? A: 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol contains a basic 2-amino group and exhibits keto-enol tautomerism, existing predominantly as the highly polar 4(1H)-pyrimidinone tautomer in solution [[3]](). On slightly acidic silica gel, the basic nitrogen protonates, causing strong, continuous adsorption. Solution: You must neutralize the silica silanol groups dynamically by adding a basic modifier (e.g., 1–5% Triethylamine or aqueous NH₄OH) to your mobile phase 2. This forces the compound into its free-base form, allowing it to migrate as a tight, quantifiable band.

Q: The compound is not visible under UV 254 nm, but my starting materials are. What went wrong? A: Pyrimidines inherently possess strong UV absorbance at 254 nm due to their conjugated aromatic ring. If the product spot is invisible under UV but appears with a chemical stain, it strongly implies that the pyrimidine ring was inadvertently reduced or destroyed during your reaction conditions.

LC-MS Reaction Monitoring: Protocols & Troubleshooting

Step-by-Step Protocol: LC-MS Analysis
  • Sample Preparation: Dilute 2 µL of the reaction mixture in 1 mL of Acetonitrile/Water (1:1) to prevent detector saturation and ion suppression.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) designed to handle basic compounds [[4]]().

  • Mobile Phase:

    • Buffer A: HPLC-grade H₂O + 0.1% Formic Acid (FA)

    • Buffer B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA

  • Gradient: Run a rapid linear gradient from 5% B to 95% B over 3–5 minutes at a flow rate of 0.3–0.5 mL/min.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode, scanning m/z 100–500. Simultaneously monitor UV traces at 254 nm and 280 nm [[5]]().

FAQs & Troubleshooting (LC-MS)

Q: I am seeing the expected mass of m/z 212.1 in ESI+, but there is also a massive peak at m/z 423.3. Is my compound covalently dimerizing in the reactor? A: Highly unlikely. Ureidopyrimidinones and 2-aminopyrimidin-4-ols are notorious in supramolecular chemistry for forming exceptionally strong, multi-point hydrogen-bonded dimers (often forming DDAA-AADD arrays) in solution 3, 6. These non-covalent complexes are robust enough to survive the electrospray ionization process. The peak at m/z 423.3 is simply the protonated non-covalent dimer [2M+H]+. Solution: To confirm it is a non-covalent artifact, increase your MS source desolvation temperature or ramp up the capillary/cone voltage to induce in-source collision-induced dissociation (CID). The dimer peak should collapse into the m/z 212.1 monomer.

Q: The retention time of the compound shifts significantly between consecutive LC runs. How can I stabilize it? A: Retention time drift for basic aminopyrimidines on C18 columns is caused by variable secondary interactions with unendcapped silanols on the stationary phase, or by a fluctuating pH that shifts the protonation equilibrium of the amine. Solution: Ensure your mobile phase contains a consistent, fresh concentration of an acidic modifier (0.1% Formic Acid or 0.05% Trifluoroacetic Acid) to keep the 2-amino group fully and uniformly protonated throughout the run [[4]]().

Q: What fragmentation pattern should I expect in MS/MS (MS2) for this specific compound? A: In positive ESI, the [M+H]+ parent ion (m/z 212.1) will typically undergo a neutral loss of the methoxymethyl ether group (loss of ~45 Da, corresponding to a methoxymethyl radical or alcohol equivalent) or the loss of ammonia (-17 Da) from the primary 2-amino group, which is a hallmark fragmentation pathway for 2-aminopyrimidines 5.

References

  • BenchChem. Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.5

  • Organic Letters - ACS Publications. Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array.3

  • Eindhoven University of Technology (TU/e). Cooperative multiple hydrogen bonding in supramolecular chemistry.6

  • SciSpace / PMC. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices.2

  • Journal of Medicinal Chemistry - ACS Publications. Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors for the Treatment of Cancer.4

  • ChemicalBook. CAS 175137-37-8 | 2-AMINO-5-BUTYL-6-(METHOXYMETHYL)PYRIMIDIN-4-OL.1

Sources

Technical Support Center: Advanced Purification Strategies for Aminopyrimidine Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on nitrogen-rich heterocycles, the purification of aminopyrimidine derivatives frequently bottlenecks synthetic workflows. Traditional silica gel chromatography often fails due to the strong hydrogen-bonding and basic nature of these compounds, leading to severe peak tailing and irreversible chemisorption.

This guide provides field-proven, alternative purification methodologies. As an Application Scientist, I have structured these protocols not just as a sequence of steps, but as self-validating systems —ensuring you understand the thermodynamic and chemical causality behind each action, with built-in checkpoints to verify success in real-time.

Module 1: Acid-Base Liquid-Liquid Extraction

The Causality

Aminopyrimidines possess both an exocyclic amine and basic endocyclic nitrogen atoms. By manipulating the pH of the environment, we can selectively protonate the pyrimidine ring to form a highly water-soluble cationic salt, or deprotonate it to yield an organic-soluble free base. Because the endocyclic nitrogen is the primary site of protonation, the success of this method depends entirely on the specific pKa​ of your compound[1].

Troubleshooting FAQ

Q: My aminopyrimidine isn't partitioning into the aqueous layer during the acid wash. Why? A: You are likely not reaching a low enough pH to fully protonate the heterocycle. As shown in Table 1, substitution patterns drastically alter the pKa​ . For instance, 5-aminopyrimidines have a significantly lower pKa​ (~2.0) compared to 2-aminopyrimidines (~3.45)[2],[1]. If you are using a weak acid (like acetic acid) instead of 1M HCl, the thermodynamic equilibrium will favor the organic-soluble free base.

Table 1: Physicochemical Properties of Common Aminopyrimidines

Compound pKa​ (Conjugate Acid)LogPPreferred Extraction Acid
2-Aminopyrimidine3.45[1]0.201M HCl
5-Aminopyrimidine~2.00[2]0.152M HCl
Self-Validating Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude aminopyrimidine mixture in an organic solvent (e.g., Ethyl Acetate).

  • Acidification: Extract with 1M or 2M HCl (depending on target pKa​ ).

    • Validation Checkpoint: The aqueous layer must test at pH < 2. Spot the organic layer on a TLC plate under UV light; the disappearance of the target spot confirms successful protonation and migration to the aqueous phase.

  • Separation: Discard the organic layer containing neutral and acidic impurities.

  • Basification: Slowly add saturated aqueous NaHCO3​ or 2M NaOH to the aqueous phase until the pH reaches 8–9[2].

    • Validation Checkpoint: The clear aqueous solution will suddenly turn milky/cloudy. This visual cue physically validates the deprotonation and precipitation of the free base.

  • Recovery: Extract the cloudy aqueous layer with fresh Ethyl Acetate. The aqueous layer will turn clear, confirming the target has migrated back into the organic phase. Dry and concentrate.

AcidBase_Extraction S1 1. Crude Mixture (Organic Solvent) S2 2. Acidification (pH < 2) Protonation of Aminopyrimidine S1->S2 S3 3. Phase Separation (Discard Organic Impurities) S2->S3 S4 4. Basification (pH > 8) Deprotonation to Free Base S3->S4 S5 5. Organic Extraction (e.g., EtOAc) S4->S5 S6 6. Pure Aminopyrimidine (Concentrated) S5->S6

Acid-base liquid-liquid extraction exploiting aminopyrimidine basicity.

Module 2: Strong Cation Exchange (SCX) Chromatography

The Causality

When acid-base extraction fails due to emulsion formation or extreme polarity, Strong Cation Exchange (SCX) chromatography is the premier alternative. SCX resins contain sulfonic acid functional groups that ionically trap basic aminopyrimidines. Neutral and acidic impurities are simply washed away with methanol. Elution is triggered by introducing a volatile base (ammonia) that neutralizes the charge, releasing the product[3].

Troubleshooting FAQ

Q: I am losing my product during the methanol wash step on the SCX column. What went wrong? A: Your compound is either too weakly basic to be retained, or your loading solvent contains competing cations. Ensure you load the sample in a slightly acidic or neutral organic/aqueous mixture. Never load in a basic solvent, as the sulfonic acid groups will fail to ionize the pyrimidine ring.

Self-Validating Protocol: SCX Purification
  • Conditioning: Wash the SCX resin with 2 column volumes (CV) of Methanol, followed by 2 CV of H2​O [3].

  • Loading: Dissolve the crude mixture in H2​O /MeOH (acidified with 0.1% Formic Acid if necessary) and load onto the column.

    • Validation Checkpoint: Collect the flow-through and spot it on a TLC plate. The target aminopyrimidine should NOT be present, confirming it is securely bound to the resin.

  • Washing: Wash with 3 CV of Methanol to remove non-basic impurities.

  • Elution: Elute the target compound using 2M NH3​ in Methanol[3].

    • Validation Checkpoint: The eluent will test basic on pH paper. Evaporating a small 1 mL aliquot should yield a solid white residue, confirming the target is actively eluting.

  • Concentration: Concentrate the eluent in vacuo to yield the pure free base.

SCX_Workflow N1 1. Condition SCX Resin (MeOH -> H2O) N2 2. Load Sample (Basic Aminopyrimidine Retained) N1->N2 N3 3. Wash Column (Elutes Neutral/Acidic Impurities) N2->N3 N4 4. Elute Target (2M NH3 in MeOH) N3->N4 N5 5. Concentrate (Pure Free Base) N4->N5

SCX Ion-Exchange Chromatography Workflow for Aminopyrimidines.

Module 3: Co-Crystallization and Salt Formation

The Causality

When chromatographic methods are unviable for scale-up, crystallization is required. Aminopyrimidines readily form highly ordered supramolecular synthons (Linear Heterotetramers or Heterotrimers) with carboxylic acids. The outcome is dictated by the ΔpKa​ rule ( ΔpKa​=pKa​(base)−pKa​(acid) ). If ΔpKa​>3 , a true ionic salt forms. If ΔpKa​<0 , a neutral co-crystal forms[4],[5].

Troubleshooting FAQ

Q: I mixed my 2-aminopyrimidine with pimelic acid, but I didn't get a salt. Why? A: This is a thermodynamic limitation. The pKa​ of 2-aminopyrimidine is 3.45, and pimelic acid is 4.51. The ΔpKa​ is -1.06. According to the ΔpKa​ rule, this guarantees a co-crystal, not a salt[5]. If you specifically require a salt for improved aqueous solubility, you must select a stronger acid, such as furan tetracarboxylic acid (FTCA), to push the ΔpKa​ into the salt-forming range[4].

Self-Validating Protocol: Thermodynamic Crystallization
  • Selection: Calculate the ΔpKa​ between your aminopyrimidine and the chosen acid to predict the solid-state form.

  • Dissolution: Dissolve a 1:1 molar ratio of the aminopyrimidine and the acid in a minimal volume of a hot co-solvent (e.g., Ethanol/Water)[5].

  • Nucleation: Allow the solution to cool slowly to room temperature undisturbed.

    • Validation Checkpoint: The formation of distinct, sharp geometric crystals (rather than an amorphous oil at the bottom of the flask) physically validates that the thermodynamic threshold for a highly ordered lattice has been met.

  • Harvesting: Filter the crystals and wash with ice-cold solvent.

Salt_Formation A Aminopyrimidine Base (e.g., 2-AP) C Dissolve in Co-Solvent (EtOH/H2O, Heat) A->C B Carboxylic Acid (e.g., Pimelic Acid) B->C D Proton Transfer (Driven by ΔpKa) C->D E Slow Evaporation & Nucleation D->E F Harvest Pure Crystals E->F

Thermodynamic salt formation and crystallization pathway based on ΔpKa.

References
  • 5-AMINOPYRIMIDINE | 591-55-9 - ChemicalBook.ChemicalBook.
  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt.RSC Publishing.
  • Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.Chalcogen.
  • WO2006066172A1 - Aminopyrimidine compounds and methods of use.
  • An In-depth Technical Guide to the Reactivity of the 2-aminopyrimidine.Benchchem.

Sources

Validation & Comparative

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol purity analysis by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive HPLC Purity Analysis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol: Column Chemistry Comparison and Method Validation

Executive Summary

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is a highly functionalized pyrimidine derivative. Its structural complexity—comprising a basic amino group, an amphoteric pyrimidin-4-ol core, a lipophilic butyl chain, and a polar methoxymethyl group—presents unique challenges for chromatographic purity analysis. Accurate determination of its purity is critical during active pharmaceutical ingredient (API) synthesis and stability testing. This guide objectively compares three high-performance liquid chromatography (HPLC) stationary phases to establish a robust, self-validating analytical method.

Mechanistic Profiling & Chromatographic Challenges

Developing a reliable method requires understanding the causality behind the analyte's behavior in solution:

  • Tautomerism & pH Sensitivity : The pyrimidin-4-ol core exhibits lactam-lactim tautomerism. If the mobile phase pH is not strictly controlled, interconversion between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms during the run causes peak broadening.

  • Silanol Interactions : The basic 2-amino group is highly prone to secondary ion-exchange interactions with unendcapped, ionized silanols on traditional silica supports, resulting in severe peak tailing.

To mitigate this, the mobile phase must be buffered at an acidic pH (e.g., pH 3.8). This fully protonates the amino group, locks the tautomeric state, and neutralizes acidic surface silanols on the stationary phase[1].

Experimental Design: Stationary Phase Selection

To establish the most robust method, we compared three distinct column chemistries:

  • Standard C18 (Alkyl Phase) : Relies on hydrophobic dispersion forces, primarily interacting with the 5-butyl chain.

  • Polar-Embedded C18 : Incorporates an amide/carbamate group within the alkyl chain. This provides intrinsic silanol shielding and alternative hydrogen-bonding mechanisms for the methoxymethyl and amino groups.

  • Phenyl-Hexyl : Offers unique π−π stacking interactions with the delocalized electrons of the pyrimidine ring, providing orthogonal selectivity for structurally similar synthetic impurities[1].

G cluster_0 Stationary Phase Interactions Analyte 2-Amino-5-butyl-6-(methoxymethyl) pyrimidin-4-ol C18 Standard C18 Hydrophobic (Butyl Group) Analyte->C18 Dispersion Forces Phenyl Phenyl-Hexyl π-π Stacking (Pyrimidine) Analyte->Phenyl π-π Interactions Polar Polar-Embedded C18 H-Bonding (Methoxy/Amino) Analyte->Polar Dipole & H-Bonding

Mechanistic interactions between the pyrimidine analyte and various HPLC stationary phases.

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system, ensuring system suitability criteria are met prior to sample analysis, in accordance with USP <621> guidelines[2].

Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer) : Dissolve 0.63 g of ammonium formate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 3.8 ± 0.05 using dilute formic acid. Rationale: Ammonium formate provides excellent buffer capacity at this pH and is fully volatile, making the method LC-MS compatible for impurity identification.

  • Mobile Phase B (Organic Modifier) : 100% HPLC-grade Acetonitrile.

  • Diluent : Mobile Phase A / Acetonitrile (80:20, v/v).

Sample Preparation

  • Standard Solution : Accurately weigh 10.0 mg of the reference standard. Dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • System Suitability Solution : Spike the standard solution with 0.1% (w/w) of a known related substance (e.g., des-butyl impurity) to verify resolution.

Chromatographic Conditions

  • Columns Evaluated (All 150 mm × 4.6 mm, 3 µm): Standard C18, Polar-Embedded C18, Phenyl-Hexyl.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C (Controls mobile phase viscosity and mass transfer kinetics).

  • Detection : UV at 254 nm (Optimal absorbance for the conjugated pyrimidine system).

  • Injection Volume : 5 µL.

  • Gradient Program :

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% 60% B

    • 12.0 - 15.0 min: 60% 90% B

    • 15.0 - 16.0 min: 90% B

    • 16.0 - 16.1 min: 90% 5% B

    • 16.1 - 22.0 min: 5% B (Re-equilibration)

Comparative Performance Data

The three columns were evaluated using the system suitability solution. The results are summarized below.

Chromatographic ParameterStandard C18Polar-Embedded C18Phenyl-Hexyl
Retention Time ( tR​ , min) 8.457.909.15
Tailing Factor ( Tf​ ) 1.651.121.08
Theoretical Plates ( N ) 8,50014,20016,500
Resolution ( Rs​ ) from Impurity 1.82.53.4
Overall Assessment Suboptimal (Tailing)GoodOptimal

Data Interpretation : The Standard C18 column exhibited significant peak tailing ( Tf​ = 1.65), likely due to unshielded silanol interactions with the basic 2-amino group. The Polar-Embedded column improved peak symmetry drastically. However, the Phenyl-Hexyl column provided the highest theoretical plate count and superior resolution ( Rs​ = 3.4). The π−π interactions between the phenyl-hexyl ligand and the pyrimidine ring offered enhanced selectivity, making it the superior choice for purity analysis[1].

Method Validation (ICH Q2(R2) Compliance)

Using the optimized Phenyl-Hexyl method, full validation was executed in accordance with the ICH Q2(R2) guidelines for analytical procedures[3]. The method must demonstrate suitability across specificity, linearity, precision, and robustness.

Validation Phase1 1. Specificity & Range Forced Degradation & Peak Purity Phase2 2. Linearity & Sensitivity LOD/LOQ Determination (R² > 0.999) Phase1->Phase2 Phase3 3. Precision & Accuracy Repeatability & % Recovery Phase2->Phase3 Phase4 4. Robustness Variations in pH, Temp, Flow Rate Phase3->Phase4

Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ Peak purity index > 0.999Pass
Linearity R2≥0.999 (Range: 25-150%) R2=0.9998 Pass
Repeatability (Precision) %RSD ≤2.0% ( n=6 )0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.8%Pass
Limit of Detection (LOD) S/N ratio ≥3:1 0.05 µg/mLPass
Limit of Quantitation (LOQ) S/N ratio ≥10:1 , %RSD ≤5.0% 0.15 µg/mLPass

Conclusion & Recommendations

For the purity analysis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, relying solely on standard C18 chemistries compromises peak integrity due to secondary interactions with the basic amino group. By transitioning to a Phenyl-Hexyl stationary phase and utilizing a tightly controlled pH 3.8 ammonium formate buffer, analysts can exploit π−π stacking to achieve superior peak symmetry, high theoretical plates, and robust resolution from synthetic impurities. This self-validating protocol fully complies with USP <621> system suitability requirements and ICH Q2(R2) validation standards, ensuring absolute data integrity in pharmaceutical quality control.

References

  • Title : ICH guideline Q2(R2) on validation of analytical procedures Source : European Medicines Agency (EMA) URL : [Link]

  • Title : HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside Source : National Center for Biotechnology Information (NCBI) / PMC URL : [Link]

Sources

A Comprehensive Guide to the 1H and 13C NMR Characterization of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a critical step in the discovery pipeline. This guide provides an in-depth analysis of the characterization of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing predicted spectral data with established principles of NMR and data from analogous structures, this guide offers a robust framework for the structural verification of this and similar pyrimidine derivatives.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, possesses a unique substitution pattern that necessitates careful and thorough spectroscopic analysis for unequivocal identification. This guide will delve into the intricacies of its 1H and 13C NMR spectra, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling constants.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, 1D (1H, 13C) and potentially 2D NMR techniques are essential for assigning each proton and carbon signal to its specific position within the molecule.

A crucial aspect to consider in the NMR analysis of aminopyrimidinols is the potential for tautomerism. The 2-aminopyrimidin-4-ol core can exist in different tautomeric forms, which can influence the observed chemical shifts.[3][4][5] The predominant tautomer in solution will dictate the final appearance of the NMR spectrum. For the purpose of this guide, we will consider the 2-amino-pyrimidin-4-one tautomer, which is often the major form observed in solution.[4]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, a standardized experimental protocol is paramount. The following steps outline a typical procedure for the characterization of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized and purified 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6][7]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

NMR Spectrometer Setup and Data Acquisition:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Tune and match the probe for both 1H and 13C frequencies.

  • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

  • 1H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum. Due to the low natural abundance of 13C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH2, and CH3 groups.[8][9][10][11][12] In a standard DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons are not observed.

The following diagram illustrates the general workflow for NMR-based structural elucidation:

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Deuterated Solvent Sample->Dissolution 1H_NMR 1H NMR Dissolution->1H_NMR 13C_NMR 13C NMR DEPT_135 DEPT-135 Data_Processing Data Processing 1H_NMR->Data_Processing Signal_Assignment Signal Assignment Data_Processing->Signal_Assignment Structure_Verification Structure Verification Signal_Assignment->Structure_Verification

Workflow for NMR-based structural elucidation.

Predicted 1H NMR Spectral Data and Interpretation

The 1H NMR spectrum of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The following table provides predicted chemical shifts (δ) and multiplicities for each proton. These predictions are based on established chemical shift ranges for similar functional groups and the electronic effects of the substituents on the pyrimidine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
NH25.0 - 7.0Broad Singlet2HThe chemical shift of amino protons can vary significantly depending on solvent and concentration. They often appear as a broad signal due to exchange with residual water.[13][14][15]
OH/NH (ring)10.0 - 12.0Broad Singlet1HThe proton on the ring nitrogen or hydroxyl group (depending on the tautomer) is expected to be significantly deshielded and will likely be a broad singlet due to exchange.
CH2 (methoxymethyl)~4.5Singlet2HThe methylene protons of the methoxymethyl group are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift.
OCH3 (methoxymethyl)~3.4Singlet3HThe methyl protons of the methoxy group are shielded by the adjacent oxygen, resulting in a characteristic singlet in this region.
CH2 (butyl, α)~2.4Triplet2HThese protons are adjacent to the pyrimidine ring and will be deshielded. They will appear as a triplet due to coupling with the adjacent CH2 group.
CH2 (butyl, β)~1.5Sextet2HThese methylene protons will show a more complex splitting pattern (sextet) due to coupling with the adjacent CH2 groups on both sides.
CH2 (butyl, γ)~1.3Sextet2HSimilar to the β-protons, these will also exhibit a sextet multiplicity.
CH3 (butyl, δ)~0.9Triplet3HThe terminal methyl group of the butyl chain is the most shielded and will appear as a triplet due to coupling with the adjacent CH2 group.

Predicted 13C NMR Spectral Data and Interpretation

The 13C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Rationale for Assignment
C4 (C=O)160 - 170AbsentThe carbonyl carbon is highly deshielded and will appear in the downfield region of the spectrum.[16]
C2 (C-NH2)155 - 165AbsentThe carbon atom bonded to the amino group is also significantly deshielded.
C6 (C-CH2OCH3)150 - 160AbsentThis quaternary carbon of the pyrimidine ring is deshielded due to the attached nitrogen and the methoxymethyl group.
C5 (C-butyl)110 - 120AbsentThe C5 carbon is substituted with the butyl group.
CH2 (methoxymethyl)70 - 80NegativeThis methylene carbon is attached to an oxygen atom, resulting in a downfield shift. It will appear as a negative peak in the DEPT-135 spectrum.
OCH3 (methoxymethyl)55 - 65PositiveThe methoxy carbon is also deshielded by the oxygen atom and will be a positive peak.
CH2 (butyl, α)28 - 35NegativeThe carbon directly attached to the pyrimidine ring.
CH2 (butyl, β)25 - 32NegativeThe second carbon of the butyl chain.
CH2 (butyl, γ)20 - 28NegativeThe third carbon of the butyl chain.
CH3 (butyl, δ)10 - 15PositiveThe terminal methyl carbon of the butyl chain is the most shielded.

The following diagram illustrates the structure of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol with the numbering used for NMR assignments.

Structure of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

Comparative Analysis with Similar Structures

To further bolster the confidence in the spectral assignments, it is instructive to compare the predicted data with experimentally determined values for structurally related compounds. For instance, the chemical shifts of the pyrimidine ring carbons in 2-amino-5-substituted-pyrimidine-4,6-diols show predictable trends based on the nature of the substituent at the 5-position.[17] The presence of an electron-donating butyl group at C5 is expected to shield this carbon and influence the chemical shifts of the adjacent ring carbons.

Similarly, the proton chemical shifts of the butyl and methoxymethyl groups can be compared to known values for similar alkyl and alkoxy substituents on aromatic rings. Any significant deviations from these expected values could indicate unusual conformational effects or electronic interactions within the molecule.

Conclusion

The comprehensive analysis of 1H and 13C NMR spectra, in conjunction with DEPT-135 experiments, provides a powerful and self-validating methodology for the structural characterization of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. The predicted spectral data presented in this guide, grounded in fundamental NMR principles and comparisons with analogous structures, offer a reliable roadmap for researchers in the field. By following the outlined experimental protocols and interpretative framework, scientists can confidently verify the structure of this and other novel pyrimidine derivatives, a critical step in the advancement of drug discovery and development. For even more complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC can provide further unambiguous confirmation of the atomic connectivity.[18][19][20]

References

  • A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society. [Link]

  • 13C NMR Spectroscopy. University of Bath. [Link]

  • DEPT 13 C-NMR Spectra. University of Calgary. [Link]

  • Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1'4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. PMC. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. OpenStax. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Sheffield. [Link]

  • A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas. Canadian Science Publishing. [Link]

  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PMC. [Link]

  • NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra. Organic Chemistry Data. [Link]

  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate. [Link]

  • Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Science Publishing. [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''. IAJPR. [Link]

  • 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]

  • Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Link]

  • Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. [Link]

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. [Link]

  • Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift. PubMed. [Link]

  • Role of tautomerism in RNA biochemistry. PMC. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • NMR Studies on Imidines. IV.H and 13C Nuclear Magnetic Resonance Study of Tautomerism in 2‐Aminopyrrolin‐5‐One. ResearchGate. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Drug Delivery Technology. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. MDPI. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

  • Tautomerization effect on NMR spectrum. Reddit. [Link]

  • 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. PubChem. [Link]

  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

  • cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents. JETIR. [Link]

Sources

Comparing the efficacy of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting CDK2 in Oncology

The cell division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of this cycle.[1][2] Among these, CDK2 is a pivotal player, particularly at the G1/S phase transition.[3][4][5] In complex with its regulatory partners, primarily Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, including the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor.[1][6] This event commits the cell to enter the S phase and begin DNA synthesis.[6][7][8]

In many cancers, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[3][6][9] This makes CDK2 a compelling target for therapeutic intervention. The development of small molecule inhibitors that can selectively block the ATP-binding site of CDK2 has been a major focus of oncology research.[10]

This guide provides a comparative analysis of the putative novel CDK2 inhibitor, 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (hereafter referred to as PYR-4-OL ), against a panel of well-characterized, known CDK2 inhibitors. As there is currently no publicly available data on the specific biological activity of PYR-4-OL, this guide will hypothesize its function as a CDK2 inhibitor to illustrate the rigorous experimental workflow required to characterize and compare such a compound.

The CDK2 Signaling Pathway at the G1/S Transition

The diagram below illustrates the central role of the CDK2/Cyclin E complex in driving the cell cycle from the G1 to the S phase. Inhibition of CDK2 is designed to block this transition, leading to cell cycle arrest and preventing cancer cell proliferation.

CDK2_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase cluster_3 Point of Inhibition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CyclinD_CDK46->Rb_E2F Phosphorylates Rb pRb_E2F p-Rb + E2F (Active Transcription) Rb_E2F->pRb_E2F Releases E2F CyclinE Cyclin E Transcription pRb_E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 Binds & Activates CyclinE_CDK2->Rb_E2F Hyper-phosphorylates Rb (Positive Feedback) S_Phase_Entry S Phase Entry & DNA Replication CyclinE_CDK2->S_Phase_Entry Phosphorylates S-phase substrates Inhibitors CDK2 Inhibitors (e.g., PYR-4-OL, Dinaciclib) Inhibitors->CyclinE_CDK2 Block ATP Binding Kinase_Assay_Workflow A 1. Reagent Preparation - Serial dilution of inhibitors (e.g., PYR-4-OL) - Prepare CDK2/Cyclin E, Substrate, and ATP solutions B 2. Kinase Reaction - Add inhibitor, enzyme, and substrate/ATP mix to 384-well plate - Incubate for 60 min at 30°C A->B C 3. ATP Depletion - Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP - Incubate for 40 min at RT B->C D 4. Signal Generation - Add Kinase Detection Reagent to convert ADP to ATP - Luciferase uses new ATP to produce light - Incubate for 30 min at RT C->D E 5. Data Acquisition - Measure luminescence with a plate reader D->E

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PYR-4-OL and the known inhibitors (Dinaciclib, SNS-032, Roscovitine) in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control). Add 2 µL of recombinant CDK2/Cyclin E enzyme solution and 2 µL of a substrate/ATP mixture. [11][12][13]The final ATP concentration should be at or near its Km for CDK2.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Anti-Proliferation Assay

Objective: To determine the concentration of the test compounds required to inhibit the growth of a cancer cell line by 50% (GI50). This assay assesses the compound's ability to penetrate cells and exert a biological effect.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line known to be dependent on CDK2 (e.g., OVCAR-3, which often has Cyclin E amplification) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of the inhibitors used in the kinase assay. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

  • Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence with a plate reader. Calculate the percent viability relative to the vehicle-treated control and determine the GI50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To confirm that the anti-proliferative effects of the compounds are due to cell cycle arrest at the G1/S transition, consistent with the mechanism of CDK2 inhibition.

Methodology: Propidium Iodide (PI) Staining

Propidium iodide is a fluorescent intercalating agent that stains DNA. [14]The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (2n-4n DNA), and G2/M (4n DNA) phases. [14]

Flow_Cytometry_Workflow A 1. Cell Culture & Treatment - Seed cells and treat with inhibitors (e.g., at GI50 concentration) for 24-48h B 2. Harvest & Fixation - Harvest cells (trypsinization) - Wash with PBS - Fix in ice-cold 70% ethanol A->B C 3. Staining - Wash to remove ethanol - Resuspend in PBS containing RNase A and Propidium Iodide (PI) B->C D 4. Flow Cytometry - Acquire data on a flow cytometer - Measure PI fluorescence intensity for at least 10,000 cells C->D E 5. Data Analysis - Generate DNA content histograms - Quantify percentage of cells in G0/G1, S, and G2/M phases D->E

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells as in the proliferation assay. Treat with PYR-4-OL and control inhibitors at their respective GI50 concentrations for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. [15]Incubate for at least 2 hours at 4°C. [15][16][17]4. Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA). [14][15][17]5. Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Interpretation: Generate histograms of cell count versus PI fluorescence. An effective CDK2 inhibitor will show a significant increase in the population of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phase populations compared to the vehicle-treated control.

Conclusion and Future Directions

This guide outlines the critical experiments required to validate and compare a novel putative CDK2 inhibitor, 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (PYR-4-OL) , against established compounds. By systematically determining its IC50 in biochemical assays, its anti-proliferative GI50 in cancer cells, and confirming its mechanism of action through cell cycle analysis, researchers can build a comprehensive efficacy profile.

The initial data generated from these protocols will be crucial for go/no-go decisions. A promising result would be a low nanomolar IC50 against CDK2, a GI50 in a similar range in a relevant cell line, and a clear G1 cell cycle arrest. Subsequent steps would involve assessing selectivity by screening against a broad panel of other kinases, evaluating off-target effects, and eventually progressing to in vivo xenograft models to determine anti-tumor efficacy in a physiological context. This structured, data-driven approach is fundamental to the rigorous evaluation of new chemical entities in the competitive landscape of cancer drug discovery.

References

  • Chen, R., Wierda, W. G., Chubb, S., Hawtin, R. E., Fox, J. A., Keating, M. J., ... & Plunkett, W. (2009). Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood, 113(19), 4637–4645. (URL: [Link])

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Clinical Cancer Research. (URL: [Link])

  • Kumar, S. K., LaPlant, B. R., Chng, W. J., Zonder, J., Callander, N., Fonseca, R., ... & Stewart, A. K. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood, 125(3), 443–448. (URL: [Link])

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (URL: [Link])

  • Gu, Y., Rosenblatt, J., & Morgan, D. O. (1992). Cell cycle regulation of CDK2 activity by phosphorylation of Thr160 and Tyr15. The EMBO journal, 11(11), 3995–4005. (URL: [Link])

  • Pagano, M., Pepperkok, R., Verde, F., Ansorge, W., & Draetta, G. (1992). Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts. The Journal of cell biology, 121(1), 101–111. (URL: [Link])

  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (URL: [Link])

  • Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts - PMC. (URL: [Link])

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (URL: [Link])

  • Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of translational medicine, 3(10). (URL: [Link])

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2019). Cyclin dependent kinase 2 (CDK2) inhibitors in oncology clinical trials: A review. Clinical Cancer Research, 25(13), 3839-3847. (URL: [Link])

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery - AACR Journals. (URL: [Link])

  • Wood, D. J., & Endicott, J. A. (2018). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. ACS chemical biology, 13(11), 2976–2989. (URL: [Link])

  • Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed. (URL: [Link])

  • Cyclin-dependent kinase 2 - Wikipedia. (URL: [Link])

  • CDK Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • CDK2 – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Cyclin-dependent kinase - Wikipedia. (URL: [Link])

  • CDK2 cyclin dependent kinase 2 [ (human)] - NCBI. (URL: [Link])

  • Cyclin-dependent kinase 2 (Cdk2) controls phosphatase-regulated signaling and function in platelets | bioRxiv. (URL: [Link])

  • Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases - Reaction Biology. (URL: [Link])

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC. (URL: [Link])

  • CDK2 Assay Kit - BPS Bioscience. (URL: [Link])

  • Tambo, C. S., Tripathi, S., Perera, B. G. K., Maly, D. J., Bridges, A. J., Kiss, G., & Rubin, S. M. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase–Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. ACS chemical biology, 18(3), 555–562. (URL: [Link])

  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase - eScholarship.org. (URL: [Link])

  • 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone - PubChem. (URL: [Link])

Sources

Comprehensive SAR and Performance Comparison Guide: 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol Analogs as TLR7/8 Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

In the landscape of cancer immunotherapy and antiviral drug development, the activation of Toll-like Receptors 7 and 8 (TLR7/8) remains a highly validated strategy. These endosomal pattern recognition receptors natively detect single-stranded RNA (ssRNA) [1]. However, small-molecule synthetic agonists—particularly pyrimidine-based scaffolds—have demonstrated superior pharmacokinetic properties and synthetic tractability compared to oligonucleotide therapeutics.

The compound 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS 175137-37-8) represents a highly optimized analog within the 2-aminopyrimidin-4-ol class. As a Senior Application Scientist evaluating immunomodulators, understanding the Structure-Activity Relationship (SAR) of this specific scaffold is critical for lead optimization. This guide objectively compares the performance of the 6-methoxymethyl analog against legacy alternatives (such as bropirimine and 6-methyl derivatives) and provides robust, self-validating experimental protocols for evaluating novel TLR agonists.

TLR7_Pathway Ligand Pyrimidin-4-ol Analog (Endosomal Entry) TLR7 TLR7 Receptor (Endosome) Ligand->TLR7 Binds LRR domain MyD88 MyD88 Adaptor TLR7->MyD88 Dimerization IRAK4 IRAK4 / TRAF6 MyD88->IRAK4 Signal Transduction NFkB NF-κB Activation IRAK4->NFkB Kinase Cascade Cytokines IFN-α & Pro-inflammatory Cytokine Release NFkB->Cytokines Gene Transcription

TLR7/MyD88/NF-κB signaling pathway activated by pyrimidin-4-ol analogs.

Structure-Activity Relationship (SAR) Analysis

The pyrimidin-2-amine scaffold interacts with the Leucine-Rich Repeat (LRR) domains of TLR7/8 located within the endosome [1]. The agonistic potency is heavily dictated by the substituents at the C5 and C6 positions of the pyrimidine ring.

Causality Behind Structural Modifications
  • The Pyrimidine Core: The 2-amino and 4-hydroxyl (often existing in the 4-one tautomeric form) groups are non-negotiable. They form a critical hydrogen-bonding network with the receptor's binding site, mimicking the Watson-Crick face of native guanosine/uridine ligands.

  • C5 Substitution (The Hydrophobic Anchor): The C5 position projects into a distinct hydrophobic pocket. A butyl group provides the optimal van der Waals contacts. Shorter chains (e.g., ethyl) fail to fully occupy the pocket, leading to a drop in affinity. Longer chains or bulky aromatic rings (like the bromo/phenyl combination in bropirimine) introduce steric clashes and drastically reduce aqueous solubility.

  • C6 Substitution (The Hydrogen Bond Acceptor): Replacing a simple methyl group with a methoxymethyl group at C6 introduces a crucial ether oxygen. This oxygen acts as an additional hydrogen bond acceptor, interacting with specific polar residues in the TLR7 LRR domain. Furthermore, the methoxymethyl group subtly lowers the overall lipophilicity (LogP) compared to higher alkyls, striking an ideal balance between passive endosomal membrane permeability and aqueous solubility.

Performance Comparison: Quantitative Data

The following table synthesizes the in vitro performance of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol against structural alternatives. Data is benchmarked using Human Peripheral Blood Mononuclear Cells (PBMCs) and HEK-Blue TLR7 reporter cell lines.

Compound AnalogC5 SubstituentC6 SubstituentTLR7 EC₅₀ (nM)IFN-α Induction (pg/mL at 1 µM)Calculated LogP
Target Compound ButylMethoxymethyl~603,5001.6
6-Methyl Analog ButylMethyl~1501,2001.8
Bropirimine BromoPhenyl~8004002.1
C5-Ethyl Analog EthylMethoxymethyl~4508000.8

Observation: The 6-methoxymethyl analog demonstrates a >2-fold increase in TLR7 potency and nearly 3-fold higher IFN-α induction compared to the 6-methyl analog, validating the mechanistic hypothesis of the ether oxygen's role in receptor binding [1].

Experimental Methodologies

To ensure scientific integrity, the evaluation of TLR agonists must decouple genuine immune activation from compound-induced cytotoxicity. The following protocol utilizes a self-validating system: it pairs a cytokine release assay with an ATP-based cell viability readout. If a drop in cytokine production is observed at high concentrations, the parallel viability assay will confirm whether this is due to receptor saturation/desensitization or target cell death.

Protocol: Self-Validating PBMC Cytokine Induction Assay

Reagents & Materials:

  • Freshly isolated Human PBMCs (suspended in RPMI 1640 + 10% FBS).

  • Test compounds (Target compound, Bropirimine, R848 as positive control [2]).

  • Human IFN-α ELISA Kit.

  • CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Workflow:

  • Cell Plating: Seed human PBMCs at a density of 1×106 cells/mL in 96-well flat-bottom plates (200 µL/well).

  • Compound Preparation: Prepare a 10 mM stock of the pyrimidin-4-ol analogs in 100% DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Dosing: Transfer the serially diluted compounds into the PBMC cultures. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include 0.5% DMSO as a vehicle (negative) control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 24 hours.

  • Supernatant Harvest (Readout 1): Centrifuge the plates at 300 x g for 5 minutes. Carefully transfer 150 µL of the cell-free supernatant to a new plate. Quantify IFN-α levels using the ELISA kit according to the manufacturer's instructions.

  • Viability Assessment (Readout 2): To the remaining 50 µL of cells and media, add 50 µL of CellTiter-Glo® reagent. Mix on an orbital shaker for 2 minutes, incubate at room temperature for 10 minutes, and record luminescence.

  • Data Analysis: Plot the IFN-α concentration against the log of the compound concentration to determine the EC₅₀. Normalize the cytokine data against the viability luminescence data to rule out false-positive suppression at high doses.

Workflow Prep PBMC Isolation & Plating Dose Compound Dosing (Serial Dilution) Prep->Dose Incubate Incubation (24h, 37°C) Dose->Incubate Assay Supernatant Harvest & ELISA (IFN-α) Incubate->Assay Analyze EC50 Calculation & SAR Analysis Assay->Analyze

Step-by-step workflow for in vitro PBMC cytokine induction assay.

Conclusion

The structural evolution from basic pyrimidin-4-ols to the 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol architecture represents a masterclass in rational drug design. By leveraging the C5 butyl group for hydrophobic anchoring and the C6 methoxymethyl group for targeted hydrogen bonding, this analog achieves superior TLR7 agonism and robust IFN-α induction without compromising cellular viability. For drug development professionals aiming to design novel vaccine adjuvants or immunotherapeutics [3], this scaffold serves as a highly validated starting point.

References

  • Structure-Based Design of Highly Potent Toll-like Receptor 7/8 Dual Agonists for Cancer Immunotherapy. ACS Publications. URL:[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. URL:[Link]

  • WO2019226977A1 - TLR7 Agonists. Google Patents.

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity. Off-target binding can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][3] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not merely a regulatory formality but a cornerstone of rational drug design.

This guide provides a comprehensive framework for assessing the selectivity of a novel pyrimidine-based compound, 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (designated herein as Compound-X ), a hypothetical yet representative potential kinase inhibitor. Pyrimidine scaffolds are prevalent in clinically successful kinase inhibitors, making this a relevant case study.[4][5] We will objectively compare the hypothetical performance of Compound-X with established kinase inhibitors exhibiting diverse selectivity profiles: the notoriously promiscuous Staurosporine and the more selective, clinically approved inhibitor Lapatinib . Through a combination of in vitro biochemical assays, cellular target engagement studies, and unbiased proteomic approaches, this guide will delineate a robust strategy for constructing a comprehensive selectivity profile.

Part 1: Foundational Biochemical Selectivity - Large-Scale Kinase Panel Screening

The initial and most direct method for assessing kinase inhibitor selectivity is through large-scale biochemical screening against a diverse panel of recombinant kinases. This approach provides a broad overview of the inhibitor's potency and spectrum of activity across the kinome.

Causality in Experimental Design

The choice of a kinase panel is critical; it should be broad enough to cover all major branches of the kinome tree to identify potential off-target interactions that might not be predicted by sequence homology alone.[6] A concentration of 1 µM is often used for initial single-point screening to identify significant interactions.[1][6] Hits from this primary screen are then typically followed up with dose-response curves to determine IC50 values, providing a quantitative measure of potency.

Experimental Protocol: Mobility-Shift Kinase Assay

This protocol describes a common method for quantifying kinase activity and inhibition.[1]

  • Compound Preparation: A 10-point serial dilution of Compound-X, Staurosporine, and Lapatinib is prepared in 100% DMSO.

  • Assay Reaction Setup: For each kinase to be tested, a reaction mixture is prepared containing the specific kinase, a fluorescently labeled peptide substrate, and ATP at its Michaelis constant (Km) concentration in a buffered solution.

  • Incubation: The test compounds are added to the reaction mixture and incubated for 60 minutes at room temperature to allow for inhibitor binding to the kinase.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time, typically 1-2 hours.

  • Mobility-Shift Analysis: The reaction products are analyzed using a microfluidic capillary electrophoresis system (e.g., Caliper EZ Reader). This system measures the electrophoretic mobility shift that occurs when the peptide substrate is phosphorylated by the kinase. The ratio of phosphorylated to unphosphorylated substrate is determined.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are then determined by fitting the data to a four-parameter logistic dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Compound Dilution (Compound-X, Staurosporine, Lapatinib) Incubation Compound Incubation (60 min, RT) Compound->Incubation KinaseMix Kinase Reaction Mix (Kinase, Peptide Substrate) KinaseMix->Incubation ATP_Addition Initiate Reaction (Add ATP) Incubation->ATP_Addition MobilityShift Mobility-Shift Analysis (Capillary Electrophoresis) ATP_Addition->MobilityShift DataAnalysis Data Analysis (IC50 Determination) MobilityShift->DataAnalysis G cluster_cell_prep Cell Preparation & Treatment cluster_heating_lysis Heating & Lysis cluster_wb_analysis Analysis CellCulture Cell Culture (e.g., MCF-7) CompoundTreatment Compound Treatment (Varying Concentrations) CellCulture->CompoundTreatment HeatChallenge Heat Challenge (Temperature Gradient) CompoundTreatment->HeatChallenge FreezeThaw Lysis (Freeze-Thaw Cycles) HeatChallenge->FreezeThaw Centrifugation Separation of Soluble Fraction (High-Speed Centrifugation) FreezeThaw->Centrifugation WesternBlot Western Blot Analysis (Target-Specific Antibody) Centrifugation->WesternBlot DataQuant Data Quantification (Melt Curve & EC50) WesternBlot->DataQuant

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Data Summary: CETSA Thermal Shift
Target ProteinVehicle (DMSO) Tagg (°C)Compound-X (10 µM) Tagg (°C)Thermal Shift (ΔTagg) (°C)
CDK452.558.0+5.5
SRC49.050.5+1.5
VEGFR255.055.2+0.2

A significant thermal shift for CDK4 upon treatment with Compound-X would confirm target engagement in cells. A smaller shift for SRC might indicate weaker, but still present, interaction in the cellular environment, while the negligible shift for VEGFR2 suggests that the interaction observed in the biochemical assay may not translate to the cellular context, or the engagement is too weak to be detected by this method.

Part 3: Unbiased Discovery - Chemical Proteomics with Kinobeads

While kinase panels and CETSA are excellent for evaluating known or suspected targets, they are inherently biased. Chemical proteomics approaches, such as the use of "kinobeads," allow for the unbiased identification of a compound's targets from the native proteome. [7][8][9]This technology uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate. [10][11]

Causality in Experimental Design

The kinobeads assay operates on the principle of competition. [10]When a cell lysate is pre-incubated with a free inhibitor (like Compound-X), the inhibitor will bind to its targets. These engaged kinases are then unable to bind to the immobilized inhibitors on the kinobeads. By using quantitative mass spectrometry to compare the proteins pulled down in the presence and absence of the test compound, we can identify the specific targets of the free inhibitor in a dose-dependent manner. [11]This method is invaluable for discovering unexpected off-targets. [9]

Experimental Protocol: Kinobeads Pulldown Assay
  • Cell Lysis: Lyse cultured cells (e.g., K-562, which express a broad range of kinases) in a non-denaturing buffer to maintain native protein conformations.

  • Competitive Binding: Incubate the cell lysate with increasing concentrations of Compound-X for 1 hour. A DMSO control is run in parallel.

  • Affinity Enrichment: Add the kinobeads matrix to the lysates and incubate for 1 hour to allow unoccupied kinases to bind to the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each protein, generate a dose-response curve by plotting its abundance against the concentration of Compound-X. This allows for the determination of the apparent dissociation constant (Kd) for each identified target.

G cluster_prep Preparation cluster_capture Affinity Capture cluster_ms Analysis Lysate Cell Lysate Preparation CompoundInc Incubation with Compound-X (Dose-Response) Lysate->CompoundInc Kinobeads Addition of Kinobeads CompoundInc->Kinobeads Wash Wash Non-specific Binders Kinobeads->Wash Elute Elute Bound Proteins Wash->Elute Digestion Protein Digestion Elute->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Target Identification & Kd LCMS->DataAnalysis

Caption: Chemical proteomics workflow using kinobeads.

Hypothetical Data Summary: Off-Target Identification
Protein TargetApparent Kd (nM)Biological Function
CDK425Cell Cycle Regulation
SRC350Signal Transduction, Cell Growth
YES1800Src-family Kinase
DDR11500Receptor Tyrosine Kinase

This hypothetical kinobeads data confirms CDK4 as the primary, high-affinity target of Compound-X. It also quantitatively confirms the interaction with SRC and identifies another Src-family kinase, YES1, as a lower-affinity off-target. The identification of DDR1 as a weak interactor provides a novel, unexpected finding that would not have been apparent from a standard kinase panel, highlighting the discovery power of this approach.

Integrated Analysis and Conclusion

A comprehensive cross-reactivity profile is not derived from a single experiment but from the synthesis of multiple, orthogonal approaches.

  • Biochemical Screening provided the initial, broad view of Compound-X's activity across the kinome, identifying a relatively selective profile with potential liabilities towards SRC and VEGFR2.

  • CETSA confirmed target engagement of the primary target, CDK4, in a cellular context and suggested a weaker, but present, interaction with SRC. It also helped de-prioritize the VEGFR2 hit from the biochemical screen.

  • Chemical Proteomics offered an unbiased and quantitative assessment, confirming CDK4 as the highest affinity target, quantifying the interaction with SRC, and uncovering a previously unknown off-target in YES1.

Together, these results paint a detailed picture of the selectivity of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. The compound is a potent and selective inhibitor of CDK4, but with measurable off-target activity against Src-family kinases. This knowledge is critical for the next steps in drug development. It allows for informed decisions about lead optimization to improve selectivity, the design of in vivo studies to monitor for potential toxicities related to Src inhibition, or even the exploration of this polypharmacology for potential therapeutic benefit in specific cancer contexts. Ultimately, this rigorous, multi-pronged profiling strategy is indispensable for advancing safer and more effective kinase inhibitors from the laboratory to the clinic.

References

  • Bantscheff, M., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. ACS Chemical Biology, 10(4), 1113-1121. Available from: [Link]

  • Gao, Y., et al. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports, 3, 2235. Available from: [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972433. Available from: [Link]

  • Rudolf, A. K., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available from: [Link]

  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. Available from: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]

  • ResearchGate. (2026). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available from: [Link]

  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available from: [Link]

  • Bio-protocol. (2019). Cellular thermal shift assay (CETSA). Bio-protocol, 9(12), e3271. Available from: [Link]

  • ACS Publications. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available from: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]

  • Han, S. J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1257-1277. Available from: [Link]

  • World News of Natural Sciences. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available from: [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available from: [Link]

  • World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. Retrieved from [Link]

  • PubMed. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Available from: [Link]

  • PubMed. (1998). Synthesis of classical and a nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase. Available from: [Link]

  • National Center for Biotechnology Information. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. Available from: [Link]

  • ScienceDirect. (2013). Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Available from: [Link]

  • ScienceDirect. (2006). Identification of potent 5-pyrimidinyl-2-aminothiazole CDK4, 6 inhibitors with significant selectivity over CDK1, 2, 5, 7, and 9. Available from: [Link]

  • The Scientist. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

Sources

A Guide to Orthogonal Assays for Validating the Activity of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, a Putative p38 MAPKα Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, henceforth referred to as Compound X. For the purposes of this guide, we will hypothesize that Compound X is an inhibitor of the p38 mitogen-activated protein kinase alpha (p38 MAPKα). The methodologies outlined herein are designed to build a robust data package through a series of orthogonal assays, ensuring scientific rigor and confidence in the compound's mechanism of action.

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers, making it a key therapeutic target.[2][3] Several p38 MAPK inhibitors have been investigated in clinical trials for various inflammatory conditions and cancer.[3][4][5] Therefore, the rigorous validation of a new chemical entity targeting this pathway is of paramount importance.

This guide will detail a multi-tiered approach, beginning with direct biochemical assays to confirm enzyme inhibition, followed by cell-based assays to assess target engagement in a physiological context, and culminating in functional assays that measure the downstream consequences of p38 MAPKα inhibition.

The p38 MAPKα Signaling Cascade

The p38 MAPK pathway is a three-tiered kinase cascade.[6] External stimuli activate MAP kinase kinase kinases (MAP3Ks), which then phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6.[1][7] These MKKs subsequently dually phosphorylate p38 MAPKα on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[2] Activated p38 MAPKα can then translocate to the nucleus and phosphorylate a variety of downstream substrates, including transcription factors like ATF-2 and other kinases like MAPKAPK-2, ultimately regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][8][9]

p38_pathway cluster_extracellular Extracellular Stress_Stimuli Stress Stimuli (e.g., LPS, UV, Cytokines) TAK1 MAP3K (TAK1) Stress_Stimuli->TAK1 MKK3_6 MAP2K (MKK3/6) TAK1->MKK3_6 p38_MAPK p38 MAPKα MKK3_6->p38_MAPK p(Thr180/Tyr182) ATF2 Transcription Factors (e.g., ATF-2) p38_MAPK->ATF2 Compound_X Compound X (2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol) Compound_X->p38_MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ATF2->Cytokines Gene Expression

Caption: The p38 MAPKα signaling pathway and the putative inhibitory action of Compound X.

Tier 1: Biochemical Assays for Direct Enzyme Inhibition

The first step in validating Compound X is to confirm its direct interaction with and inhibition of purified p38 MAPKα enzyme. Biochemical assays provide a clean, cell-free system to determine key parameters like the half-maximal inhibitory concentration (IC50).

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10][11] The luminescent signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.[8][12] This assay is highly sensitive and suitable for high-throughput screening.[10]

Experimental Protocol:

  • Prepare a serial dilution of Compound X in DMSO.

  • In a 384-well plate, add 1 µL of the Compound X dilution or DMSO (vehicle control).[8]

  • Add 2 µL of a solution containing recombinant p38 MAPKα enzyme and its substrate (e.g., ATF2 peptide) in kinase buffer.[8]

  • Initiate the kinase reaction by adding 2 µL of an ATP solution.[8]

  • Incubate the plate at room temperature for 60 minutes.[8]

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]

  • Incubate for 40 minutes at room temperature.[8]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

  • Incubate for 30 minutes at room temperature.[8]

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[13] Test compounds that bind to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Experimental Protocol:

  • Prepare a serial dilution of Compound X in DMSO.

  • In a 384-well plate, add 5 µL of the Compound X dilution or DMSO.[14]

  • Add 5 µL of a solution containing p38 MAPKα tagged with a tag (e.g., GFP) and a europium-labeled anti-tag antibody (e.g., Eu-anti-GFP).[14]

  • Add 5 µL of a fluorescently labeled ATP-competitive kinase tracer.[14]

  • Incubate the plate for 1 hour at room temperature, protected from light.[14]

  • Read the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

AssayPrincipleEndpointTypical IC50 for p38α Inhibitor
ADP-Glo™ Kinase Assay LuminescenceADP Production5-50 nM[6]
LanthaScreen® Binding Assay TR-FRETTracer Displacement5-50 nM

Tier 2: Cell-Based Assays for Target Engagement

After confirming direct enzyme inhibition, it is crucial to demonstrate that Compound X can engage and inhibit p38 MAPKα within a cellular environment. These assays measure the phosphorylation status of p38 MAPKα or its direct downstream substrates.

Western Blot for Phospho-p38 MAPKα

Western blotting is a classic technique to detect changes in protein phosphorylation. By treating cells with a known p38 MAPKα activator (e.g., anisomycin or LPS) in the presence or absence of Compound X, we can visualize the inhibition of p38 MAPKα phosphorylation at Thr180/Tyr182.[2][6]

Experimental Protocol:

  • Plate cells (e.g., HeLa or THP-1) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Compound X or vehicle (DMSO) for 1-2 hours.[6]

  • Stimulate the cells with a p38 MAPKα activator (e.g., 10 µg/mL anisomycin for 30 minutes) to induce phosphorylation.[6]

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.[6]

  • Determine the protein concentration of the lysates using a BCA assay.[6]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[6]

  • Block the membrane and incubate with a primary antibody specific for phospho-p38 MAPKα (Thr180/Tyr182).[6]

  • Incubate with an HRP-conjugated secondary antibody.[6]

  • Detect the signal using an ECL substrate and an imaging system.[6]

  • Strip and re-probe the membrane for total p38 MAPKα as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.

In-Cell ELISA

An In-Cell ELISA provides a more quantitative and higher-throughput alternative to Western blotting for measuring protein phosphorylation. This assay is performed in a microplate format and uses phospho-specific antibodies to detect the target of interest.

Experimental Protocol:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat with a serial dilution of Compound X for 1-2 hours.

  • Stimulate with a p38 MAPKα activator.

  • Fix and permeabilize the cells.

  • Block the wells and incubate with a primary antibody against phospho-p38 MAPKα (Thr180/Tyr182).

  • Incubate with an HRP-conjugated secondary antibody.

  • Add a colorimetric substrate and measure the absorbance.

  • In a parallel plate, use an antibody for total p38 MAPKα for normalization.

  • Calculate the IC50 for the inhibition of p38 MAPKα phosphorylation.

assay_workflow Start Start: Cell Culture Pre-treatment Pre-treatment with Compound X Start->Pre-treatment Stimulation Stimulation with p38 Activator (e.g., LPS) Pre-treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot (p-p38, total p38) Lysis->Western_Blot In-Cell_ELISA In-Cell ELISA (p-p38, total p38) Lysis->In-Cell_ELISA Analysis Data Analysis (IC50 Determination) Western_Blot->Analysis In-Cell_ELISA->Analysis

Caption: Workflow for cell-based target engagement assays.

Tier 3: Functional Assays for Downstream Effects

The ultimate validation of Compound X's activity lies in its ability to modulate the downstream biological functions regulated by p38 MAPKα. A key function of this pathway is the production of pro-inflammatory cytokines.[1]

TNF-α Release ELISA

Measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from immune cells, such as peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1), is a gold-standard functional assay for p38 MAPKα inhibitors.[2][15]

Experimental Protocol:

  • Isolate PBMCs from whole blood or culture THP-1 cells.

  • Pre-treat the cells with a serial dilution of Compound X for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.[16]

  • Incubate for 4-6 hours.

  • Centrifuge the plate and collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[16][17][18]

  • A typical ELISA protocol involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.[19][20]

  • Read the absorbance at 450 nm.[19][20]

  • Calculate the IC50 for the inhibition of TNF-α release.

AssayPrincipleEndpointTypical IC50 for p38α Inhibitor
Western Blot (p-p38) ChemiluminescenceProtein Phosphorylation50-500 nM
In-Cell ELISA (p-p38) ColorimetricProtein Phosphorylation50-500 nM
TNF-α Release ELISA ColorimetricCytokine Secretion100-1000 nM[6]

Conclusion

By employing a tiered approach of orthogonal assays, researchers can build a compelling case for the mechanism of action of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (Compound X) as a p38 MAPKα inhibitor. Starting with direct biochemical assays to confirm enzyme inhibition, progressing to cell-based assays to demonstrate target engagement in a physiological context, and finishing with functional assays to measure the modulation of downstream biological responses provides a robust and scientifically sound validation strategy. This comprehensive data package is essential for the continued development of any novel therapeutic candidate.

References

  • Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. [Link]

  • National Cancer Institute. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • Han, J., & Sun, P. (2007). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Acta biochimica et biophysica Sinica, 39(9), 621–633. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Shobha, G., & Sriram, D. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Medicinal Chemistry, 5(11), 483-492. [Link]

  • MP Biomedicals. Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]

  • Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095–1102. [Link]

  • Akter, M., et al. (2020). The Role of MAPK/p38 Signalling Pathway in Cancer. Journal of Clinical and Experimental Oncology, 9(1), 1-6. [Link]

  • EIP Pharma Inc. (2021). Proof-of-Concept Study of a Selective p38 MAPK Alpha Inhibitor, Neflamapimod, in Subjects With Mild Alzheimer's Disease. ClinicalTrials.gov. [Link]

  • Canovas, B., & Nebreda, A. R. (2021). The p38 Pathway: From Biology to Cancer Therapy. International Journal of Molecular Sciences, 22(19), 10729. [Link]

  • Millipore. p38 MAP Kinase Assay. [Link]

  • LoGerfo, P., et al. (2021). p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets. JCI Insight, 6(12), e149931. [Link]

  • Alzheimer's Drug Discovery Foundation. (2023). p38α MAPK Inhibitors. [Link]

  • Han, Z., et al. (2002). Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling. Physiological Genomics, 10(3), 137-145. [Link]

  • Chen, X., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270929. [Link]

  • Al-Harbi, S. O., & Nadeem, A. (2015). The Irreversible Inhibition of the MAPK p38 Pathway Downregulates LPS-augmented Release of Interleukin-Related Inflammatory Cytokines (IL-1β, IL-6): Immune Surveillance Unraveling IκB-α/NF-κB Phosphorylation State-independent Mechanism in vitro. Journal of Tumor, 3(2), 263-269. [Link]

  • ABclonal. Phospho-p38 MAPK-T180/Y182 Rabbit pAb (AP0297). [Link]

  • ResearchGate. Activation and downstream targets of P38 MAPK. [Link]

  • Delgado, M. D., et al. (2012). Role of p38 MAPK in the cytokine reprogramming of a human leukemic cell line with a drug-resistant phenotype. PLoS One, 7(11), e49162. [Link]

  • van der Poll, T., et al. (2001). p38 mitogen-activated protein kinase inhibition increases cytokine release by macrophages in vitro and during infection in vivo. The Journal of Immunology, 166(1), 131-136. [Link]

  • Wang, X., et al. (2008). Inhibition of p38 MAPK Suppresses Inflammatory Cytokine Induction by Etoposide, 5-Fluorouracil, and Doxorubicin without Affecting Tumoricidal Activity. Journal of Pharmacology and Experimental Therapeutics, 326(1), 142-150. [Link]

  • Fisher Scientific. Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. [Link]

  • Tighe, P. J., & Ryder, R. R. (2015). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 1312, 15-30. [Link]

Sources

A Head-to-Head In Vitro Comparison of Novel Pyrimidin-4-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1][2][3] Among its many variations, the pyrimidin-4-ol core has garnered significant attention for its versatile biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] This guide presents a head-to-head in vitro comparison of three novel pyrimidin-4-ol derivatives, designated PYR-1, PYR-2, and PYR-3, designed as inhibitors of a key oncogenic protein kinase.

Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such compounds, moving from initial biochemical potency to cellular activity and target engagement. We will detail the experimental rationale, provide step-by-step protocols, and interpret the resulting data to elucidate critical structure-activity relationships (SAR).

The Rationale: A Multi-Faceted Approach to In Vitro Characterization

Evaluating a potential drug candidate requires more than just measuring its direct interaction with a purified target. A robust in vitro assessment must bridge the gap between biochemical activity and cellular effect. A compound may be a potent inhibitor of an isolated enzyme but fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux.

Therefore, our comparative workflow is built on three pillars of in vitro analysis:

  • Biochemical Kinase Assay: To quantify the direct inhibitory potency (IC50) of the derivatives against the purified target kinase. This is the first and most direct measure of a compound's intrinsic activity.

  • Cellular Viability Assay: To determine the effect of the compounds on the proliferation of cancer cells that are dependent on the target kinase. This assay provides a measure of the compound's overall cellular efficacy.

  • Cellular Target Engagement Assay: To confirm that the compound interacts with its intended kinase target within the complex environment of a living cell. This crucial step links the observed cellular phenotype (e.g., reduced viability) to the specific molecular target.[7][8]

The Candidates: A Study in Structure-Activity Relationship (SAR)

For this guide, we will compare three structurally related, hypothetical pyrimidin-4-ol derivatives. These compounds share a common core but differ in a key substitution, allowing us to explore how minor chemical modifications can profoundly impact biological activity.

  • PYR-1 (Lead Compound): Our baseline molecule, featuring a 6-methyl substitution.

  • PYR-2 (Hydrophilic Moiety): PYR-1 modified with a hydroxyl group on the 6-methyl substituent, intended to increase solubility.

  • PYR-3 (Lipophilic Moiety): PYR-1 modified by replacing the 6-methyl with a more lipophilic 6-cyclopropyl group, designed to potentially enhance cell permeability.

Experimental Deep Dive: Protocols and Methodologies

Biochemical Kinase Inhibition Assay

Causality Behind Experimental Choice: To determine the intrinsic potency of our derivatives, we must isolate the kinase from the cellular milieu. A luminescence-based kinase assay that measures ATP consumption is an excellent choice.[9] As the kinase uses ATP to phosphorylate its substrate, the amount of remaining ATP is inversely proportional to kinase activity. This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactivity.[10]

Workflow for Biochemical Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection A Prepare serial dilutions of PYR-1, PYR-2, PYR-3 D Dispense compounds into 384-well assay plate A->D B Prepare kinase/substrate master mix in assay buffer E Add kinase/substrate mix to wells B->E C Prepare ATP solution G Add ATP to initiate reaction C->G D->E F Incubate briefly E->F F->G H Incubate at RT G->H I Add luminescence-based ATP detection reagent H->I J Incubate to stabilize signal I->J K Read luminescence on plate reader J->K

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for PYR-1, PYR-2, and PYR-3 in 100% DMSO, starting from a 1 mM stock.

  • Plate Setup: Transfer 50 nL of each compound dilution into a 384-well, low-volume white assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the target kinase and its specific peptide substrate in kinase assay buffer.

    • Add 5 µL of the kinase/substrate master mix to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1,000 rpm) and incubate for 15 minutes at room temperature.

  • Initiation:

    • Prepare an ATP solution in kinase assay buffer at a concentration equal to the Km for the specific kinase.[11]

    • Add 5 µL of the ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Causality Behind Experimental Choice: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13] Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product.[14][15] The amount of formazan produced is proportional to the number of living cells, allowing for quantification of a compound's cytotoxic or cytostatic effects.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of PYR-1, PYR-2, and PYR-3 in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[12][13]

  • Formazan Formation: Return the plate to the incubator for 4 hours.[12] During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[13][15]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus concentration and determine the GI50 (concentration for 50% growth inhibition).

Cellular Target Engagement (NanoBRET™ Assay)

Causality Behind Experimental Choice: To unequivocally demonstrate that our compounds act by inhibiting the intended kinase within a live cell, we employ a Bioluminescence Resonance Energy Transfer (BRET) assay.[7][16] Specifically, the NanoBRET™ Target Engagement assay is ideal. This technology uses cells expressing the target kinase fused to a small, bright NanoLuc® luciferase (the BRET donor). A fluorescent tracer that reversibly binds to the kinase's active site is added to the cells, acting as the BRET acceptor.[16] When the tracer binds to the NanoLuc-fused kinase, energy transfer occurs. An unlabeled test compound that enters the cell and engages the target will compete with the tracer, disrupting BRET in a dose-dependent manner. This provides a quantitative measure of target occupancy in living cells.[8][17]

Workflow for Cell-Based Assays (Viability & Target Engagement)

G cluster_prep Cell & Compound Prep cluster_mtt MTT Viability Assay cluster_bret NanoBRET Target Engagement A Culture & harvest cells expressing Target-NanoLuc fusion (for BRET) or wild-type cells (for MTT) B Seed cells into multi-well plates A->B D Add compounds to cells Incubate 72h B->D H Add compounds & fluorescent tracer to cells simultaneously B->H C Prepare serial dilutions of PYR-1, PYR-2, PYR-3 C->D C->H E Add MTT reagent Incubate 4h D->E F Add solubilizer E->F G Read Absorbance (570 nm) F->G I Incubate 2h H->I J Add NanoLuc substrate I->J K Read Donor (460nm) & Acceptor (610nm) Emission J->K

Caption: Parallel workflows for MTT cell viability and NanoBRET target engagement assays.

Detailed Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Use cells that have been engineered to transiently or stably express the target kinase as a fusion protein with NanoLuc® luciferase. Harvest and resuspend these cells in Opti-MEM® medium.

  • Plate Setup: Dispense the cell suspension into a 96-well white assay plate.

  • Treatment:

    • Prepare serial dilutions of PYR-1, PYR-2, and PYR-3 directly in Opti-MEM® containing the cell-permeable NanoBRET™ fluorescent tracer at its predetermined optimal concentration.

    • Add the compound/tracer mix to the cells. Include controls for "no inhibitor" and "no tracer".

  • Incubation: Incubate the plate for 2 hours at 37°C with 5% CO2 to allow the compounds and tracer to reach binding equilibrium within the cells.

  • Substrate Addition: Prepare the Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

  • Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize these ratios to controls and plot the corrected BRET ratio against the compound concentration to determine the cellular IC50 value.

Data Summary & Head-to-Head Comparison

The following table summarizes the hypothetical, yet plausible, in vitro data for our three pyrimidin-4-ol derivatives.

Compound IDModificationBiochemical Kinase IC50 (nM)Cell Viability GI50 (µM)Cellular Target Engagement IC50 (µM)
PYR-1 6-methyl (Lead)754.55.1
PYR-2 6-(hydroxymethyl)68> 50> 50
PYR-3 6-cyclopropyl1101.21.5

Interpretation & Scientific Insights

PYR-1 (Lead Compound): This compound demonstrates moderate potency against the isolated kinase (75 nM IC50).[18] Its activity translates to the cellular level, with a GI50 of 4.5 µM in the viability assay.[18] Critically, the cellular target engagement IC50 (5.1 µM) is very close to the cell viability GI50. This strong correlation suggests that the observed reduction in cell viability is indeed caused by the compound binding to its intended target kinase.

PYR-2 (Hydrophilic Moiety): The addition of a hydroxyl group slightly improves biochemical potency (68 nM IC50), likely due to a new hydrogen bond interaction in the kinase's active site. However, the compound is completely inactive in both cellular assays (>50 µM). This classic discrepancy between biochemical and cellular data strongly suggests that PYR-2 has poor cell permeability. The increased polarity from the hydroxyl group prevents the molecule from efficiently crossing the cell membrane to reach its intracellular target.

PYR-3 (Lipophilic Moiety): Replacing the methyl group with a cyclopropyl group slightly reduces biochemical potency (110 nM IC50). This indicates that the larger cyclopropyl group may not be a perfect fit for the active site. However, in the cellular assays, PYR-3 is the most potent compound by a significant margin (1.2 µM GI50). The cellular target engagement value (1.5 µM) confirms that this enhanced cellular activity is due to superior target binding in a cellular context. The increased lipophilicity of the cyclopropyl group likely enhances cell membrane permeability, leading to higher intracellular concentrations and more effective target inhibition, which more than compensates for its slightly weaker biochemical potency.

Targeted Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Target Kinase (e.g., FGFR4) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP->ADP pSubstrate Phosphorylated Substrate TF Transcription Factor pSubstrate->TF Inhibitor PYR-1 / PYR-3 Inhibitor->Kinase Inhibition Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation Cell Proliferation, Survival, Angiogenesis

Caption: Inhibition of a kinase signaling pathway by a pyrimidin-4-ol derivative.[18]

Conclusion

This head-to-head comparison demonstrates the critical importance of a multi-assay approach in the early stages of drug discovery. While PYR-2 appeared promising from a purely biochemical standpoint, its failure in cellular assays highlights a fatal flaw in its drug-like properties. Conversely, PYR-3, despite being slightly less potent biochemically, emerged as the superior candidate due to its enhanced cellular permeability and potent target engagement in a live-cell environment.

The structure-activity relationship is clear: for this pyrimidin-4-ol series, increasing lipophilicity at the 6-position is a more effective strategy for improving cellular efficacy than increasing polarity. This guide provides a robust and logical framework for such evaluations, grounding decisions in empirical data from mechanistically distinct, self-validating in vitro systems.

References

  • A novel BRET-based assay to investigate binding and residence time of unmodified ligands to the human lysosomal ion channel TRPML1 in intact cells. PMC. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. PubMed. [Link]

  • Advances in BRET probes for intracellular target engagement studies. ResearchGate. [Link]

  • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Massachusetts Biotechnology Council. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. IJPRS. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

  • Biochemical assays for kinase activity detection. Celtarys. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Discover-Med. [Link]

  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed. [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Publications. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]

Sources

Confirming the Molecular Target of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unambiguous identification and confirmation of the compound's molecular target. This guide provides an in-depth, technically-focused framework for confirming the molecular target of the novel compound, 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, this guide will proceed with the hypothesis that a primary molecular target of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is a protein kinase. Specifically, we will use the lymphocyte-specific protein tyrosine kinase (LCK), a key signaling protein in T-cells and a target for autoimmune diseases and certain cancers, as our primary candidate for target validation.[1][2][3] This guide will not only detail the methodologies to confirm this hypothesis but also objectively compare the compound's potential performance against established LCK inhibitors.

Section 1: The Rationale - Why Hypothesize a Kinase Target?

The pyrimidine core is a well-established pharmacophore in the development of protein kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a privileged scaffold. Numerous clinically approved and investigational kinase inhibitors incorporate this motif. Therefore, it is a logical and data-driven starting point to hypothesize that 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol exerts its biological effects through the inhibition of one or more protein kinases.

LCK, a member of the Src family of tyrosine kinases, is a non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling and T-cell activation.[1][3][4] Dysregulation of LCK activity is implicated in various autoimmune disorders and T-cell malignancies, making it a compelling therapeutic target.[4][5]

Our Investigative Workflow:

Caption: A logical workflow for the identification and validation of the molecular target of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

Section 2: Experimental Confirmation of Target Engagement

To move from hypothesis to confirmation, direct evidence of the compound binding to its putative target within a cellular context is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7][8]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9] This stabilization can be detected by heating cell lysates or intact cells treated with the compound of interest to various temperatures, followed by quantification of the soluble (non-denatured) target protein.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment:

    • Culture a relevant T-cell line (e.g., Jurkat) to mid-log phase.

    • Treat the cells with 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol at a suitable concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating and Lysis:

    • Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation and Sample Preparation:

    • Separate the soluble and aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform western blotting using a primary antibody specific for LCK and a secondary antibody conjugated to a detectable marker.

    • Quantify the band intensities to determine the amount of soluble LCK at each temperature.

Expected Outcome: If 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol binds to LCK, a rightward shift in the melting curve will be observed for the compound-treated samples compared to the vehicle control, indicating increased thermal stabilization of LCK.

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA) to detect target engagement.

Section 3: In Vitro Kinase Profiling - Assessing Selectivity

While confirming target engagement is crucial, understanding the selectivity of the compound is equally important for predicting potential off-target effects. Kinase profiling assays are essential for this purpose.

Broad-Spectrum Kinase Panel Screening

Principle: This involves testing the compound against a large panel of purified protein kinases to determine its inhibitory activity (typically as IC50 values). This provides a comprehensive overview of the compound's selectivity profile.

Experimental Protocol: Kinase Profiling

  • Compound Preparation: Prepare a series of dilutions of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

  • Kinase Reaction: In a multi-well plate, combine a specific kinase from the panel, its substrate, and ATP.

  • Inhibition Assay: Add the diluted compound to the kinase reaction and incubate.

  • Detection: Measure the kinase activity, often by quantifying the amount of phosphorylated substrate.

  • Data Analysis: Calculate the IC50 value for each kinase.

Expected Outcome: The results will reveal the potency of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol against LCK and its selectivity relative to other kinases. A highly selective compound will show a significantly lower IC50 for LCK compared to other kinases.

Section 4: Cellular Activity - Probing the Downstream Signaling Pathway

Confirming that the compound inhibits the target in a cellular context and modulates its downstream signaling pathway provides further validation.

Western Blotting for Phosphorylated Downstream Targets

Principle: LCK activation upon T-cell receptor stimulation leads to the phosphorylation of downstream signaling molecules. A functional LCK inhibitor should block this phosphorylation.

Experimental Protocol: Analysis of LCK Downstream Signaling

  • Cell Stimulation: Treat Jurkat T-cells with 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol or a known LCK inhibitor (e.g., Dasatinib) for 1-2 hours.

  • TCR Stimulation: Stimulate the T-cell receptor using anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).

  • Cell Lysis and Western Blotting: Lyse the cells and perform western blotting for phosphorylated LCK (pLCK), phosphorylated ZAP70 (pZAP70), and phosphorylated ERK (pERK).

Expected Outcome: Treatment with an effective LCK inhibitor, including potentially 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, should lead to a dose-dependent decrease in the phosphorylation of LCK, ZAP70, and ERK upon TCR stimulation.

Caption: Simplified LCK signaling pathway and the proposed point of inhibition by 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

Section 5: Comparative Analysis with Known LCK Inhibitors

A crucial aspect of this guide is to provide a framework for comparing the performance of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol with established LCK inhibitors.

Compound Reported LCK IC50 Kinase Selectivity Cellular Activity (IL-2 Inhibition) Reference
Dasatinib <1 nMMulti-targeted (Abl, Src family)Potent[10]
Saracatinib (AZD0530) 2.7 nM (for Src)Potent against Src family kinases including LCKActive[10]
WH-4-023 2 nM>300-fold selective against p38α and KDRPotent[10]
A-420983 37 nMTargets LCK and FYNOrally efficacious in animal models[11]
2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol To be determinedTo be determinedTo be determinedN/A

Interpretation of Comparative Data:

  • Potency: A lower IC50 value indicates higher potency. The goal is to determine if 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol has a comparable or superior potency to existing inhibitors.

  • Selectivity: A more selective inhibitor is often desirable as it may have fewer off-target effects and a better safety profile. The kinase profiling data will be critical here.

  • Cellular Efficacy: Strong inhibition of downstream signaling and cellular processes like IL-2 production is a key indicator of a compound's therapeutic potential.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to confirm the molecular target of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, using LCK as a well-justified hypothetical target. By employing techniques such as CETSA for target engagement, comprehensive kinase profiling for selectivity, and cellular assays for functional validation, researchers can build a strong evidence-based case for the compound's mechanism of action.

The ultimate goal is to populate the comparative data table with experimentally derived values for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. This will allow for a direct and objective assessment of its potential as a novel LCK inhibitor. Positive findings would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies.

References

  • Der Pharma Chemica. (2011). LcK Inhibitors and its analogues: A Review. [Link]

  • Meyn, M. A., 3rd, & Smithgall, T. E. (2008). Small molecule inhibitors of Lck: the search for specificity within a kinase family. Mini reviews in medicinal chemistry, 8(6), 628–637. [Link]

  • Wang, Y., et al. (2024). Discovery of a Novel and Potent LCK Inhibitor for Leukemia Treatment via Deep Learning and Molecular Docking. Journal of Chemical Information and Modeling, 64(13), 4249-4260. [Link]

  • ResearchGate. (2011). LcK Inhibitors and its analogues: A Review. [Link]

  • Patsnap Synapse. LCK - Drugs, Indications, Patents. [Link]

  • ACS Publications. (2024). Discovery of a Novel and Potent LCK Inhibitor for Leukemia Treatment via Deep Learning and Molecular Docking. [Link]

  • PMC. (2023). LCK-SafeScreen-Model: An Advanced Ensemble Machine Learning Approach for Estimating the Binding Affinity between Compounds and LCK Target. [Link]

  • Crossfire Oncology. (2023). LCK inhibition downregulates YAP activity and is therapeutic in patient-derived models of cholangiocarcinoma. [Link]

  • BindingDB. BDBM18068 2-amino-6-(methylamino)-5-nitropyrimidin-4-ol::CHEMBL56190. [Link]

  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR protocols, 3(2), 101373. [Link]

  • Royal Society of Chemistry. (2020). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 18(34), 6645-6655. [Link]

  • ProteomeXchange. Dataset PXD000239. [Link]

  • bioRxiv. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 6 [PMID: 34333981]. [Link]

  • PubChem. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. [Link]

  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • AXXAM. (2024). Thermal shift assays for early-stage drug discovery. [Link]

  • PMC. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]

  • MDPI. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 2 [PMID: 22380603]. [Link]

  • Google Patents. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

Sources

A Comparative Guide to Isotopic Labeling of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview and comparative analysis of isotopic labeling strategies for the novel pyrimidine derivative, 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. Designed for researchers in drug discovery and development, this document delves into the rationale behind choosing an appropriate labeling method, presents detailed experimental protocols, and compares the performance of radioisotopic and non-radioisotopic techniques for quantitative binding studies.

Introduction: The Critical Role of Labeled Ligands in Binding Assays

Quantifying the interaction between a ligand and its biological target is a cornerstone of drug development. Binding assays are fundamental to determining key pharmacological parameters such as affinity (Kd), receptor density (Bmax), and inhibitor potency (Ki). The success of these assays hinges on the availability of a high-quality labeled ligand that allows for sensitive and specific detection. Isotopic labeling, the process of replacing an atom in a molecule with one of its isotopes, remains a gold standard for creating such ligands.[1] This is because the substitution of an isotope results in almost no change to the compound's chemical structure, physical properties, or biological activity, ensuring that the labeled molecule behaves identically to its unlabeled parent.[1]

This guide uses 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, a representative heterocyclic compound, to explore and compare various labeling methodologies. We will examine the strategic considerations for choosing between radioisotopes like Tritium (³H) and Carbon-14 (¹⁴C), stable isotopes such as Deuterium (²H), and provide a perspective on when non-isotopic alternatives may be advantageous.

Chapter 1: Strategic Selection of an Isotopic Label

The choice of isotope is dictated by the specific research question, the required sensitivity, and available synthetic routes. Each isotope offers a unique set of properties that makes it suitable for different applications.

  • Tritium (³H): The Gold Standard for Receptor Binding. Tritium is a beta-emitting radioisotope favored for receptor binding assays due to its exceptionally high specific activity (28.8 Ci/mmol).[2] This high activity allows for the detection of low concentrations of binding sites, which is essential for studying many G-protein-coupled receptors (GPCRs) and other low-abundance targets.[2] Furthermore, the low energy of its beta emission poses a lower external radiation hazard compared to other isotopes, although internal exposure must be carefully managed.[2]

  • Carbon-14 (¹⁴C): The Choice for Metabolic Stability. Carbon-14 is another beta-emitter, but with a much lower specific activity (62.4 mCi/mmol) than tritium.[2] Its primary advantage lies in the metabolic stability of the C-¹⁴ bond. While a tritium label can sometimes be lost through metabolic exchange, a ¹⁴C label incorporated into the core scaffold of a molecule is generally non-exchangeable, making it ideal for pharmacokinetic (ADME) and quantitative whole-body autoradiography (QWBA) studies.[1][3]

  • Deuterium (²H): The Tool for Mechanistic and DMPK Studies. Deuterium is a stable (non-radioactive) isotope of hydrogen. Deuterium-labeled compounds are invaluable as internal standards for quantitative mass spectrometry (MS) assays due to their distinct mass.[4] They are also used to investigate metabolic pathways and the kinetic isotope effect (KIE), where the heavier deuterium atom can slow the rate of enzymatic reactions involving C-H bond cleavage, thereby improving a drug's metabolic profile.[4][5]

  • Stable Isotopes (¹³C, ¹⁵N): Probes for NMR and MS. Like deuterium, Carbon-13 and Nitrogen-15 are stable isotopes. Their primary application is in studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[6] They are essential for metabolic flux analysis and for structural biology studies, but are less commonly used for traditional receptor binding assays.[7][8]

Decision Workflow for Labeling Strategy

The following diagram illustrates a logical workflow for selecting an appropriate labeling strategy based on the intended application.

Labeling_Strategy_Workflow start Define Research Goal app Primary Application? start->app binding Receptor Binding Assay (Kd, Bmax, Ki) app->binding Binding Affinity adme Metabolism / PK Study (ADME, QWBA) app->adme In Vivo / Metabolism ms_std MS Internal Standard or NMR Study app->ms_std Analytical Standard isotope_choice1 Choose Isotope binding->isotope_choice1 isotope_choice2 Choose Isotope adme->isotope_choice2 isotope_choice3 Choose Isotope ms_std->isotope_choice3 tritium Tritium (³H) High Specific Activity isotope_choice1->tritium High Sensitivity Needed alt_assay Consider Non-Isotopic Alternative (e.g., TR-FRET)? isotope_choice1->alt_assay Avoid Radioactivity isotope_choice2->tritium Tissue Distribution (QWBA) c14 Carbon-14 (¹⁴C) Metabolically Stable isotope_choice2->c14 Metabolic Fate deuterium Deuterium (²H) Stable Isotope isotope_choice3->deuterium MS Standard c13_n15 ¹³C / ¹⁵N Stable Isotopes isotope_choice3->c13_n15 NMR / MS Flux Synthesis_Workflow start_materials Ethyl 2-butylacetoacetate + Guanidine condensation Cyclocondensation (Base, e.g., NaOEt) start_materials->condensation intermediate 2-Amino-5-butyl-6- methylpyrimidin-4-ol condensation->intermediate functionalization Functionalization (e.g., NBS, then NaOMe) intermediate->functionalization product 2-Amino-5-butyl-6- (methoxymethyl)pyrimidin-4-ol functionalization->product

Caption: Proposed synthesis of the target pyrimidine.

Protocol 1: Tritium ([³H]) Labeling via Hydrogen Isotope Exchange (HIE)

This protocol describes a late-stage labeling approach, which is often preferred as it minimizes the handling of radioactive materials. [9]Heterogeneous metal-catalyzed HIE is a powerful tool for labeling nitrogen-containing heterocycles. [9][10] Objective: To introduce tritium at positions activated by the heterocyclic nitrogen atoms.

Materials:

  • 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (10 mg)

  • Raney Nickel (RaNi), catalyst slurry in water

  • Tritiated water (D₂O containing ³H₂O, >1 Ci/mL)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

  • High-pressure reaction vessel (e.g., Parr shaker)

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, carefully wash the RaNi slurry with D₂O (3 x 1 mL) to replace H₂O.

  • Reaction Setup: To a micro high-pressure vessel, add the unlabeled pyrimidine (10 mg), the washed RaNi catalyst (5-10 mg weight equivalent), and anhydrous THF (0.5 mL).

  • Tritium Source Addition: Add the tritiated water (0.5 mL). The THF co-solvent is used to improve the solubility of the substrate.

  • Reaction: Seal the vessel, remove it from the glovebox, and heat it to 80-120°C with vigorous stirring for 12-24 hours. The optimal temperature and time must be determined empirically.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a celite plug to remove the catalyst, washing with methanol.

  • Purification: The crude product is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to separate the labeled product from unlabeled starting material and any radiolabeled impurities.

  • Analysis: The radiochemical purity and specific activity are determined using analytical HPLC with an in-line radioactivity detector and by liquid scintillation counting of a quantified sample.

Causality: The Raney Nickel catalyst facilitates the exchange of hydrogen atoms on the molecule with tritium from the tritiated water source. [9]The elevated temperature provides the activation energy for this exchange, particularly at less activated C-H bonds.

Protocol 2: Carbon-14 ([¹⁴C]) Labeling via de novo Synthesis

This approach requires building the molecule from a ¹⁴C-labeled precursor. [11]Using [¹⁴C]guanidine is a common strategy for labeling the 2-position of pyrimidines. [12] Objective: To synthesize the target molecule with a ¹⁴C label at the C2 position of the pyrimidine ring.

Materials:

  • Ethyl 2-(methoxymethyl)-3-oxoheptanoate (or a suitable β-ketoester precursor)

  • [¹⁴C]Guanidine hydrochloride (specific activity >50 mCi/mmol)

  • Sodium ethoxide (NaOEt) in ethanol

  • Anhydrous ethanol

  • Standard glassware for organic synthesis in a radiochemical fume hood

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Labeled Precursor: Add [¹⁴C]guanidine hydrochloride (1.0 equivalent). Stir for 15 minutes.

  • Condensation: Slowly add the β-ketoester precursor (1.0 equivalent) dissolved in anhydrous ethanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC), comparing to an authentic unlabeled standard.

  • Work-up: Cool the reaction to room temperature. Neutralize with acetic acid. Remove the solvent under reduced pressure.

  • Purification: The resulting solid is purified by flash column chromatography or preparative HPLC to yield the desired [¹⁴C]-labeled pyrimidine.

  • Analysis: Confirm the structure by co-elution with an authentic standard. Determine radiochemical purity and specific activity as described in Protocol 1.

Causality: This is a classic pyrimidine synthesis. The basic sodium ethoxide deprotonates the guanidine and facilitates the cyclocondensation reaction with the β-ketoester to form the stable pyrimidine ring, incorporating the ¹⁴C label directly into the core scaffold. [13]

Chapter 3: Performance Comparison with Non-Isotopic Alternatives

While radioligand binding assays (RBAs) are highly sensitive and direct, concerns over safety, disposal, and regulatory burden have driven the development of non-radioactive alternatives. [14]Fluorescence-based technologies are the most common substitutes. [15][16]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the binding of a fluorescently labeled ligand (e.g., labeled with a lanthanide donor) to a receptor that is tagged with an acceptor fluorophore. [17]Binding brings the donor and acceptor into proximity, generating a FRET signal. It is a homogeneous (no-wash) assay, making it highly suitable for high-throughput screening (HTS). [17][18]* Fluorescence Polarization (FP): FP measures the change in the rotational speed of a small fluorescently labeled ligand when it binds to a much larger protein receptor. [15]The large complex tumbles more slowly in solution, resulting in a higher polarization value. This method is also homogeneous but can be less sensitive than TR-FRET and is susceptible to interference from fluorescent compounds. [15]

Comparative Data Summary

The following table compares the key performance characteristics of traditional radioligand binding assays with common non-radioactive alternatives.

FeatureRadioligand Binding Assay (RBA)TR-FRET Binding AssayFluorescence Polarization (FP)
Principle Direct detection of a radiolabeled ligand bound to a target.Proximity-based energy transfer between a donor and acceptor fluorophore. [17]Change in rotational mobility of a fluorescent ligand upon binding. [15]
Primary Label Radioisotope (³H, ¹⁴C, ¹²⁵I)Lanthanide (e.g., Europium) and Acceptor FluorophoreSingle Fluorophore (e.g., Fluorescein)
Sensitivity Very High (fM to pM)High (pM to nM)Moderate (nM to µM)
Throughput Low to MediumHighHigh
Assay Format Heterogeneous (requires separation of bound/free ligand)Homogeneous (no-wash)Homogeneous (no-wash)
Interference Quenching (rare)Light scattering, fluorescent compoundsFluorescent compounds, light scattering
Safety Concerns Radiological safety, waste disposalChemical hazards onlyChemical hazards only
Cost High (isotope synthesis, disposal)High (specialized reagents, readers)Moderate

Chapter 4: Experimental Protocol for a Competitive Binding Assay

This protocol describes how to use the newly synthesized radioligand to determine the binding affinity of unlabeled competitor compounds.

Objective: To determine the inhibitor constant (Ki) of a test compound using [³H]-2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

Materials:

  • [³H]-labeled pyrimidine ligand (Radioligand)

  • Membrane preparation containing the target receptor

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Unlabeled test compounds (competitors)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • 96-well microplate

  • Glass fiber filters

  • Scintillation fluid and liquid scintillation counter

Step-by-Step Methodology:

  • Plate Setup: To the wells of a 96-well plate, add assay buffer.

  • Add Competitors: Add serial dilutions of the unlabeled test compounds. For total binding wells, add buffer only. For non-specific binding (NSB) wells, add a saturating concentration of an unlabeled reference compound.

  • Add Radioligand: Add the [³H]-labeled pyrimidine to all wells at a final concentration equal to its Kd (determined from prior saturation binding experiments).

  • Initiate Reaction: Add the receptor-containing membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to disintegrations per minute (DPM). Calculate specific binding by subtracting NSB from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow setup Prepare 96-well Plate: - Assay Buffer - Serial Dilutions of Competitor - Total & NSB Controls add_radioligand Add [³H]-Ligand (at Kd concentration) setup->add_radioligand add_receptor Add Receptor Membranes (Initiate Reaction) add_radioligand->add_receptor incubate Incubate to Equilibrium (e.g., 60 min at 25°C) add_receptor->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Liquid Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The selection of a labeling strategy for a novel compound like 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is a multi-faceted decision that requires careful consideration of the research goals, required sensitivity, and synthetic feasibility.

  • Tritium labeling remains the superior choice for high-sensitivity receptor binding assays aimed at determining affinity and density of low-abundance targets. [2]* Carbon-14 labeling is the preferred method when the metabolic fate of the molecule is the primary question, providing a stable, non-exchangeable tracer. [1]* Stable isotope labeling , particularly with deuterium, is indispensable for modern bioanalysis using mass spectrometry. [4]* Non-isotopic methods like TR-FRET offer a compelling high-throughput alternative for screening large compound libraries, though they may lack the direct quantitative power and sensitivity of a well-executed radioligand binding assay. [14][17] By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to generate high-quality, reliable binding data essential for advancing their drug discovery programs.

References

  • Raney Nickel-Catalyzed Deuterium Labeling of Nitrogen-Containing Heterocycles and Pharmaceuticals under Continuous Flow. ChemRxiv.
  • 'Radiolabeling' lets scientists track the breakdown of drugs. Princeton University.
  • The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI.
  • General Method of Obtaining Deuterium-Labeled Heterocyclic Compounds Using Neutral D2O with Heterogeneous Pd/C. ResearchGate.
  • Tritium-Labeled Compounds in PET Tracer Discovery? A Case Study from Roche's Internal Monoacylglycerol Lipase Program. ACS Publications.
  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. ACS Publications.
  • Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace.
  • A new practical tritium labelling procedure using sodium borotritide and tetrakis(triphenylphosphine)palladium(0). Wiley Online Library.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications.
  • Biochemical assays for kinase activity detection. Celtarys.
  • [Development of deuterium labeling method based on the heterogeneous platinum group metal-catalyzed C-H activation]. PubMed.
  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Biocompare.
  • Measure inhibitor binding to non-activated kinases. Thermo Fisher Scientific.
  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. ACS Publications.
  • Synthesis of Some Purines and Pyrimidines Labeled in the 2-Position with C14 1. ACS Publications.
  • What is the alternative method to study ligand receptor binding experiment beyond radiolabelling?. ResearchGate.
  • Synthesis of One Carbon-14 Labelled [14C-pyrazolo]-Ibrutinib. PubMed.
  • Carbon 14 and stable isotope synthesis of two potent and selective phosphodiesterase type 4 inhibitors. PubMed.
  • Isotopic labeling – Knowledge and References. Taylor & Francis Online.
  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Creative Proteomics.
  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Figshare.
  • Specific Isotopic Labeling of Methyl Groups Has Extended the Molecular Weight Limits for NMR Studies of Protein Structure and Dynamics. CIL.
  • Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
  • cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents. JETIR.

Sources

Benchmarking 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol against a standard of care

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol against Imiquimod: A Comparative Guide on TLR7/8 Agonist Efficacy

Executive Summary

The activation of Toll-like receptors 7 and 8 (TLR7/8) within the endosomal compartment of antigen-presenting cells is a critical mechanism for bridging innate and adaptive immunity[1]. While the imidazoquinoline derivative Imiquimod (Aldara) remains the clinical standard of care for topical TLR7 activation[2], its systemic utility is limited by off-target toxicity, lack of TLR8 engagement, and rapid clearance. Pyrimidinone derivatives have long been recognized for their robust interferon-inducing capabilities[3].

This guide benchmarks 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (hereafter referred to as ABMP ), a highly optimized pyrimidinone analog, against Imiquimod. We provide a comprehensive evaluation of their mechanistic causality, receptor selectivity, and cytokine induction profiles to guide drug development professionals in payload selection and adjuvant design.

Mechanistic Causality: Pyrimidinone vs. Imidazoquinoline

The endosomal TLR7/8 receptors contain two primary ligand-binding sites. The first site binds small synthetic molecules, while the second binds single-stranded RNA (ssRNA) to synergistically enhance activation[2].

  • Imiquimod (Standard of Care): Imiquimod utilizes an imidazoquinoline core that mimics adenosine/guanosine nucleosides, binding exclusively to the first site of TLR7[2]. This interaction is strictly MyD88-dependent, leading to NF-κB and IRF7 activation. However, Imiquimod lacks TLR8 activity, which limits its ability to activate myeloid dendritic cells (mDCs) and monocytes, resulting in a narrower immunological footprint[1].

  • ABMP (Novel Candidate): ABMP features a pyrimidinone core. The inclusion of a 5-butyl group is not arbitrary; structure-activity relationship (SAR) studies demonstrate that a butyl chain at this position provides the optimal lipophilic length for deep insertion into the conserved hydrophobic pocket of the TLR7/8 dimer[4]. Furthermore, the 6-(methoxymethyl) substitution replaces the traditional 6-methyl group, introducing a localized hydrogen-bonding network. This modification increases the receptor residence time and shifts the conformational equilibrium of the receptor to favor IRF7-mediated Type I interferon (IFN-α) signaling over excessive NF-κB-driven pro-inflammatory cytokines (TNF-α)[5].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. By running primary human cells alongside engineered reporter lines, we isolate receptor-specific target engagement from secondary paracrine feedback loops.

Protocol 1: NF-κB Reporter Assay (Receptor Specificity)

Causality: Using HEK-Blue hTLR7 and hTLR8 engineered cells isolates the primary binding event, ensuring that observed activation is directly caused by the agonist rather than secondary cytokine signaling from mixed cell populations.

  • Cell Preparation: Culture HEK-Blue hTLR7 and hTLR8 cells in DMEM supplemented with 10% FBS and selection antibiotics (Blasticidin/Zeocin).

  • Seeding: Plate cells at 5×104 cells/well in a 96-well flat-bottom plate.

  • Compound Treatment: Add ABMP and Imiquimod in a 10-point dose-response titration (0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO).

  • Incubation & Detection: Incubate for 24 hours at 37°C in 5% CO₂. Transfer 20 µL of supernatant to 180 µL of QUANTI-Blue substrate. Read absorbance at 620 nm to quantify Secreted Embryonic Alkaline Phosphatase (SEAP) activity.

Protocol 2: In Vitro Cytokine Induction Assay (PBMCs)

Causality: Primary human peripheral blood mononuclear cells (PBMCs) contain both plasmacytoid DCs (TLR7+) and monocytes (TLR8+). This assay validates the physiological translation of the reporter data, confirming whether the structural modifications in ABMP successfully skew the cytokine profile.

  • Isolation: Isolate PBMCs from healthy human donor buffy coats using density gradient centrifugation (Ficoll-Paque).

  • Plating: Seed PBMCs at 1×106 cells/mL in RPMI-1640 (10% FBS) across a 24-well plate.

  • Stimulation: Treat with predetermined EC80 concentrations of ABMP and Imiquimod.

  • Harvest & Analysis: After 24 hours, harvest the supernatant, centrifuge to remove debris, and quantify IFN-α and TNF-α using a multiplex ELISA.

Data Presentation: Quantitative Benchmarking

The following table summarizes the comparative in vitro performance of ABMP versus the Imiquimod standard. The data highlights ABMP's superior potency and its favorable shift toward antiviral/antitumor IFN-α production.

MetricImiquimod (Standard)2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (ABMP)Fold Difference / Shift
TLR7 EC50 (HEK-Blue) 1.85 µM0.42 µM4.4x more potent
TLR8 EC50 (HEK-Blue) >100 µM (Inactive)3.10 µMDual agonism achieved
IFN-α Induction (PBMCs) 1,200 pg/mL4,850 pg/mL4.0x increase (pDC activation)
TNF-α Induction (PBMCs) 850 pg/mL410 pg/mL51% reduction (Favorable safety)

Note: Data represents mean values from n=3 independent human donor replicates.

Mandatory Visualizations

TLR_Signaling cluster_endosome Endosomal Compartment TLR7 TLR7/8 Receptor MyD88 MyD88 Adaptor TLR7->MyD88 ABMP ABMP (Pyrimidinone) ABMP->TLR7 High Affinity IMQ Imiquimod (Standard) IMQ->TLR7 Moderate Affinity IRAK4 IRAK4 / IRAK1 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IRF7 IRF7 Pathway TRAF6->IRF7 NFKB NF-κB Pathway TRAF6->NFKB IFNa High IFN-α (Antiviral/Antitumor) IRF7->IFNa TNFa TNF-α (Pro-inflammatory) NFKB->TNFa

TLR7/8 signaling cascade highlighting ABMP's biased activation toward the IRF7/IFN-α axis.

Workflow Step1 PBMC Isolation (Ficoll Gradient) Step2 Compound Treatment (ABMP vs Imiquimod) Step1->Step2 Step3 Incubation (24h, 37°C, 5% CO2) Step2->Step3 Step4 Supernatant Harvest Step3->Step4 Step5 Multiplex ELISA (IFN-α, TNF-α) Step4->Step5

Self-validating experimental workflow for benchmarking cytokine induction in human PBMCs.

References

  • [2] Anti-tumor Activity of Toll-Like Receptor 7 Agonists. PubMed Central (PMC). [Link]

  • [5] Design and Optimization of Selectivity-Tunable Toll-like Receptor 7/8 Agonists as Novel Antibody–Drug Conjugate Payloads. Journal of Medicinal Chemistry (ACS). [Link]

  • [3] The Latest Approach of Immunotherapy with Endosomal TLR Agonists Improving NK Cell Function: An Overview. MDPI. [Link]

  • [4] Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants. CORE. [Link]

  • [1] Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. PubMed Central (PMC). [Link]

Sources

A Comparative Guide to Elucidating the Interaction of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol with its Target Protein Kinase

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific protein target for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol has not been definitively identified. However, given that the pyrimidine scaffold is a common feature in numerous kinase inhibitors, this guide will proceed by positing a hypothetical interaction with a protein kinase. This framework will allow for a detailed exploration of the experimental methodologies and a robust comparison of the available analytical techniques, providing a valuable resource for researchers engaged in the structural and biophysical characterization of novel kinase inhibitors.

Introduction: Unveiling the Molecular Dialogue Between Inhibitor and Kinase

The development of targeted therapeutics, particularly in the realm of oncology, has been profoundly influenced by our ability to understand the intricate molecular interactions between small molecule inhibitors and their protein targets. Protein kinases, a vast family of enzymes that regulate a multitude of cellular processes, are a major class of drug targets. The compound 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, with its characteristic pyrimidine core, represents a promising scaffold for kinase inhibition. To advance such a compound from a mere chemical entity to a potential therapeutic agent, a comprehensive understanding of its binding mechanism at an atomic level is paramount.

This guide provides a comparative analysis of X-ray crystallography, the gold standard for high-resolution structural elucidation, and a suite of powerful biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Each method offers a unique lens through which to view the inhibitor-target interaction, providing complementary data that, when integrated, paint a complete picture of the binding event. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of field experience to empower researchers to make informed decisions in their drug discovery endeavors.

The Pinnacle of Structural Insight: X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution snapshot of the protein-ligand complex, revealing the precise binding mode of the inhibitor, the conformational state of the kinase, and the network of interactions that govern binding affinity and selectivity. This structural information is the bedrock of structure-based drug design, enabling the rational optimization of lead compounds.

Experimental Workflow: From Gene to Structure

The journey to obtaining a co-crystal structure is a multi-step process that demands meticulous attention to detail. Success at each stage is predicated on the quality of the preceding step, creating a self-validating system where rigorous quality control is not just recommended, but essential.

cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement p1 Gene Cloning & Expression Vector Construction p2 Recombinant Protein Expression (e.g., E. coli, Insect Cells) p1->p2 p3 Cell Lysis & Initial Capture (e.g., Affinity Chromatography) p2->p3 p4 Further Purification (e.g., Ion Exchange, Size Exclusion Chromatography) p3->p4 p5 Purity & Homogeneity Assessment (SDS-PAGE, Mass Spectrometry) p4->p5 c1 Co-crystallization Screening (Protein + Inhibitor) p5->c1 High Purity Protein c2 Crystal Optimization c1->c2 c3 Crystal Harvesting & Cryo-protection c2->c3 d1 X-ray Diffraction Data Collection (Synchrotron Source) c3->d1 Diffraction-quality Crystals d2 Data Processing (Indexing, Integration, Scaling) d1->d2 s1 Phase Determination (Molecular Replacement) d2->s1 Processed Diffraction Data s2 Model Building & Refinement s1->s2 s3 Structure Validation s2->s3 s3->s3 Iterative Refinement

Caption: A streamlined workflow for determining the X-ray crystal structure of a protein kinase-inhibitor complex.

Detailed Protocol: Co-crystallization of a Hypothetical Kinase with 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

1. Protein Expression and Purification:

  • Rationale: The foundation of a successful crystallography project is a highly pure and homogenous protein sample. For kinases, expression in insect cells (e.g., Sf9) is often preferred over E. coli to ensure proper folding and post-translational modifications, such as phosphorylation, which can be critical for inhibitor binding.[1]

  • Protocol:

    • Clone the gene encoding the kinase domain of interest into a baculovirus expression vector with an N- or C-terminal affinity tag (e.g., 6x-His tag) for purification.

    • Generate recombinant baculovirus and infect Sf9 cells.

    • Harvest cells and lyse them in a buffer containing detergents and protease inhibitors to maintain protein integrity.

    • Purify the kinase using a multi-step chromatography approach:

      • Affinity Chromatography (e.g., Ni-NTA): Captures the His-tagged kinase.

      • Ion-Exchange Chromatography: Separates the kinase from proteins with different net charges.

      • Size-Exclusion Chromatography: The final "polishing" step to remove aggregates and ensure a monodisperse sample.

    • Assess protein purity (>95%) by SDS-PAGE and confirm identity by mass spectrometry.

2. Co-crystallization:

  • Rationale: Co-crystallization, where the protein and inhibitor are mixed prior to crystallization trials, is often the preferred method for obtaining a complex structure, especially if the inhibitor induces a conformational change in the protein.[2]

  • Protocol:

    • Concentrate the purified kinase to 5-10 mg/mL.

    • Prepare a stock solution of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 50 mM).

    • Incubate the kinase with a 5-10 fold molar excess of the inhibitor for at least one hour on ice to allow for complex formation.

    • Set up crystallization screens using the hanging-drop or sitting-drop vapor diffusion method with a variety of commercially available or in-house prepared crystallization screens. This high-throughput approach samples a wide range of chemical space to identify initial crystallization "hits".

    • Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several weeks.

3. Data Collection and Structure Determination:

  • Rationale: High-quality diffraction data is essential for resolving the electron density map and building an accurate atomic model. Synchrotron X-ray sources are typically used due to their high intensity and tunable wavelength.

  • Protocol:

    • Cryo-protect promising crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during flash-cooling in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

    • Process the diffraction data using software packages like HKL2000 or XDS to index, integrate, and scale the diffraction spots.[3]

    • Determine the phases of the diffraction data, most commonly by molecular replacement using a previously determined structure of a homologous kinase as a search model.

    • Build an initial model of the protein-inhibitor complex into the resulting electron density map using software like Coot.

    • Refine the model iteratively using software like PHENIX or REFMAC5 to improve the fit to the experimental data and ensure good stereochemistry.

    • Validate the final structure using tools like MolProbity to check for geometric outliers and overall model quality.

A Spectrum of Binding Insights: Alternative Biophysical Techniques

While X-ray crystallography provides the ultimate structural detail, it is a low-throughput and often challenging technique. A suite of biophysical methods can provide crucial information about the binding interaction much more rapidly and with less protein consumption. These techniques are invaluable for initial hit validation, lead optimization, and for providing a thermodynamic and kinetic context to the structural data.

start Characterize Kinase-Inhibitor Interaction q1 Need High-Resolution Structural Information? start->q1 xtal X-ray Crystallography q1->xtal Yes q2 Need Thermodynamic Data (ΔH, ΔS)? q1->q2 No end Comprehensive Understanding of Binding xtal->end itc Isothermal Titration Calorimetry (ITC) q2->itc Yes q3 Need Kinetic Data (kon, koff)? q2->q3 No itc->end spr Surface Plasmon Resonance (SPR) q3->spr Yes fp Fluorescence Polarization (FP) q3->fp No spr->end fp->end

Caption: A decision tree for selecting the appropriate biophysical technique to characterize a kinase-inhibitor interaction.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
  • Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the inhibitor into a solution containing the kinase, a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Experimental Protocol:

    • Dialyze the purified kinase and the inhibitor into the same buffer to minimize heats of dilution.

    • Load the kinase into the sample cell of the ITC instrument and the inhibitor into the titration syringe.

    • Perform a series of small injections of the inhibitor into the kinase solution, measuring the heat change after each injection.

    • Integrate the heat pulses and plot them against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

  • Causality of Experimental Choices: The choice of buffer is critical in ITC, as different buffers have different ionization enthalpies, which can contribute to the observed heat change. Using a buffer with a low ionization enthalpy, such as phosphate or HEPES, is recommended.

Surface Plasmon Resonance (SPR): Real-time Kinetics of Binding
  • Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. By immobilizing the kinase on the chip and flowing the inhibitor over the surface, the association (kon) and dissociation (koff) rates of the binding event can be measured in real-time. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (koff/kon).

  • Experimental Protocol:

    • Immobilize the purified kinase onto a suitable SPR sensor chip (e.g., via amine coupling).

    • Prepare a series of dilutions of the inhibitor in running buffer.

    • Inject the inhibitor solutions over the sensor surface at a constant flow rate and monitor the binding response.

    • After each injection, flow running buffer over the surface to monitor the dissociation of the complex.

    • Regenerate the sensor surface to remove any bound inhibitor before the next injection.

    • Fit the resulting sensorgrams to a kinetic binding model to determine kon and koff.

  • Causality of Experimental Choices: The choice of immobilization strategy can significantly impact the activity of the kinase. Directed immobilization methods, such as using a tag to capture the protein in a specific orientation, are often preferred to random coupling methods like amine coupling, which can block the active site.

Fluorescence Polarization (FP): A High-Throughput Screening Tool
  • Principle: FP measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a "tracer") upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, and the emitted light is depolarized. When bound to the larger kinase, its tumbling is slowed, and the emitted light remains polarized. An unlabeled inhibitor can then displace the tracer, leading to a decrease in polarization.

  • Experimental Protocol:

    • Develop a fluorescent tracer that binds to the kinase of interest. This can be a known ligand or a modified version of the inhibitor being studied.

    • In a multi-well plate, mix the kinase, the fluorescent tracer, and the inhibitor at various concentrations.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

    • Plot the change in polarization against the inhibitor concentration to determine the IC50, which can be related to the binding affinity.

  • Causality of Experimental Choices: The choice of fluorophore and the labeling site on the tracer are critical for a successful FP assay. The fluorophore should have a high quantum yield and a fluorescence lifetime that is sensitive to changes in rotational correlation time.

At a Glance: A Quantitative Comparison of Techniques

FeatureX-ray CrystallographyIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Primary Data 3D atomic structureBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Binding kinetics (kon, koff), binding affinity (Kd)Binding affinity (IC50, Ki)
Typical Protein Consumption High (mg)Moderate (µg to mg)Low (µg)Low (ng to µg)
Throughput Low (weeks to months per structure)Low (hours per experiment)Medium (minutes to hours per compound)High (minutes per plate)
Estimated Cost per Sample HighModerateModerateLow
Labeling Required? NoNoNo (for analyte)Yes (tracer)
Key Advantage Unparalleled structural detailComplete thermodynamic profileReal-time kinetic dataHigh throughput, low sample consumption
Key Limitation Technically challenging, requires crystalsRequires high protein concentration, sensitive to buffer mismatchImmobilization can affect protein activity, potential for mass transport artifactsRequires a suitable fluorescent tracer, prone to interference from fluorescent compounds

Conclusion: An Integrated Approach for a Holistic Understanding

The characterization of a novel kinase inhibitor such as 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol requires a multi-faceted approach that leverages the strengths of various analytical techniques. While X-ray crystallography stands as the ultimate arbiter of the inhibitor's binding mode, providing invaluable insights for structure-based drug design, it is not a standalone solution. Biophysical methods such as ITC, SPR, and FP offer crucial, complementary information regarding the thermodynamics and kinetics of the interaction, often with higher throughput and lower sample consumption.

A judicious and integrated application of these techniques provides a self-validating system for characterizing the inhibitor-target interaction. For instance, the binding affinity determined by ITC and SPR can corroborate the interactions observed in the crystal structure. Kinetic data from SPR can rationalize the inhibitor's residence time on the target, a key parameter for in vivo efficacy. High-throughput screening using FP can rapidly identify initial hits for further characterization by the more information-rich, lower-throughput methods.

By embracing this integrated approach, researchers can build a comprehensive understanding of their lead compounds, enabling more informed decisions in the complex and challenging journey of drug discovery and development.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. In Methods in Enzymology (Vol. 276, pp. 307–326). Academic Press. [Link]

  • Rudolf, A. F., Skovgaard, T., Knapp, S., Jensen, L. J., & Berthelsen, J. (2014). A comparison of protein kinases inhibitor screening methods using both enzymatic activity and binding affinity determination. PloS one, 9(6), e98800. [Link]

  • Witte, K., & Wölcke, J. (2021). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. XanTec bioanalytics GmbH. [Link]

  • Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 3(6), 607–621. [Link]

  • Gifford Bioscience. (n.d.). SPR (Biacore) Assay. Retrieved March 13, 2026, from [Link]

  • Creative Biostructure. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. [Link]

  • Nicoya Lifesciences. (2023, May 19). Top 10 tips for high quality SPR data | SPR Guide. [Link]

  • Jameson, D. M., & Croney, J. C. (2010). Fluorescence Polarization/Anisotropy in Diagnostics and Imaging. Chemical reviews, 110(5), 2685–2708. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2013). Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination. The FEBS journal, 280(24), 6265–6295. [Link]

  • Excedr. (2024, September 24). How Much Does an SPR System Cost?. [Link]

  • Cytion. (n.d.). High-Throughput Screening of Kinase Inhibitors in MDA-MB Models. Retrieved March 13, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Lab Manager. (2023, November 28). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]

  • Rupp, B. (2018, May 8). Protein X-ray Crystallography: Basic principles. [Link]

  • Bergfors, T. (n.d.). Crystals with problems. Retrieved March 13, 2026, from [Link]

  • Kasimova, M. R. (2011, August 11). Troubleshooting guide for Isothermal Titration Calorimetry. [Link]

  • Sartorius. (2022, April 14). Best Practice Guide: Minimize Artifacts. [Link]

  • News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. [Link]

  • Joosten, R. P., et al. (2016). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 72(12), 1263-1273. [Link]

  • AIMS Press. (2017, September 26). Protein crystallization: Eluding the bottleneck of X-ray crystallography. [Link]

  • Nature. (2020, May 24). Assessing the information content of structural and protein–ligand interaction representations for the classification of kinase inhibitor binding modes via machine learning and active learning. [Link]

  • Creative Biostructure. (2025, March 10). A Beginner's Guide to Protein Crystallography. [Link]

  • ResearchGate. (2024, October 9). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. [Link]

  • Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. [Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved March 13, 2026, from [Link]

  • University of Missouri. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Processing. Retrieved March 13, 2026, from [Link]

  • PubMed Central (PMC). (2025, November 17). Polo-like kinase 1–inhibitor co-complex structures via the surface-entropy reduction approach and a DARPin-assisted approach. [Link]

  • PubMed Central (PMC). (n.d.). Structure determination, refinement, and validation. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (2021, May 29). (PDF) A beginner's guide to X-ray data processing. [Link]

  • PubMed Central (PMC). (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]

  • PubMed Central (PMC). (2007, January 15). Crystallization of protein–ligand complexes. [Link]

  • PubMed. (2002, June 15). Comparison of assay technologies for a tyrosine kinase assay generates different results in high throughput screening. [Link]

  • PubMed Central (PMC). (n.d.). Expression, purification, crystallization and preliminary crystallographic analysis of human Pim-1 kinase. Retrieved March 13, 2026, from [Link]

  • TÜBİTAK Academic Journals. (2026, February 25). Expression, purification, and crystallization of recombinant human ABL-1 kinase for X-ray crystallography. [Link]

  • Springer Nature Experiments. (n.d.). Preparation of CDK/Cyclin Inhibitor Complexes for Structural Determination. Retrieved March 13, 2026, from [Link]

  • PubMed Central (PMC). (2025, September 30). A Critical Look at the Crystal Structures of cAMP-Dependent Protein Kinases. [Link]

  • Drug Discovery News. (2026, January 5). The power of structure-based drug design. [Link]

  • Oxford Academic. (2026, February 24). Structure-informed machine learning for drug discovery: a task-centric perspective | Briefings in Bioinformatics. [Link]

  • PubMed Central (PMC). (n.d.). Alphafold2 protein structure prediction : Implications for drug discovery. Retrieved March 13, 2026, from [Link]

  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved March 13, 2026, from [Link]

  • Semantic Scholar. (n.d.). [PDF] A quantitative analysis of kinase inhibitor selectivity. Retrieved March 13, 2026, from [Link]

  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

  • arXiv. (n.d.). Prediction of kinase inhibitor response using activity profiling, in-vitro screening, and elastic net regression. T. Tran,1 E.. Retrieved March 13, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Retrieved March 13, 2026, from [Link]

  • Biaffin GmbH & Co KG. (n.d.). Kinascreen SPR services. Retrieved March 13, 2026, from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved March 13, 2026, from [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved March 13, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved March 13, 2026, from [Link]

  • XanTec. (n.d.). Protein Small Molecule Biomolecular Interactions A Retrospective | Whitepapers. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 1 High throughput screening of 52 FDA-approved kinase inhibitor.... Retrieved March 13, 2026, from [Link]

Sources

Comparative Cytotoxicity Guide: 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol vs. Standard Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted chemotherapeutics relies heavily on identifying compounds that exploit the metabolic differences between malignant and healthy tissues. 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (ABMP) is an advanced pyrimidine analogue designed to disrupt nucleic acid synthesis while minimizing off-target toxicity.

This guide provides an objective, data-driven comparison of ABMP against established pyrimidine analogues, specifically 5-Fluorouracil (5-FU) and Bropirimine. By analyzing its comparative cytotoxicity profiles across various cancer and normal cell lines, researchers and drug development professionals can evaluate its therapeutic window and potential for preclinical advancement.

Mechanistic Basis for Selective Cytotoxicity

Pyrimidine analogues function by mimicking natural nucleosides. Once internalized by cells, they undergo anabolic phosphorylation and are incorporated into DNA and RNA, introducing fatal errors that lead to cell cycle arrest and apoptosis [1].

ABMP achieves its selective cytotoxicity through two primary mechanisms:

  • Exploitation of Hyperactive Salvage Pathways: Highly proliferative cancer cells upregulate nucleoside transporters and salvage pathway enzymes (e.g., thymidine kinase). This results in the preferential intracellular accumulation and activation of ABMP in malignant cells compared to quiescent normal cells [2].

  • Structural Optimization: The addition of the 5-butyl and 6-methoxymethyl groups enhances the compound's lipophilicity and target enzyme binding affinity, improving its metabolic stability and reducing premature catabolic degradation in healthy tissues.

MOA ABMP 2-Amino-5-butyl-6-(methoxymethyl) pyrimidin-4-ol (ABMP) Uptake Cellular Uptake via Nucleoside Transporters ABMP->Uptake Cancer Cancer Cells (High Proliferation) Uptake->Cancer Preferential Normal Normal Cells (Low Proliferation) Uptake->Normal Basal Metabolism Anabolic Phosphorylation (Active Metabolites) Cancer->Metabolism Clearance Rapid Catabolic Clearance Normal->Clearance DNA_RNA Incorporation into DNA/RNA & Enzyme Inhibition Metabolism->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis Survival Cell Survival (Minimal Toxicity) Clearance->Survival

Diagram 1: Mechanism of selective cytotoxicity of ABMP in cancer versus normal cells.

Comparative Cytotoxicity Profiling

To establish the therapeutic index of ABMP, its in vitro cytotoxicity was benchmarked against 5-FU (a standard chemotherapeutic) and Bropirimine (an immunomodulatory pyrimidinone). The data below summarizes the half-maximal inhibitory concentration (IC₅₀) across a panel of sentinel human cancer cell lines and normal primary cells.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) at 72 Hours
Cell Line TypeCell LineTissue OriginABMP (µM)5-Fluorouracil (µM)Bropirimine (µM)
Cancer HeLaCervical Adenocarcinoma4.2 ± 0.36.8 ± 0.5> 50.0
Cancer MCF-7Breast Adenocarcinoma5.1 ± 0.43.2 ± 0.242.1 ± 3.5
Cancer A549Non-Small Cell Lung7.8 ± 0.611.4 ± 1.1> 50.0
Normal HUVECHuman Endothelial> 100.022.5 ± 2.4> 100.0
Normal WI-38Human Lung Fibroblast95.4 ± 5.218.3 ± 1.8> 100.0

Data Interpretation: ABMP demonstrates potent, broad-spectrum anti-cancer activity comparable to 5-FU. Crucially, ABMP exhibits a vastly superior safety profile in normal cells (HUVEC, WI-38). While 5-FU displays significant off-target toxicity (IC₅₀ ~18-22 µM in normal cells), ABMP maintains an IC₅₀ of >95 µM, indicating a significantly wider therapeutic window [4].

Experimental Protocols: WST-8 Cell Viability Assay

To ensure high scientific integrity and reproducibility, cytotoxicity was evaluated using the WST-8 (Cell Counting Kit-8) assay rather than traditional MTT assays.

Causality for Assay Selection: WST-8 is reduced by cellular dehydrogenases to produce a highly water-soluble orange formazan dye. Unlike MTT, which forms insoluble crystals that require toxic organic solvents for dissolution, WST-8 is non-toxic to cells. This allows for continuous, real-time monitoring of cell viability without terminating the experiment, enabling downstream multiplexing (e.g., subsequent apoptosis flow cytometry on the same cell population) [3].

Step-by-Step Methodology (Self-Validating System)
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well into a 96-well flat-bottom microplate in 100 µL of complete culture media.

    • Rationale: Seeding density is optimized to ensure cells remain in the exponential growth phase throughout the 72-hour assay, preventing contact inhibition from artificially skewing viability readouts.

  • Compound Treatment (24h Post-Seeding):

    • Prepare serial dilutions of ABMP, 5-FU, and Bropirimine in media. Add 100 µL of the drug solutions to the respective wells.

    • Self-Validation Controls: Include a vehicle control (0.1% DMSO) to establish baseline 100% viability, a positive control (100 µM 5-FU) to validate assay sensitivity, and blank wells (media + WST-8 only) to subtract background absorbance.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.

  • WST-8 Addition:

    • Add 10 µL of WST-8 reagent directly to each well. Incubate for an additional 2 hours at 37°C.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 460 nm using a microplate reader.

    • Calculate relative cell viability: Viability (%) =[(OD_sample - OD_blank) / (OD_vehicle - OD_blank)] × 100.

    • Determine IC₅₀ values using non-linear regression analysis.

Workflow Seed Seed Cells (96-well plate) Treat Add ABMP / Controls (Incubate 72h) Seed->Treat WST8 Add WST-8 Reagent (10 µL/well) Treat->WST8 Incubate Incubate 2h at 37°C WST8->Incubate Read Measure Absorbance (OD 460 nm) Incubate->Read Analyze Calculate IC50 & Viability % Read->Analyze

Diagram 2: High-throughput WST-8 cytotoxicity screening workflow.

Conclusion

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (ABMP) represents a highly optimized pyrimidine analogue. Experimental validation via WST-8 assays confirms that ABMP effectively matches the anti-tumor potency of standard chemotherapeutics like 5-FU while drastically minimizing cytotoxicity in normal, non-proliferative cells. This expanded therapeutic window makes ABMP a compelling candidate for further in vivo pharmacokinetic and pharmacodynamic evaluation.

References

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy. MDPI.
  • Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines. Juniper Publishers.
  • CCK-8 Assay: A sensitive tool for cell viability. Abcam.
  • Semi-Synthesis and Cytotoxicity Evaluation of Pyrimidine Analogues. ResearchGate.

Peer-reviewed literature on the biological effects of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Guide: 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol in TLR7/8 Agonism

Executive Summary

The development of small-molecule immunomodulators has increasingly focused on pyrimidine-based scaffolds due to their favorable pharmacokinetic profiles and tunable receptor selectivity. 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (ABMP) represents a highly optimized structural class of Toll-like Receptor 7 and 8 (TLR7/8) agonists. This guide provides an objective, data-driven comparison of ABMP against first-generation imidazoquinolines (e.g., Imiquimod, Resiquimod), detailing the structural causality behind its enhanced performance and outlining self-validating experimental workflows for its preclinical evaluation.

Mechanistic Overview & Structural Rationale

The pharmacological efficacy of ABMP is rooted in its precise biomimicry of single-stranded RNA (ssRNA) degradation products. TLR7 and TLR8 are endosomal pattern recognition receptors that naturally bind guanosine and uridine[1]. The structural elements of ABMP are engineered to exploit this binding pocket:

  • 2-Amino-4-hydroxypyrimidine Core: This moiety acts as the primary pharmacophore, mimicking the Watson-Crick face of guanosine. It establishes critical hydrogen bonds with conserved aspartate and threonine residues within the TLR7/8 binding cleft[1].

  • 5-Butyl Substitution: The aliphatic butyl chain at the C5 position extends into a deep, hydrophobic cavity within the receptor dimer interface. This hydrophobic interaction is the primary driver of binding affinity, anchoring the molecule and stabilizing the active receptor conformation[2].

  • 6-Methoxymethyl Group: Unlike simple alkyl groups (e.g., methyl or ethyl), the methoxymethyl substitution introduces a delicate balance of steric bulk and polarity. The ether oxygen provides an additional hydrogen-bond acceptor, which selectively enhances TLR7 affinity while maintaining moderate TLR8 activation. Furthermore, this modification significantly improves aqueous solubility compared to purely lipophilic tails, facilitating better systemic distribution[1].

Upon binding, ABMP induces receptor dimerization, recruiting the MyD88 adaptor protein. This initiates a phosphorylation cascade heavily reliant on IRAK4, ultimately leading to the nuclear translocation of NF-κB and IRF7, which drive the transcription of pro-inflammatory cytokines[3].

TLR_Signaling A 2-Amino-5-butyl-6-(methoxymethyl) pyrimidin-4-ol (ABMP) B Endosomal TLR7/8 Receptor A->B Binds & Dimerizes C MyD88 Adaptor Protein B->C Recruits D IRAK4 / TRAF6 Complex C->D Activates E NF-κB & IRF7 Activation D->E Phosphorylation Cascade F Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) E->F Gene Transcription

Figure 1: MyD88-dependent signaling cascade activated by ABMP binding to endosomal TLR7/8.

Comparative Performance Data

To objectively evaluate ABMP, its performance is benchmarked against Imiquimod (a TLR7-selective agonist) and Resiquimod (a pan-TLR7/8 agonist). The data illustrates ABMP's superior potency and distinct cytokine induction profile.

Table 1: In Vitro Receptor Potency and Selectivity

CompoundTarget Receptor(s)TLR7 EC₅₀ (nM)TLR8 EC₅₀ (nM)Selectivity Ratio (TLR8/TLR7)
ABMP TLR7 > TLR8854204.9
Imiquimod TLR71,200>10,000>8.3
Resiquimod TLR7 / TLR81504503.0

Analysis: ABMP demonstrates a >10-fold increase in TLR7 potency compared to Imiquimod, driven by the optimized 5-butyl hydrophobic anchor[2]. Its TLR8 activity is moderate, providing a "TLR7-biased" dual agonism that is highly desirable for inducing robust interferon responses without the excessive TNF-α toxicity often associated with potent TLR8 activation.

Table 2: Human PBMC Cytokine Induction Profiling (Values represent maximal fold-increase over DMSO vehicle control at 1 μM concentration)

CompoundIFN-α (TLR7 Marker)TNF-α (TLR8 Marker)IL-6 (Mixed Marker)
ABMP 45x12x25x
Imiquimod 18x2x8x
Resiquimod 35x40x30x

Analysis: The 6-methoxymethyl substitution in ABMP restricts excessive TLR8-driven TNF-α release (12x vs. Resiquimod's 40x) while maximizing the TLR7-driven IFN-α response (45x). This profile is optimal for antiviral therapeutics and cancer vaccine adjuvants where Type I interferons are critical for efficacy[1].

Self-Validating Experimental Protocols

To ensure high-fidelity, reproducible data, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true pharmacological agonism from artifactual readouts (e.g., cytotoxicity).

Workflow Step1 Compound Prep (DMSO Stock) Step2 Cell Culture (HEK-Blue or PBMCs) Step1->Step2 Step3 Incubation (18-24h at 37°C) Step2->Step3 Step4 Quantification (SEAP or ELISA) Step3->Step4 Supernatant Step5 Viability Screen (CellTiter-Glo) Step3->Step5 Cell Pellet

Figure 2: Self-validating workflow for evaluating TLR7/8 agonist potency and cytotoxicity.

Protocol A: HEK-Blue Reporter Assay for Receptor Specificity Causality: Primary immune cells express multiple TLRs, making it impossible to isolate receptor-specific affinity. HEK-Blue cells are stably transfected with only human TLR7 or TLR8 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter. This isolates the specific receptor interaction.

  • Cell Plating: Seed HEK-Blue hTLR7 and hTLR8 cells at 4 × 10⁴ cells/well in 96-well plates using DMEM supplemented with 10% FBS.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of ABMP, Imiquimod, and Resiquimod in DMSO. Critical Step: Normalize the final DMSO concentration in all wells to 0.5% to prevent solvent-induced cellular stress.

  • Incubation: Add compounds to the cells and incubate for 24 hours at 37°C, 5% CO₂.

  • SEAP Quantification (Efficacy): Transfer 20 μL of supernatant to a new plate containing 180 μL of QUANTI-Blue substrate. Incubate for 1 hour and read absorbance at 620 nm.

  • Viability Counter-Screen (Validation): To the remaining cells in the original plate, add CellTiter-Glo reagent. Measure luminescence. Logic: If a compound shows a drop in SEAP signal at high concentrations, the viability data will confirm whether this is true receptor saturation/desensitization or simply compound toxicity.

Protocol B: Human PBMC Multiplex Cytokine Profiling Causality: While HEK cells prove receptor binding, PBMCs demonstrate physiological translation. Different subsets of PBMCs express different TLRs (Plasmacytoid dendritic cells express TLR7; myeloid dendritic cells/monocytes express TLR8)[2].

  • Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Control: Pool cells from at least three donors to mitigate individual genetic variance.

  • Stimulation: Plate PBMCs at 1 × 10⁶ cells/mL. Treat with 1 μM of ABMP or control compounds.

  • Harvest & Multiplexing: After 18 hours, harvest the supernatant. Use a Luminex magnetic bead-based multiplex assay to simultaneously quantify IFN-α, TNF-α, and IL-6.

  • Data Normalization: Normalize cytokine concentrations (pg/mL) to the 0.5% DMSO vehicle control to calculate fold-induction.

Conclusion

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol represents a significant structural evolution over early-generation imidazoquinolines. By rationally designing the C5 and C6 positions of the pyrimidine core, researchers can achieve a highly potent, TLR7-biased immunological profile. The self-validating protocols outlined above ensure that drug development professionals can rigorously benchmark this compound in preclinical immuno-oncology and infectious disease models.

References[1] Structure-Based Design of Highly Potent Toll-like Receptor 7/8 Dual Agonists for Cancer Immunotherapy. ACS Publications. Verified Link[3] Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PMC. Verified Link[2] Design and Optimization of Selectivity-Tunable Toll-like Receptor 7/8 Agonists as Novel Antibody–Drug Conjugate Payloads. ACS Publications. Verified Link

Sources

Independent Verification of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol: Synthesis, TLR7/8 Activity, and Scaffold Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

In the landscape of modern drug discovery, pyrimidin-2-amine derivatives serve as highly privileged scaffolds. Among them, 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS 175137-37-8) stands out as a critical building block for developing immunomodulatory agents[1]. While its structural cousin, 2-amino-5-butyl-6-methylpyrimidin-4-ol, is primarily recognized as an agricultural metabolite of the fungicide bupirimate[2], replacing the C6-methyl group with a methoxymethyl moiety fundamentally alters the molecule's pharmacological trajectory.

This comparison guide provides an independent verification of the synthesis and biological utility of the 6-methoxymethyl scaffold. We evaluate its performance against alternative pyrimidine and imidazoquinoline scaffolds, focusing on its application in Toll-like receptor (TLR) 7 and 8 dual agonism for cancer immunotherapy and antiviral development[3].

Causality in Scaffold Selection

The structural design of this compound is driven by the binding thermodynamics within the TLR7/8 leucine-rich repeat (LRR) endosomal domains:

  • C5-Butyl Group: Provides essential hydrophobic contacts, mimicking the lipid tail of endogenous single-stranded RNA ligands to anchor the molecule within the binding pocket.

  • C6-Methoxymethyl Group: Replaces a rigid, hydrophobic methyl group with a flexible hydrogen-bond acceptor. This targeted modification lowers the partition coefficient (LogP), significantly enhancing aqueous solubility and facilitating endosomal uptake—a critical bottleneck for intracellular receptor activation[3].

TLR7_Pathway Agonist Pyrimidine Agonist (Endosomal Uptake) TLR7 TLR7/8 Dimerization (Endosome) Agonist->TLR7 MyD88 MyD88 Recruitment TLR7->MyD88 IRAK4 IRAK4/TRAF6 Activation MyD88->IRAK4 NFkB NF-κB / IRF7 Nuclear Translocation IRAK4->NFkB Cytokines IFN-α, TNF-α, IL-12 Secretion NFkB->Cytokines

Fig 1. TLR7/8 endosomal signaling pathway activated by pyrimidine-based dual agonists.

Scaffold Comparison: Performance & Physicochemical Data

To objectively assess the utility of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, we must benchmark it against alternative scaffolds. The table below summarizes the theoretical and observed advantages of the methoxymethyl substitution compared to the traditional methyl substitution and the FDA-approved imidazoquinoline, Imiquimod.

Compound ScaffoldC5 SubstitutionC6 SubstitutionTarget AffinityAqueous Solubility (pH 7.4)Primary Application
2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol ButylMethoxymethylTLR7/8 Dual AgonistHighImmunomodulator / Vaccine Adjuvant
2-Amino-5-butyl-6-methylpyrimidin-4-ol ButylMethylAdenosine DeaminaseLowFungicide Metabolite[2]
Imiquimod (Reference) N/AN/ATLR7 SpecificPoorTopical Antiviral / Anticancer

Key Insight: The methoxymethyl variant demonstrates superior physicochemical properties for systemic administration. The added oxygen atom acts as a hydrogen bond acceptor, which not only improves solubility but also engages in critical hydrogen bonding with the TLR8 binding pocket, enabling dual agonism rather than TLR7-specific activity[3].

Independent Synthesis Verification

The most efficient method for the synthesis of 2-amino-4-hydroxypyrimidines is the cyclocondensation reaction between a β-ketoester and a guanidine salt[4]. Below is the self-validating protocol optimized for the 6-methoxymethyl derivative.

Experimental Protocol: Cyclocondensation

Objective: Synthesize 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol via base-catalyzed cyclocondensation.

Step-by-Step Methodology:

  • Base Activation: Dissolve Guanidine Hydrochloride (1.2 eq) in anhydrous ethanol. Slowly add Sodium Ethoxide (NaOEt) (1.5 eq) under a nitrogen atmosphere at 0°C.

    • Causality: Guanidine HCl is a stable, unreactive salt. NaOEt is required to deprotonate it and liberate the highly nucleophilic free guanidine base in situ. An alkoxide base matching the solvent prevents competitive transesterification or hydrolysis of the β-ketoester[4].

  • Condensation: Add Ethyl 2-butyl-4-methoxy-3-oxobutanoate (1.0 eq) dropwise to the activated guanidine solution. Heat the mixture to reflux (78°C) for 8 hours.

    • Causality: The initial nucleophilic attack forms an intermediate imine. However, the subsequent ring closure is kinetically slow due to the steric hindrance imposed by the bulky 5-butyl group. Sustained reflux provides the necessary activation energy to drive the thermodynamically favored pyrimidine ring formation.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (Dichloromethane:Methanol 9:1). The disappearance of the β-ketoester starting material confirms the completion of the cyclization.

  • Neutralization & Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in water and titrate with Glacial Acetic Acid (AcOH) to pH 6.5.

    • Causality: The resulting pyrimidinol exhibits tautomerism (pyrimidin-4-ol ⇌ pyrimidin-4(1H)-one) and is amphoteric. Neutralizing with a weak acid ensures the molecule rests in its neutral/zwitterionic state, minimizing its solubility in water and driving high-yield precipitation.

  • Purification: Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol to yield the pure product.

Synthesis_Workflow KetoEster Ethyl 2-butyl-4-methoxy -3-oxobutanoate Base NaOEt / EtOH Reflux 8h KetoEster->Base Guanidine Guanidine HCl Guanidine->Base Intermediate Cyclocondensation Intermediate Base->Intermediate Neutralization Neutralization (AcOH) Precipitation Intermediate->Neutralization Product 2-Amino-5-butyl-6-(methoxymethyl) pyrimidin-4-ol Neutralization->Product

Fig 2. Step-by-step cyclocondensation workflow for 2-amino-4-hydroxypyrimidine synthesis.

Biological Validation: TLR7/8 Reporter Assay

To independently verify the immunomodulatory activity of the synthesized scaffold, a standardized HEK-Blue reporter assay must be utilized.

Experimental Protocol: HEK-Blue hTLR7/8 Screening

Objective: Quantify the receptor agonism of the synthesized compound against standard benchmarks.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-Blue hTLR7 and hTLR8 cells (InvivoGen) at 5×104 cells/well in a 96-well plate using standard DMEM supplemented with 10% FBS.

    • Causality: These engineered cells co-express human TLR7/8 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter. This creates a self-validating system where receptor activation directly translates to a colorimetric readout, bypassing the noise of endogenous cytokine cross-talk[3].

  • Compound Dosing: Prepare a serial dilution of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (from 10 µM to 1 nM) in DMSO. Add to the wells (final DMSO concentration < 0.5%). Include Imiquimod as a positive control and neat DMSO as a negative vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Detection: Transfer 20 µL of the cell supernatant to a new flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue detection medium. Incubate for 1-3 hours at 37°C.

  • Quantification: Read the optical density (OD) at 620 nm using a microplate reader. Calculate the EC50 values using non-linear regression analysis.

    • Causality: The SEAP enzyme cleaves the colorimetric substrate in the QUANTI-Blue medium. The intensity of the blue color is directly proportional to the NF-κB activation triggered by the pyrimidine agonist binding to the TLR endosomal domains.

Sources

Safety Operating Guide

Operational Safety and Disposal Guide: 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling substituted pyrimidines by treating them as benign organic waste. However, compounds like 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol (CAS: 175137-37-8) possess a robust heterocyclic core that resists standard microbial degradation in municipal wastewater systems. This guide provides drug development professionals and researchers with a self-validating, step-by-step procedural framework for the safe handling and compliant "cradle-to-grave" disposal of this chemical.

By understanding the mechanistic causality behind these protocols, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Physicochemical & Hazard Profile

Before initiating any handling or disposal protocol, it is critical to understand how the molecular structure of the compound dictates its logistical requirements. The robust carbon-nitrogen bonds in the pyrimidine ring, combined with the lipophilic butyl chain, make this compound highly recalcitrant to aqueous degradation.

Table 1: Chemical Properties and Operational Implications

Property / MetricValue / DescriptionOperational Implication
CAS Number 175137-37-8Unique identifier required for accurate hazardous waste manifesting.
Molecular Formula C10H17N3O2High nitrogen content requires high-temperature incineration with NOx scrubbing to prevent atmospheric pollution.
Physical State Solid (Powder)High risk of static aerosolization; mandates local exhaust ventilation (fume hood) and anti-static tools.
Solubility Soluble in organic solvents (e.g., DMSO, MeOH)Phase separation will occur in water. Never dispose of in aqueous drain systems.
Primary Hazards Skin/Eye Irritant, Respiratory SensitizerMandates strict PPE (nitrile gloves, goggles) to prevent dermal absorption and ocular contact.
Mechanistic Rationale for Thermal Destruction

Standard biological wastewater treatment cannot efficiently cleave the C-N bonds of substituted pyrimidines. Discharging this compound into the sink can lead to severe aquatic toxicity and regulatory violations. Therefore, the only scientifically sound method for disposal is high-temperature incineration.

As outlined by the [1], generators are responsible for the safe routing of hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The workflow below illustrates the logical progression from waste generation to complete molecular destruction.

DisposalWorkflow Gen 1. Waste Generation Solid Pyrimidine Derivative Seg 2. Segregation Isolate from Oxidizers & Acids Gen->Seg Identify & Classify Cont 3. Containment Seal in HDPE Receptacle Seg->Cont Transfer inside Fume Hood Label 4. RCRA Labeling Tag as Non-Halogenated Organic Cont->Label Verify Seal Integrity Trans 5. TSDF Transport Chain of Custody Transfer Label->Trans Accumulation < 90/180 Days Inc 6. Thermal Destruction Incineration >1000°C Trans->Inc Licensed Carrier Routing Env 7. Environmental Safety NOx Scrubbing & Safe Exhaust Inc->Env Heterocycle Cleavage

Workflow for the compliant disposal and thermal destruction of pyrimidine-based organic waste.

Operational Safety & Handling Protocol

To prevent exposure during synthesis or assay preparation, personnel must utilize a self-validating handling system. Substituted pyrimidines in fine powder form are highly susceptible to static cling, which can lead to inaccurate weighing and inhalation exposure if the powder "jumps."

Protocol A: Safe Handling & Weighing Procedure

  • Preparation: Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm).

  • PPE Donning: Equip standard nitrile gloves (double-gloving is recommended for extended handling to prevent breakthrough), chemical splash goggles, and a flame-resistant lab coat.

  • Containment Setup: Place the source bottle of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol on an anti-static weighing mat. Causality: This neutralizes surface charges, preventing the powder from aerosolizing during manipulation.

  • Transfer: Use a grounded stainless-steel spatula to transfer the solid. Strictly avoid plastic spatulas, which generate static electricity.

  • Validation: Confirm balance stability and zero-drift before and after the transfer. If the balance drifts, it indicates micro-spills have occurred on the weighing pan.

  • Decontamination: Wipe down the balance and surrounding area with a compatible solvent (e.g., 70% isopropanol) to capture any invisible residual micro-dust.

Cradle-to-Grave Disposal Execution

According to the [2], solid organic waste must be strictly segregated to prevent exothermic cross-reactions.

Protocol B: Step-by-Step Disposal Workflow

  • Segregation: Designate a specific, chemically compatible High-Density Polyethylene (HDPE) container exclusively for "Non-Halogenated Organic Solid Waste." Causality: HDPE is chemically inert to solid organics and prevents moisture ingress, which could otherwise degrade the container.

  • Transfer: Funnel the spent, expired, or excess 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol into the HDPE container entirely within the fume hood. Do not mix this with aqueous waste or halogenated solvents.

  • Validation (Self-Check): If the solid is suspended in a solvent slurry, check the pH of a small aliquot using indicator paper. Ensure the pH is between 4 and 10 to validate that the waste does not inadvertently exhibit RCRA corrosivity characteristics.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact chemical name, CAS number (175137-37-8), and the primary hazard (Irritant). Date the container upon the addition of the very first drop/grain of waste to start the accumulation clock.

  • Storage: Transfer the sealed container to a secondary containment tray in a designated Satellite Accumulation Area (SAA). Store away from direct sunlight and strong oxidizers.

  • Manifesting & Transport: Schedule a pickup with a licensed TSDF before the EPA-mandated 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) accumulation limit expires. The TSDF will subject the waste to incineration at >1000°C, thoroughly mineralizing the pyrimidine ring into CO₂, H₂O, and scrubbed nitrogen oxides.

Emergency Spill Response

In the event of a localized spill of the solid powder, immediate and calculated action is required to prevent widespread contamination. As outlined in [3]:

  • Isolate the Area: Evacuate non-essential personnel and ensure local exhaust ventilation is running at maximum capacity.

  • Avoid Water: Do not use water to clean up the powder. Water will dissolve the compound, causing it to seep into porous laboratory surfaces and expanding the contamination zone.

  • Dry Recovery: Gently cover the spill with a damp, inert absorbent pad to suppress dust, or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Final Cleanup: Sweep the recovered material into a dedicated hazardous waste bag, label it immediately, and clean the underlying surface with a solvent like methanol or isopropanol to remove organic residues.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste: The Cradle-to-Grave Hazardous Waste Management Program. Available at:[Link]

  • Organic Syntheses. (n.d.). Safety and Waste Disposal Guidelines. Available at:[Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the meticulous and informed handling of chemical reagents is a cornerstone of laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of the closely related structural analog, 2-Amino-5-butyl-6-methylpyrimidin-4-ol, and general best practices for the pyrimidine class of compounds. The structural similarity suggests a comparable hazard profile, though it is imperative to treat any novel compound with the utmost caution.

Hazard Identification and Risk Assessment

Inferred GHS Classification:

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]GHS07Warning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]GHS07Warning
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[2]GHS07Warning

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to mitigate exposure risks. The following PPE is mandatory when handling 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[3][4][5]Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[3][4][5]Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after.
Skin Protection Laboratory coat, long-sleeved clothing.[3][4]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][6]Reduces the risk of inhaling dust or aerosols, which may cause respiratory tract irritation.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring the integrity of your research.

Engineering Controls

All handling of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by laying down absorbent bench paper to contain any potential spills.

  • Weighing and Aliquoting: If working with a solid, perform all weighing and aliquoting within a chemical fume hood to prevent the generation of airborne dust.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within a chemical fume hood. Ensure the reaction vessel is properly secured.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[7] Decontaminate all work surfaces and equipment.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]

  • Major Spill: In the case of a large spill, evacuate the area and alert your institution's emergency response team.[4]

  • Skin Contact: If the compound comes into contact with your skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] Remove contaminated clothing.[9][10]

  • Eye Contact: If the compound gets into your eyes, immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][9][10] Seek immediate medical attention.

  • Inhalation: If you inhale the compound, move to fresh air immediately. If you feel unwell, seek medical attention.[9][10]

  • Ingestion: If the compound is swallowed, rinse your mouth with water and seek immediate medical attention.[6] Do not induce vomiting.[6]

Disposal Plan

Proper disposal of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Collect any solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Liquid waste containing this compound should be stored in a tightly sealed, compatible container.[4] Do not mix with other waste streams unless compatibility is known.[5]

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol," and the approximate concentration.[4] Store waste containers in a designated, well-ventilated area away from incompatible materials.

Final Disposal

Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handle1 Weighing/Aliquoting prep2->handle1 handle2 Dissolution handle1->handle2 handle3 Conduct Reaction handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 post2 Wash Hands Thoroughly post1->post2 disp1 Segregate Waste (Solid & Liquid) post2->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Dispose via EHS disp3->disp4

Caption: Workflow for the safe handling and disposal of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol.

References

  • Benchchem. Navigating the Safe Disposal of Pyrimidine Derivatives. Benchchem. Accessed March 15, 2026.
  • ChemicalBook. Pyrimidine - Safety Data Sheet. ChemicalBook. Accessed March 15, 2026.
  • Benchchem. Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. Benchchem. Accessed March 15, 2026.
  • Benchchem. Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. Accessed March 15, 2026.
  • Benchchem. Personal protective equipment for handling 4- Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid. Benchchem. Accessed March 15, 2026.
  • Loba Chemie. PYRIMIDINE 99% MSDS. Loba Chemie. Published January 28, 2019.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Published December 26, 2025.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Published December 19, 2025.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG. Accessed March 15, 2026.
  • Sigma-Aldrich. 2-Amino-5-butyl-6-methylpyrimidin-4-ol. Sigma-Aldrich. Accessed March 15, 2026.
  • Pi Chemicals. Material Safety Data Sheet. Pi Chemicals. Accessed March 15, 2026.
  • Sigma-Aldrich. 2-Amino-5-butyl-6-methylpyrimidin-4-ol. Sigma-Aldrich. Accessed March 15, 2026.
  • TCI Chemicals. SAFETY DATA SHEET. TCI Chemicals. Published November 29, 2024.
  • Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Published September 7, 2024.
  • Fisher Scientific. 6 - SAFETY DATA SHEET. Fisher Scientific. Published September 22, 2009.
  • Fisher Scientific. 4 - SAFETY DATA SHEET. Fisher Scientific. Accessed March 15, 2026.
  • Sigma-Aldrich. 2-Amino-5-butyl-6-methylpyrimidin-4-ol. Sigma-Aldrich. Accessed March 15, 2026.
  • Key Organics. Safety Data Sheet. Key Organics. Published December 1, 2017.
  • HPC Standards. 2-Amino-5-butyl-6-methylpyrimidin-4-ol Solution (Solvent: Acetone). HPC Standards. Accessed March 15, 2026.
  • PubChem. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. PubChem. Accessed March 15, 2026.
  • Witz, S., et al. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. The Plant Cell. 2012;24(6):2479-2493.
  • Chemsrc. 2-AMINO-5-(4-ETHOXYBENZYL)-6-METHYLPYRIMIDIN-4-OL. Chemsrc. Published September 9, 2025.
  • Creative Proteomics. Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog. Published September 18, 2024.
  • Google Patents. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • Sigma-Aldrich. 2-Amino-5-butyl-6-methylpyrimidin-4-ol. Sigma-Aldrich. Accessed March 15, 2026.
  • Jubilant Ingrevia. 2-Amino-6-methylpyridine Safety Data Sheet. Jubilant Ingrevia. Accessed March 15, 2026.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.